Pantoprazole magnesium
Description
Structure
3D Structure of Parent
Properties
CAS No. |
199387-73-0 |
|---|---|
Molecular Formula |
C32H28F4MgN6O8S2 |
Molecular Weight |
789.0 g/mol |
IUPAC Name |
magnesium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/2C16H14F2N3O4S.Mg/c2*1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h2*3-7,15H,8H2,1-2H3;/q2*-1;+2 |
InChI Key |
RDRUTBCDIVCMMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Mg+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Crystallization of Pantoprazole Magnesium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and crystallization of pantoprazole (B1678409) magnesium, a widely used proton pump inhibitor. The document details the chemical pathways, experimental protocols, and the various crystalline and amorphous forms of pantoprazole magnesium, offering critical data for research, development, and manufacturing.
Synthesis of Pantoprazole
The synthesis of pantoprazole is a well-established two-step process that involves the condensation of a mercaptobenzimidazole derivative with a substituted pyridine, followed by the oxidation of the resulting thioether intermediate.
Step 1: Condensation to form the Thioether Intermediate
The initial step involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride. This reaction is typically carried out in the presence of a base in a suitable solvent.
Step 2: Oxidation to Pantoprazole
The thioether intermediate is then oxidized to the corresponding sulfoxide, yielding pantoprazole. This oxidation is a critical step, as over-oxidation can lead to the formation of the sulfone impurity. Various oxidizing agents have been employed, with sodium hypochlorite (B82951) being a common choice due to its cost-effectiveness and selectivity.[1]
Conversion of Pantoprazole to this compound
Pantoprazole is a weak acid and can be converted to its magnesium salt. This can be achieved by reacting pantoprazole acid with a magnesium base, such as magnesium ethoxide, in an alcoholic solvent. The resulting this compound can then be precipitated by the addition of an organic solvent.[2]
Crystallization of this compound
This compound can exist in various solid-state forms, including multiple crystalline polymorphs and an amorphous form. The specific form obtained is dependent on the crystallization conditions, such as the solvent system, temperature, and stirring rate. The different forms can exhibit varying physicochemical properties, including solubility, stability, and bioavailability.
The amorphous form of this compound has been found to be significantly more soluble than crystalline Form A, which can have implications for its bioavailability.[3]
Experimental Protocols
Synthesis of Pantoprazole Thioether Intermediate
A solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in water is added to a solution of 5-difluoromethoxy-2-mercaptobenzimidazole and sodium hydroxide (B78521) in water at 25-35°C. The reaction mixture is stirred for approximately 3 hours. The product is then extracted with methylene (B1212753) chloride.
Oxidation of Thioether to Pantoprazole
The organic layer containing the thioether intermediate is cooled to -5 to 0°C. An aqueous solution of sodium hypochlorite is then added, and the mixture is stirred. After the reaction is complete, the organic phase is separated, washed, and the solvent is evaporated to yield pantoprazole.
Preparation of this compound
Pantoprazole acid is mixed with magnesium ethoxide in methanol (B129727). The mixture is heated to reflux and then cooled. An organic solvent such as toluene (B28343) or acetone (B3395972) is added to precipitate the this compound. The solid is then filtered, washed, and dried.[2]
Crystallization of this compound Polymorphs and Amorphous Form
-
Amorphous Form: this compound is dissolved in a solvent such as methanol or ethanol, and the solvent is then removed by evaporation or spray drying.[3]
-
Crystalline Form A: Crystalline this compound Form F is dissolved in methanol, and water is added to precipitate Form A.[3]
-
Crystalline Form C: A slurry of this compound Form A is heated in a solvent such as methanol, ethanol, or ethyl acetate.[3]
Data Presentation
Table 1: Synthesis of this compound - Reaction Parameters and Yields
| Step | Reactants | Base/Reagent | Solvent | Temperature | Time | Yield | Purity (HPLC) |
| Condensation | 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, 2-(chloromethyl)-3,4-dimethoxypyridine HCl | Sodium Hydroxide | Water, Methylene Chloride | 25-35°C | 3 hours | - | - |
| Oxidation | Thioether Intermediate | Sodium Hypochlorite | Methylene Chloride | -5 to 0°C | - | 71% | - |
| Salt Formation | Pantoprazole Acid, Magnesium Ethoxide | - | Methanol, Toluene | Reflux, then 2°C | 1 hour (reflux), 15 hours (stirring) | 92% | 99.9% |
| Salt Formation | Pantoprazole Acid, Magnesium Ethoxide | - | Methanol, Acetone | Reflux, then 2°C | 15 min (reflux), 2 hours (cooling) | 92% | 99.9% |
Table 2: Characterization of this compound Solid Forms
| Form | Key PXRD Peaks (2θ ± 0.2°) | Melting Point (°C) | Water/Solvent Content | Aqueous Solubility (mg/mL) |
| Amorphous | N/A (broad halo) | - | - | ~1.3[3] |
| Form A | 5.8, 14.9, 16.0, 16.6, 18.3[3] | - | Dihydrate (~4.4-4.7% water)[4] | ~0.2[3] |
| Form C | 6.0, 16.0, 19.0, 19.6[3] | ~185[4] | Dihydrate (~4.4-4.7% water)[4] | Data not available |
| Form E | 5.6, 13.1, 16.6[3] | ~175[3] | Hemipentahydrate (~5.1-6.2% water)[4] | Data not available |
| Form F | 6.9, 8.9, 9.7, 12.4, 14.0[3] | ~160[3] | Dimethanolate (~7% methanol)[4] | Data not available |
| Form G | 7.2, 12.9, 13.8, 17.0[3] | ~155[3] | Hemipentahydrate (~5.1-6.2% water)[4] | Data not available |
| Form H | 6.8, 9.0, 9.5, 12.9, 13.8[3] | ~167[3] | Tetrahydrate (~8.0-9.0% water)[3] | Data not available |
Visualizations
References
An In-depth Technical Guide to the Crystalline Forms and Polymorphs of Pantoprazole Magnesium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoprazole (B1678409), a proton pump inhibitor, is widely used in the management of acid-related gastrointestinal disorders. The magnesium salt of pantoprazole is a common active pharmaceutical ingredient (API). The solid-state properties of an API, such as its crystalline form and polymorphism, can significantly impact its physicochemical properties, including solubility, stability, and bioavailability.[1][2] A thorough understanding and control of the polymorphic landscape of pantoprazole magnesium are therefore critical for the development of robust and effective drug products.
This technical guide provides a comprehensive overview of the known crystalline and amorphous forms of this compound. It includes detailed characterization data, experimental protocols for analysis, and visual representations of key processes and relationships to aid researchers and drug development professionals in this field.
Crystalline Forms and Their Characterization
Several crystalline forms (polymorphs) and an amorphous form of this compound have been identified and characterized. The key distinguishing features of these forms are summarized in the tables below, based on data from X-ray powder diffraction (XRPD), infrared (IR) spectroscopy, and thermal analysis.
Table 1: X-ray Powder Diffraction (XRPD) Data for this compound Crystalline Forms
| Form | Characteristic Peaks (2θ ± 0.2°) |
| Form A | 5.8, 14.9, 16.0, 16.6, 18.3[1] |
| Form C | 6.0, 16.0, 19.0, 19.6[1] |
| Form E | 5.6, 13.1, 16.6, 22.3[1] |
| Form F | 6.9, 8.9, 9.7, 12.4, 14.0[1] |
| Form G | 7.2, 12.9, 13.8, 17.0[1][2] |
| Form H | 6.8, 9.0, 9.5, 12.9, 13.8[1][3] |
Table 2: Infrared (IR) Spectroscopy Data for this compound Crystalline Forms
| Form | Characteristic Bands (cm⁻¹) |
| Form A | 3270, 2990, 1592, 1427, 1073, 1037, 825[3] |
| Form C | 3275, 2991, 1593, 1428, 1074, 1035, 827[1] |
| Form E | 3532, 1664, 1412, 1388, 1002, 883[1] |
| Form F | 3657, 2982, 1587, 1408, 1176, 1156, 1069[1] |
| Form G | 3657, 2976, 1647, 1420, 1405, 1179, 1066[1][2] |
| Form H | 3651, 1588, 1424, 1410, 468[1][3] |
Table 3: Thermal and Hydration Properties of this compound Forms
| Form | Hydration State | Water Content (% w/w) | Melting Point (°C) |
| Form A | Dihydrate | 4.4 - 4.7[1][3] | ~185 (Decomposition) |
| Form C | Dihydrate | 4.4 - 4.7[1] | ~185[3] |
| Form E | - | - | ~175[2][3] |
| Form F | - | - | ~160[2] |
| Form G | Hemipentahydrate | 5.1 - 6.2[1][2] | ~155[2] |
| Form H | Tetrahydrate | 8.0 - 9.0[1][2] | ~167[2] |
| Amorphous | - | - | Not Applicable |
Physicochemical Properties and Interrelationships
The different solid-state forms of this compound exhibit distinct physicochemical properties that are of critical importance in pharmaceutical development.
-
Solubility: The amorphous form of this compound has been found to be approximately 6.5 times more soluble in water than the crystalline Form A.[1][2] This increased solubility can potentially lead to enhanced bioavailability.
-
Stability: Crystalline Form C is reported to be more stable to polymorphic transformation upon heating compared to Form A.[1][2] Form H can be prepared by exposing Form F to high relative humidity, indicating a potential for interconversion between these forms.[1][2]
The relationships and transformations between some of the known forms can be visualized as follows:
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the accurate identification and characterization of this compound polymorphs.
X-ray Powder Diffraction (XRPD)
-
Instrument: Scintag X-ray powder diffractometer model X'TRA with a solid-state detector.[1]
-
Radiation: Copper Kα (λ = 1.5418 Å).[1]
-
Sample Holder: Round standard aluminum sample holder.[1]
-
Scan Range: 2-40° two-theta.[1]
-
Scan Mode: Continuous scan.[1]
-
Step Size: 0.05°.[1]
-
Scan Rate: 5°/min.[1]
Differential Scanning Calorimetry (DSC)
-
Instrument: Mettler 821 Star.[1]
-
Sample Weight: Approximately 5 mg.[1]
-
Heating Rate: 10°C/min.[1]
-
Temperature Range: 25°C to 200°C or 250°C.[1]
-
Atmosphere: The oven should be constantly purged with nitrogen.[1]
Infrared (IR) Spectroscopy
-
Method: Fourier Transform Infrared (FTIR) spectroscopy.
-
Sample Preparation: The sample is prepared as a potassium bromide (KBr) pellet.[4]
-
Spectral Range: 4000-400 cm⁻¹.[4]
-
Resolution: 2 cm⁻¹.[4]
Preparation of Crystalline Forms
-
Form A: Dissolve a crystalline form of this compound (such as Form F) in methanol to form a solution. Add water to the solution to precipitate this compound Form A.[1]
-
Form H: Expose crystalline this compound Form F to a relative humidity of about 40-100% at room temperature for approximately 4-7 days.[1][2]
-
Amorphous Form: Dissolve this compound in a suitable solvent and then rapidly remove the solvent, for example, by spray drying or evaporation under vacuum.[1][2]
A general workflow for the screening and characterization of this compound polymorphs is outlined below.
Conclusion
The existence of multiple crystalline and amorphous forms of this compound necessitates a comprehensive solid-state characterization program during drug development. The choice of a specific polymorphic form can have significant implications for the manufacturing process, stability, and clinical performance of the final drug product. This guide provides a foundational understanding of the known forms and the analytical techniques required for their identification and control, serving as a valuable resource for scientists and researchers in the pharmaceutical industry.
References
- 1. US20080139623A1 - Amorphous and crystalline forms of this compound salt - Google Patents [patents.google.com]
- 2. WO2007146341A9 - Amorphous and crystalline forms of this compound salt - Google Patents [patents.google.com]
- 3. WO2007146341A2 - Amorphous and crystalline forms of this compound salt - Google Patents [patents.google.com]
- 4. saudijournals.com [saudijournals.com]
An In-Depth Technical Guide to the Physicochemical Properties of Pantoprazole Magnesium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of pantoprazole (B1678409) magnesium, a proton pump inhibitor widely used in the treatment of acid-related disorders. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating essential data, detailing experimental methodologies, and visualizing key pathways and processes.
Introduction
Pantoprazole is a substituted benzimidazole (B57391) that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] The magnesium salt of pantoprazole is a common active pharmaceutical ingredient (API). Understanding its physicochemical properties is critical for formulation development, quality control, and ensuring therapeutic efficacy. This guide delves into the solubility, pKa, thermal behavior, polymorphism, and stability of pantoprazole magnesium.
Physicochemical Properties
The physicochemical characteristics of this compound can vary depending on its solid-state form, including crystalline and amorphous states, as well as its hydration level.[2]
Molecular and Physical Data
| Property | Value | Reference |
| Chemical Name | Magnesium bis(5-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]benzimidazol-1-ide) | |
| Molecular Formula | C₃₂H₂₈F₄MgN₆O₈S₂ | |
| Molecular Weight | 789.0 g/mol | |
| Appearance | White to off-white crystalline powder | |
| pKa₁ | 8.11 ± 0.02 | |
| pKa₂ | 3.77 ± 0.02 |
Solubility
The solubility of this compound is a critical factor influencing its dissolution and bioavailability. The amorphous form generally exhibits higher solubility compared to its crystalline counterparts.[2]
| Solvent | Solubility of this compound | Reference |
| Water | Very slightly soluble | |
| N,N-Dimethylformamide | Very soluble | |
| Methanol | Soluble | |
| Glacial Acetic Acid | Sparingly soluble | |
| Chloroform | Very slightly soluble |
Qualitative solubility data as reported in various sources. Quantitative values can vary based on the specific solid form and experimental conditions.
Polymorphism and Thermal Analysis
This compound exists in various polymorphic and hydrated forms, each with distinct physical properties.[2][3] Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing these forms.
| Crystalline Form | Key XRPD Peaks (2θ) | Melting Point (°C) | Reference |
| Form A | 5.8, 14.9, 16.0, 16.6, 18.3 | - | [2][3] |
| Form C | 6.0, 16.0, 19.0, 19.6 | ~185 | [2][3] |
| Form E | 5.6, 13.1, 16.6 | ~175 | [2] |
| Form F | 6.9, 8.9, 9.7, 12.4, 14.0 | ~160 | [2][3] |
| Form G | 7.2, 12.9, 13.8, 17.0 | ~155 | [2] |
| Form H | - | ~167 | [2] |
Melting points are approximate and can vary based on heating rate and other experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of this compound.
Solubility Determination (Shake-Flask Method)
A supersaturated solution of this compound is prepared in the solvent of interest. The flask is sealed and agitated at a constant temperature for a specified period (e.g., 24-48 hours) to reach equilibrium.[1] Aliquots are then withdrawn, filtered, and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[4][5]
pKa Determination (Potentiometric Titration)
A solution of this compound is prepared in a suitable solvent system (e.g., water or a co-solvent for sparingly soluble compounds). The solution is titrated with a standardized acid or base.[6][7][8] The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa values are determined from the inflection points of the resulting titration curve.[6][7][8]
X-Ray Powder Diffraction (XRPD)
XRPD is a primary technique for identifying and differentiating crystalline forms. A powdered sample of this compound is irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as a function of the scattering angle (2θ).[9][10] The resulting diffractogram, with its characteristic peak positions and intensities, serves as a fingerprint for a specific crystalline form.[9][10]
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to determine melting points, glass transitions, and other thermal events.[11] TGA measures the change in mass of a sample as a function of temperature, providing information on dehydration, desolvation, and decomposition.[12] For analysis of this compound, a small amount of the sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).[13]
High-Performance Liquid Chromatography (HPLC) for Purity and Stability
A stability-indicating HPLC method is essential for determining the purity of this compound and monitoring its degradation. A common approach involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile).[14][15][16][17] The elution can be isocratic or gradient. Detection is typically performed using a UV detector at a wavelength where pantoprazole and its potential impurities absorb, such as 290 nm.[14][15][16][17]
Visualizations
Signaling Pathway of Pantoprazole Action
Pantoprazole acts as a prodrug that, in the acidic environment of the parietal cell's secretory canaliculi, is converted to its active form, a sulfenamide.[18][19][20][21][22] This active metabolite then forms a covalent disulfide bond with cysteine residues on the α-subunit of the H+/K+-ATPase, thereby irreversibly inhibiting its function and blocking the final step of gastric acid secretion.[18][19][20][21][22]
References
- 1. benchchem.com [benchchem.com]
- 2. WO2007146341A9 - Amorphous and crystalline forms of this compound salt - Google Patents [patents.google.com]
- 3. US20080139623A1 - Amorphous and crystalline forms of this compound salt - Google Patents [patents.google.com]
- 4. saudijournals.com [saudijournals.com]
- 5. ijrat.org [ijrat.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. US20050245578A1 - Polymorphs of pantoprazole sodium salt and process for the preparation thereof - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
- 11. d-nb.info [d-nb.info]
- 12. azom.com [azom.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk d… [ouci.dntb.gov.ua]
- 17. scielo.br [scielo.br]
- 18. droracle.ai [droracle.ai]
- 19. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. What is the mechanism of Pantoprazole Sodium Hydrate? [synapse.patsnap.com]
- 21. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]
- 22. droracle.ai [droracle.ai]
An In-depth Technical Guide to the Mechanism of Action of Pantoprazole Magnesium on H+/K+ ATPase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantoprazole (B1678409), a substituted benzimidazole (B57391) derivative, is a potent and clinically significant proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. Its therapeutic efficacy in acid-related disorders stems from its specific and irreversible inhibition of the gastric H+/K+ ATPase, the enzyme responsible for the final step in acid production by parietal cells. This technical guide provides a comprehensive overview of the molecular mechanism of action of pantoprazole magnesium, detailing its journey from a prodrug to a covalent inhibitor of the proton pump. The guide includes a summary of key quantitative data, detailed experimental protocols for studying its effects, and visualizations of the critical pathways and workflows involved in its mechanism of action.
Introduction
Gastric acid, primarily hydrochloric acid (HCl), plays a crucial role in digestion and defense against pathogens. However, its excessive secretion can lead to a variety of acid-related disorders, including gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome. The secretion of protons (H+) into the gastric lumen is mediated by the H+/K+ ATPase, an enzyme located in the secretory canaliculi of parietal cells.[1] This enzyme, also known as the proton pump, actively transports H+ out of the parietal cell in exchange for K+ ions, an ATP-dependent process.[2]
Pantoprazole is a second-generation proton pump inhibitor that has demonstrated significant efficacy and a favorable safety profile in the management of these conditions.[3] It is administered as an inactive prodrug, this compound, which undergoes a sophisticated activation process to become a highly reactive inhibitor that covalently binds to and inactivates the H+/K+ ATPase.[1][4] This irreversible inhibition leads to a prolonged suppression of gastric acid secretion, allowing for the healing of acid-induced mucosal damage.[5]
The Chemical Journey of Pantoprazole: From Prodrug to Active Inhibitor
Pantoprazole's mechanism of action is a classic example of targeted drug delivery and activation. As a weak base, pantoprazole selectively accumulates in the highly acidic environment of the secretory canaliculi of stimulated parietal cells.[1] This acidic milieu is the key to its activation.
The activation process involves a multi-step acid-catalyzed conversion:
-
Protonation: In the acidic canaliculus (pH < 2), the pyridine (B92270) and benzimidazole rings of the pantoprazole molecule become protonated.[4]
-
Conversion to a Sulphenic Acid: The protonated form of pantoprazole is chemically unstable and undergoes a rapid molecular rearrangement to form a reactive tetracyclic sulphenic acid derivative.[4]
-
Formation of the Active Cationic Sulphenamide: This sulphenic acid is then converted into a cationic cyclic sulphenamide, which is the ultimate active inhibitor that reacts with the H+/K+ ATPase.[1][6]
This acid-dependent activation ensures that pantoprazole's inhibitory activity is localized specifically to the site of acid secretion, minimizing off-target effects.
Signaling Pathway of H+/K+ ATPase Inhibition by Pantoprazole
The following diagram illustrates the activation and binding of pantoprazole to the H+/K+ ATPase.
Covalent Modification of the H+/K+ ATPase
The activated cationic sulphenamide form of pantoprazole is a highly reactive electrophile that readily forms covalent disulfide bonds with the sulfhydryl groups of specific cysteine residues on the luminal surface of the H+/K+ ATPase α-subunit.[6] Studies have identified that pantoprazole specifically targets and binds to cysteine 813 (Cys-813) and cysteine 822 (Cys-822) .[2][6]
The formation of these disulfide bridges induces a conformational change in the enzyme, locking it in an inactive state.[6] This covalent modification is irreversible, meaning that the restoration of acid secretion requires the synthesis of new H+/K+ ATPase molecules. This accounts for the prolonged duration of action of pantoprazole, which extends far beyond its plasma half-life.[5]
Quantitative Data on Pantoprazole's Interaction with H+/K+ ATPase
The inhibitory potency and binding characteristics of pantoprazole have been quantified in various in vitro studies. The following tables summarize key data points.
| Parameter | Value | Conditions | Reference |
| IC50 | 6.8 µM | H+/K+ ATPase activity in gastric membrane vesicles | [7] |
| IC50 | 1.1 µM | Reduction in intravesicular H+ concentration | [7] |
| Parameter | Value | Method | Reference |
| Binding Stoichiometry | 3 nmol/mg protein | [14C]pantoprazole binding to hog gastric H+/K+ ATPase | [1] |
| Binding Stoichiometry | 2 moles of PPI per mole of phosphoenzyme | In vivo administration of [14C]pantoprazole in rats | [8] |
Experimental Protocols
The elucidation of pantoprazole's mechanism of action has been made possible through a series of key in vitro and in vivo experiments. This section provides detailed methodologies for these foundational assays.
Preparation of H+/K+ ATPase-Enriched Gastric Membrane Vesicles
This protocol describes the isolation of H+/K+ ATPase-enriched vesicles from porcine or rabbit gastric mucosa, which serve as the primary in vitro model for studying proton pump activity.[9][10]
Materials:
-
Fresh porcine or rabbit stomachs
-
Homogenization Buffer: 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl (pH 7.4)
-
Gradient Solutions: Ficoll solutions of varying densities (e.g., 7.5%, 11%, 16%) in homogenization buffer
-
Resuspension Buffer: 250 mM sucrose, 5 mM Tris-HCl (pH 7.4)
-
Dounce homogenizer
-
Ultracentrifuge and rotors
Procedure:
-
Excise the gastric mucosa from the fundic region of the stomach and wash thoroughly with cold saline.
-
Scrape the mucosal layer and suspend it in ice-cold homogenization buffer.
-
Homogenize the tissue using a Dounce homogenizer with loose and then tight pestles.
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction.
-
Resuspend the pellet in a small volume of homogenization buffer and layer it on top of a discontinuous Ficoll density gradient.
-
Centrifuge the gradient at high speed for several hours (e.g., 150,000 x g for 4 hours).
-
The H+/K+ ATPase-enriched vesicles will band at the interface of two Ficoll layers (e.g., 7.5% and 11%).
-
Carefully collect the vesicle fraction, dilute it with resuspension buffer, and pellet by ultracentrifugation.
-
Resuspend the final pellet in resuspension buffer, determine the protein concentration, and store at -80°C.
In Vitro H+/K+ ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the H+/K+ ATPase, which is directly proportional to its proton pumping activity. The inhibition of this activity by pantoprazole can be quantified to determine its IC50 value.[11]
Materials:
-
H+/K+ ATPase-enriched gastric membrane vesicles
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 10 mM KCl
-
ATP solution (e.g., 2 mM)
-
This compound solutions of varying concentrations
-
Malachite green reagent for phosphate (B84403) detection
-
Microplate reader
Procedure:
-
Pre-incubate the gastric membrane vesicles with varying concentrations of pantoprazole in the assay buffer for a defined period (e.g., 30 minutes) at 37°C to allow for drug activation and binding.
-
Initiate the enzymatic reaction by adding ATP to each well.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes).
-
Stop the reaction by adding a solution that also facilitates color development for phosphate detection (e.g., malachite green reagent).
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
The amount of inorganic phosphate released is proportional to the H+/K+ ATPase activity.
-
Calculate the percentage of inhibition for each pantoprazole concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the pantoprazole concentration and determine the IC50 value from the resulting dose-response curve.
Experimental Workflow for H+/K+ ATPase Inhibition Assay
The following diagram outlines the key steps in determining the inhibitory effect of pantoprazole on H+/K+ ATPase activity.
Identification of Pantoprazole Binding Sites
This protocol outlines the methodology for identifying the specific cysteine residues on the H+/K+ ATPase that are covalently modified by pantoprazole, typically involving radiolabeled pantoprazole and subsequent peptide analysis.[1]
Materials:
-
[14C]-labeled pantoprazole
-
H+/K+ ATPase-enriched gastric membrane vesicles
-
Trypsin (sequencing grade)
-
Reagents for SDS-PAGE and electroblotting
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Incubate the gastric membrane vesicles with [14C]-pantoprazole under conditions that stimulate proton pumping to ensure drug activation and binding.
-
Wash the vesicles to remove any unbound radiolabeled pantoprazole.
-
Solubilize the vesicle proteins and separate them by SDS-PAGE.
-
Electroblot the separated proteins onto a PVDF membrane.
-
Identify the radiolabeled H+/K+ ATPase α-subunit using autoradiography.
-
Excise the corresponding protein band from the gel or membrane.
-
Perform in-gel or on-membrane tryptic digestion to cleave the protein into smaller peptides.[12][13]
-
Extract the resulting peptides and separate them using reverse-phase HPLC.
-
Analyze the peptide fractions by mass spectrometry (LC-MS/MS) to determine their amino acid sequences.
-
Identify the radiolabeled peptides by detecting the mass shift corresponding to the covalent attachment of [14C]-pantoprazole.
-
Sequence analysis of these radiolabeled peptides will reveal the specific cysteine residues (Cys-813 and Cys-822) that are modified by pantoprazole.
Conclusion
The mechanism of action of this compound on the H+/K+ ATPase is a highly specific and efficient process that underscores the principles of modern targeted drug therapy. Its journey from an inactive prodrug to a potent, irreversible inhibitor is orchestrated by the unique acidic environment of the parietal cell's secretory canaliculi. The covalent modification of Cys-813 and Cys-822 on the proton pump leads to a profound and sustained inhibition of gastric acid secretion, providing a powerful therapeutic tool for the management of acid-related disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation of proton pump inhibitors and the development of novel anti-secretory agents.
References
- 1. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]
- 4. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saudijournals.com [saudijournals.com]
- 6. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation of H(+),K(+)-ATPase-enriched Membrane Fraction from Pig Stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. UWPR [proteomicsresource.washington.edu]
The Journey of Pantoprazole Magnesium Through Animal Models: A Pharmacokinetic and Metabolic Deep-Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoprazole (B1678409), a proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders. While its clinical efficacy in humans is well-documented, a thorough understanding of its pharmacokinetic (PK) and metabolic profile in preclinical animal models is paramount for drug development and toxicological assessment. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of pantoprazole magnesium in key animal models, including rats, dogs, monkeys, and various ruminant species. The information presented herein is curated from a range of scientific studies to support researchers and drug development professionals in their non-clinical research endeavors.
It is important to note that while the focus of this guide is on this compound, much of the available preclinical data has been generated using pantoprazole sodium. Studies comparing the two salt forms have found them to be clinically equivalent, exhibiting similar areas under the concentration-time curve (AUC), although this compound may have a lower maximum plasma concentration (Cmax) and a longer half-life, suggesting a slower dissolution rate.[1] For the purposes of this preclinical overview, data from both salt forms are considered relevant and are presented to provide a comprehensive pharmacokinetic profile.
Comparative Pharmacokinetics of Pantoprazole
The pharmacokinetic profile of pantoprazole exhibits notable variability across different animal species. These differences are crucial for interspecies scaling and for the selection of appropriate animal models for specific research questions. The following tables summarize key pharmacokinetic parameters of pantoprazole and its primary metabolite, pantoprazole sulfone, following intravenous (IV) and oral (PO) administration in various animal models.
Table 1: Pharmacokinetic Parameters of Pantoprazole in Animal Models
| Species | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Vd (L/kg) | CL (mL/kg/min) | Reference(s) |
| Rat | 20 mg/kg PO | 1.85-2.03 | 3.03-3.08 | 12.7-14.0 | 1.86-1.88 | - | - | [2] |
| 5 mg/kg IV | - | - | - | 0.5 | - | - | [3] | |
| Dog | 40 mg PO | 5.83-6.73 | 1.83-2.06 | 9.12-9.86 | 0.92-0.99 | - | - | [2] |
| Goat | 1 mg/kg IV | - | - | 1.2 | 0.7 | 0.9 | 0.345 | [4] |
| Neonatal Calf | 1 mg/kg IV | - | - | 13.44 | 2.81 | 0.301 | 4.46 | [5] |
| Alpaca | 1 mg/kg IV | - | - | 1.42 | - | - | - | [5] |
| Foal | - | - | - | 18.7 | - | - | - | [5] |
| Cynomolgus Monkey | 5 mg/kg/day IV | - | - | - | - | >0.0734 | - | [6] |
| 15 mg/kg/day IV | - | - | - | - | - | - | [6] |
Note: '-' indicates data not available in the cited sources. Vd and CL values are often reported with different units and methodologies, requiring careful interpretation.
Table 2: Pharmacokinetic Parameters of Pantoprazole Sulfone in Animal Models
| Species | Parent Drug Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference(s) |
| Goat | 1 mg/kg IV | 0.1 | - | 0.2 | 0.8 | [4] |
| Neonatal Calf | 1 mg/kg IV | 0.105 | 2.45 | - | - | [7] |
| Sheep | - | 0.065 | - | - | 0.16 |
Experimental Protocols: A Methodological Overview
The accurate determination of pharmacokinetic parameters is critically dependent on the experimental design and the analytical methods employed. Below are detailed methodologies from key studies that form the basis of the data presented.
Pharmacokinetic Study in Rats
-
Animal Model: Healthy albino rats.
-
Drug Administration: A 20 mg/kg oral dose of enteric-coated pantoprazole tablets was administered. The tablets were crushed, and a weight equivalent to the required dose was dissolved in water and administered via oral gavage.
-
Blood Sampling: Venous blood samples (2 mL) were collected at 0, 0.416, 0.75, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 4.5, and 5.0 hours post-dosing via tail vein puncture.
-
Sample Processing: Plasma was separated by centrifugation and stored frozen until analysis.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC).
-
Extraction: Protein precipitation with acetonitrile.
-
Internal Standard: Lansoprazole.
-
Column: Phenomenex C18.
-
Mobile Phase: Water (pH 7.0)-acetonitrile (55:45, v/v).
-
Detection: UV at 290 nm.
-
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine Cmax, Tmax, AUC, and t½.
Pharmacokinetic Study in Goats
-
Animal Model: Six adult goats.
-
Drug Administration: A single intravenous dose of 1 mg/kg pantoprazole.
-
Blood Sampling: Plasma samples were collected over a 36-hour period.
-
Analytical Method: Reverse-phase High-Performance Liquid Chromatography (HPLC) for the determination of pantoprazole and pantoprazole sulfone concentrations.
-
Pharmacokinetic Analysis: Non-compartmental analysis.
Pharmacokinetic Study in Neonatal Calves
-
Animal Model: Nine neonatal Holstein calves.
-
Drug Administration: A single intravenous dose of 1 mg/kg pantoprazole.
-
Blood Sampling: Plasma samples were collected over a 24-hour period.
-
Analytical Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for pantoprazole concentration determination.
-
Pharmacokinetic Analysis: Non-compartmental analysis.
Visualizing Experimental and Analytical Workflows
To provide a clearer understanding of the processes involved in generating pharmacokinetic data, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and a common bioanalytical method.
Metabolism of Pantoprazole in Animal Models
The biotransformation of pantoprazole is a critical aspect of its disposition and is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The main metabolic pathways are consistent across species, though the extent of each pathway can vary.
-
Primary Metabolism: The two major initial metabolic routes are:
-
Demethylation: Primarily mediated by CYP2C19 , followed by sulfation.
-
Oxidation: Mediated by CYP3A4 , leading to the formation of the pharmacologically inactive metabolite, pantoprazole sulfone .
-
-
Metabolism in Rats: Studies in rats have provided a more detailed picture of pantoprazole metabolism. In addition to the primary pathways, a significant route involves conjugation with glutathione. This leads to the formation of N-acetylcysteine derivatives of the benzimidazole (B57391) and pyridine (B92270) moieties. Further metabolism of the pyridine moiety includes reduction to mercaptopyridine, followed by S-methylation, O-demethylation, and S-oxidation to the corresponding sulfoxide (B87167) or sulfone. The benzimidazole moiety can be reduced to a thiol, followed by hydroxylation and S-methylation.[4]
-
Metabolism in Dogs: In dogs, two primary metabolites have been identified in plasma following intravenous administration: pantoprazole sulfone and pantoprazole thioether .[4]
-
Metabolism in Ruminants: In calves and goats, pantoprazole sulfone is a readily detectable metabolite.[4][5] In calves, the sulfone metabolite has been found in tissues even when the parent drug is undetectable.[5]
The following diagram illustrates the known metabolic pathways of pantoprazole, with an emphasis on the detailed pathways identified in rats.
Conclusion
The pharmacokinetics and metabolism of this compound have been extensively studied in a variety of animal models. This guide provides a consolidated overview of this preclinical data, highlighting the interspecies differences in drug disposition. Rats, dogs, monkeys, and ruminant species all serve as valuable models, each with unique characteristics that can inform different aspects of drug development. A comprehensive understanding of these species-specific profiles is essential for the accurate interpretation of non-clinical safety and efficacy data and for the successful translation of these findings to the clinical setting. The detailed experimental protocols and visualized workflows presented here offer a practical resource for researchers designing and interpreting their own preclinical studies of pantoprazole and other proton pump inhibitors.
References
- 1. Portico [access.portico.org]
- 2. Pharmacokinetics of pantoprazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic differences between pantoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trace.tennessee.edu [trace.tennessee.edu]
- 7. Pharmacokinetic Differences between Pantoprazole Enantiomers in Rats (2005) | Zhi-yong Xie | 36 Citations [scispace.com]
The In Vitro Effect of Pantoprazole Magnesium on Gastric Parietal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of pantoprazole (B1678409) magnesium on gastric parietal cells. Pantoprazole, a proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders. Its efficacy stems from the targeted, irreversible inhibition of the gastric H+/K+ ATPase, the proton pump responsible for the final step of acid secretion. This document details the molecular mechanism of action, summarizes key quantitative data from in vitro studies, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved.
Mechanism of Action: From Prodrug to Potent Inhibitor
Pantoprazole is administered as an inactive prodrug.[1] Its therapeutic action is initiated through a process of acid-catalyzed activation within the highly acidic environment of the secretory canaliculus of the gastric parietal cell.[2][3] This targeted activation ensures that the drug's effect is localized to the site of acid secretion.[1]
Once activated, pantoprazole is converted to a reactive thiophilic cyclic sulfenamide.[3] This active metabolite then forms a covalent disulfide bond with specific cysteine residues on the extracytoplasmic domain of the H+/K+ ATPase alpha subunit.[2] Specifically, pantoprazole has been shown to bind to cysteine 813 and cysteine 822.[2][3] This irreversible binding locks the proton pump in an inactive conformation, thereby preventing the exchange of intracellular H+ for extracellular K+ and effectively halting gastric acid secretion.[2][4] The inhibition of both basal and stimulated acid secretion is a hallmark of pantoprazole's mechanism.[3]
Quantitative Analysis of In Vitro Efficacy
The in vitro potency of pantoprazole has been quantified in various experimental systems, primarily through the determination of its half-maximal inhibitory concentration (IC50). These studies typically utilize isolated gastric membrane vesicles or enriched parietal cell preparations.
| Parameter | Value | Experimental System | Reference |
| IC50 | 6.8 µM | Hog Gastric Membrane Vesicles (H+/K+-ATPase activity) | [5] |
| Inhibition | 94% | Hog Gastric H+/K+-ATPase (at a stoichiometry of 3 nmol/mg protein) | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, such as pH and the presence of stimulating agents.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro assessment of pantoprazole's effects. The following are synthesized protocols based on established research for key experimental procedures.
Isolation of Gastric Glands/Parietal Cells
A common starting point for in vitro studies is the isolation of gastric glands or the enrichment of parietal cells from animal models, such as rabbits or rodents.
Objective: To obtain a viable suspension of gastric glands or a highly enriched fraction of parietal cells.
Materials:
-
Stomach from a suitable animal model (e.g., New Zealand White rabbit)
-
Collagenase solution
-
Pronase solution
-
Culture medium (e.g., DMEM/F12)
-
Nycodenz gradient solution (for parietal cell enrichment)
-
Centrifuge
Procedure:
-
Euthanize the animal and excise the stomach.
-
Open the stomach along the lesser curvature and rinse thoroughly with cold saline to remove contents.
-
Separate the gastric mucosa from the underlying muscle layer by blunt dissection.
-
Mince the mucosal tissue into small pieces.
-
Digest the minced tissue with a collagenase or pronase solution with gentle agitation to release gastric glands.
-
Filter the digest through a nylon mesh to remove undigested tissue.
-
Wash the isolated glands by centrifugation and resuspend in culture medium.
-
For parietal cell enrichment, the cell suspension can be further purified using a density gradient centrifugation method, such as a Nycodenz gradient.
Measurement of H+/K+ ATPase Activity
The direct measurement of H+/K+ ATPase activity is a fundamental assay to quantify the inhibitory effect of pantoprazole. This is often performed using isolated gastric membrane vesicles (microsomes).
Objective: To determine the rate of ATP hydrolysis by the H+/K+ ATPase in the presence and absence of pantoprazole.
Materials:
-
Isolated gastric membrane vesicles
-
Assay buffer (containing Tris-HCl, MgCl2, KCl)
-
ATP solution
-
Pantoprazole magnesium solutions of varying concentrations
-
Malachite green reagent or other phosphate (B84403) detection system
-
Spectrophotometer
Procedure:
-
Pre-incubate the gastric membrane vesicles with varying concentrations of this compound in the assay buffer at 37°C. A control group with no pantoprazole should be included.
-
To initiate the enzymatic reaction, add ATP to the mixture.
-
Allow the reaction to proceed for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is commonly done by adding a colorimetric reagent like malachite green and measuring the absorbance at a specific wavelength (e.g., 660 nm).
-
The H+/K+ ATPase activity is calculated as the amount of Pi released per unit time per milligram of protein.
-
The percentage of inhibition is determined by comparing the activity in the pantoprazole-treated samples to the control.
Assessment of Acid Accumulation in Isolated Gastric Glands
The aminopyrine (B3395922) accumulation assay is a functional assay that measures the effect of pantoprazole on acid secretion in intact, isolated gastric glands.
Objective: To quantify the inhibition of acid accumulation in the acidic spaces of stimulated gastric glands.
Materials:
-
Isolated gastric glands
-
Culture medium
-
[14C]-labeled aminopyrine (a weak base)
-
A secretagogue (e.g., histamine, carbachol)
-
This compound solutions of varying concentrations
-
Scintillation counter
Procedure:
-
Pre-incubate the isolated gastric glands with varying concentrations of this compound.
-
Add a secretagogue (e.g., histamine) to stimulate acid secretion.
-
Add [14C]-aminopyrine to the gland suspension. As the glands become acidified, the radiolabeled weak base will accumulate in the acidic compartments.
-
After a defined incubation period, rapidly separate the glands from the medium by centrifugation through an oil layer.
-
Lyse the gland pellet and measure the amount of accumulated [14C]-aminopyrine using a scintillation counter.
-
The ratio of intracellular to extracellular aminopyrine concentration provides an index of acid secretion.
-
The inhibitory effect of pantoprazole is calculated by comparing the aminopyrine accumulation in treated glands to that in stimulated, untreated glands.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key processes involved in the action of pantoprazole on gastric parietal cells.
Caption: Activation and binding mechanism of pantoprazole.
Caption: Workflow for in vitro H+/K+ ATPase inhibition assay.
Conclusion
The in vitro evaluation of this compound provides a fundamental understanding of its potent and specific inhibitory action on gastric parietal cells. As a prodrug activated by the acidic environment it targets, pantoprazole offers a highly localized therapeutic effect. The irreversible covalent binding to the H+/K+ ATPase ensures a sustained suppression of gastric acid secretion. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of gastroenterology and drug development, facilitating further investigation and innovation in the management of acid-related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The H+, K(+)-ATPase inhibitor pantoprazole (BY1023/SK&F96022) interacts less with cytochrome P450 than omeprazole and lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pantoprazole - Page 2 [medscape.com]
- 5. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pantoprazole Magnesium: Molecular Properties, Mechanism of Action, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physicochemical properties and analytical methodologies for pantoprazole (B1678409) magnesium. The information presented herein is intended to support research, development, and quality control activities related to this widely used proton pump inhibitor.
Molecular and Physicochemical Properties
Pantoprazole magnesium is the magnesium salt of pantoprazole, a substituted benzimidazole (B57391) derivative. It is available in both anhydrous and dihydrate forms. The key molecular and physical data are summarized in the tables below.
Table 1: Molecular and Chemical Identifiers of this compound
| Property | Value |
| Molecular Formula | C₃₂H₂₈F₄MgN₆O₈S₂ |
| Molecular Weight | 789.03 g/mol |
| CAS Number | 199387-73-0 |
| IUPAC Name | magnesium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
Table 2: Molecular and Chemical Identifiers of this compound Dihydrate
| Property | Value |
| Molecular Formula | C₃₂H₃₂F₄MgN₆O₁₀S₂ |
| Molecular Weight | 825.06 g/mol |
| CAS Number | 259669-63-1 |
| IUPAC Name | magnesium; bis(5-(difluoromethoxy)-2-(((3,4-dimethoxy-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazolide) dihydrate |
Mechanism of Action: Inhibition of the Gastric H+/K+-ATPase
Pantoprazole exerts its acid-suppressing effects by irreversibly inhibiting the gastric hydrogen-potassium adenosine (B11128) triphosphatase (H+/K+-ATPase), the proton pump of the gastric parietal cells. This enzyme is responsible for the final step in the secretion of gastric acid.
The mechanism of action can be summarized in the following steps:
-
Absorption and Accumulation : Pantoprazole, a weak base, is absorbed and systemically distributed, accumulating in the acidic environment of the secretory canaliculi of the gastric parietal cells.
-
Acid-Catalyzed Activation : In this acidic environment, pantoprazole is protonated and converted to its active form, a cyclic sulfenamide (B3320178).
-
Covalent Binding : The activated sulfenamide forms a covalent disulfide bond with cysteine residues on the alpha subunit of the H+/K+-ATPase. Specifically, pantoprazole has been shown to bind to cysteine 813 and 822.
-
Inhibition of Acid Secretion : This covalent binding irreversibly inactivates the proton pump, thereby inhibiting both basal and stimulated gastric acid secretion.
The signaling pathway leading to the activation of the H+/K+-ATPase and the subsequent inhibition by pantoprazole is depicted in the following diagram.
Mechanism of H+/K+-ATPase Inhibition by Pantoprazole.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis and mechanism of action of this compound.
In Vitro H+/K+-ATPase Inhibition Assay
This protocol describes the determination of the inhibitory effect of pantoprazole on H+/K+-ATPase activity by measuring the release of inorganic phosphate (B84403) (Pi) from the hydrolysis of ATP.
3.1.1. Preparation of H+/K+-ATPase Enriched Microsomes from Gastric Mucosa
-
Obtain fresh goat or pig stomachs from a local abattoir and wash with ice-cold saline.
-
Isolate the fundic mucosa and homogenize in an ice-cold buffer (e.g., 250 mM Sucrose, 10 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 10 minutes at 4°C) to remove cellular debris.
-
Collect the supernatant and perform ultracentrifugation at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
Resuspend the pellet in a minimal volume of suspension buffer.
-
Determine the protein concentration of the microsomal fraction using a standard method such as the Bradford assay.
3.1.2. H+/K+-ATPase Inhibition Assay Protocol
-
Reaction Mixture Preparation : In separate microcentrifuge tubes, prepare the reaction mixture containing 40 mM Tris-HCl buffer (pH 7.4), 2 mM MgCl₂, and 10 µg of the prepared microsomal protein.
-
Inhibitor Incubation : Add varying concentrations of pantoprazole (dissolved in a suitable solvent like DMSO) to the reaction mixtures. For the control, add the same volume of the solvent. Pre-incubate the mixtures for 30 minutes at 37°C.
-
Initiation of Reaction : Start the enzymatic reaction by adding 2 mM ATP to each tube.
-
Incubation : Incubate the reaction mixtures for 30 minutes at 37°C.
-
Termination of Reaction : Stop the reaction by adding an equal volume of ice-cold 10% (w/v) Trichloroacetic acid (TCA).
-
Centrifugation : Centrifuge the tubes at 2,000 x g for 10 minutes to pellet the precipitated protein.
-
Quantification of Inorganic Phosphate :
-
Take an aliquot of the supernatant.
-
Add a colorimetric reagent for phosphate detection (e.g., a mixture of ammonium (B1175870) molybdate (B1676688) and a reducing agent like ascorbic acid).
-
Incubate at room temperature for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 660 nm) using a spectrophotometer.
-
-
Calculation : Calculate the amount of inorganic phosphate released using a standard curve prepared with known concentrations of potassium phosphate. The enzyme activity is expressed as µmol of Pi released per mg of protein per hour. The percentage inhibition is calculated relative to the control.[1]
The workflow for the H+/K+-ATPase inhibition assay is illustrated below.
Workflow for In Vitro H+/K+-ATPase Inhibition Assay.
High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound in Tablets
This section details a validated RP-HPLC method for the determination of pantoprazole in tablet dosage forms.
3.2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) : 10 mM Potassium Dihydrogen Orthophosphate (pH 6.8) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 288 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
3.2.2. Preparation of Solutions
-
Mobile Phase : Prepare a 10 mM solution of potassium dihydrogen orthophosphate and adjust the pH to 6.8 with phosphoric acid. Mix with acetonitrile in the specified ratio and degas.
-
Standard Stock Solution (e.g., 100 µg/mL) : Accurately weigh about 10 mg of pantoprazole reference standard and dissolve in 100 mL of mobile phase.
-
Sample Solution (e.g., 100 µg/mL) :
-
Weigh and finely powder 20 this compound tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of pantoprazole and transfer to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
3.2.3. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the blank (mobile phase) to ensure a stable baseline.
-
Inject the standard solution in replicate (e.g., five times) and check for system suitability (e.g., %RSD of peak area < 2%).
-
Inject the sample solution.
-
Calculate the amount of pantoprazole in the sample using the following formula:
Amount of Pantoprazole (mg/tablet) = (Area_sample / Area_standard) * (Conc_standard) * (Avg. tablet weight / Weight of tablet powder taken) * (Dilution factor)
3.2.4. Method Validation
The method should be validated according to ICH guidelines for parameters including linearity, precision, accuracy, specificity, and robustness.[2]
The workflow for the HPLC analysis is outlined below.
Workflow for HPLC Analysis of this compound Tablets.
UV-Vis Spectrophotometric Method for Quantification of this compound in Tablets
This section outlines a simple and rapid UV-Vis spectrophotometric method for the estimation of pantoprazole in tablet dosage forms.
3.3.1. Spectrophotometric Conditions
| Parameter | Condition |
| Solvent | 0.01 M NaOH |
| Detection Wavelength (λmax) | 290 nm |
3.3.2. Preparation of Solutions
-
Standard Stock Solution (e.g., 100 µg/mL) : Accurately weigh about 10 mg of pantoprazole reference standard and dissolve in 100 mL of 0.01 M NaOH.
-
Working Standard Solutions : Prepare a series of dilutions from the stock solution (e.g., 5, 10, 15, 20, 25 µg/mL) with 0.01 M NaOH to construct a calibration curve.
-
Sample Solution (e.g., 10 µg/mL) :
-
Weigh and finely powder 20 this compound tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of pantoprazole and transfer to a 100 mL volumetric flask.
-
Add about 70 mL of 0.01 M NaOH and sonicate for 15 minutes.
-
Make up the volume to 100 mL with 0.01 M NaOH and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute 1 mL of the filtrate to 10 mL with 0.01 M NaOH.
-
3.3.3. Analytical Procedure
-
Set the spectrophotometer to zero with 0.01 M NaOH as the blank.
-
Measure the absorbance of the working standard solutions at 290 nm and plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the sample solution at 290 nm.
-
Determine the concentration of pantoprazole in the sample solution from the calibration curve.
-
Calculate the amount of pantoprazole in the tablet.[3]
Conclusion
This technical guide has provided core information on the molecular properties, mechanism of action, and detailed analytical methodologies for this compound. The presented data and protocols are intended to serve as a valuable resource for scientists and professionals involved in the research, development, and quality control of this important pharmaceutical agent. The provided diagrams offer a clear visualization of the signaling pathway and experimental workflows, facilitating a deeper understanding of the subject matter.
References
- 1. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
An In-Depth Technical Guide on the pKa and Chemical Stability of Pantoprazole Magnesium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoprazole (B1678409), a second-generation proton pump inhibitor (PPI), is widely utilized for the management of acid-related gastrointestinal disorders. Its efficacy is intrinsically linked to its chemical properties, particularly its acid dissociation constants (pKa) and its stability profile. As a weak base, pantoprazole's activation and degradation are highly pH-dependent. This technical guide provides a comprehensive overview of the pKa and chemical stability of pantoprazole magnesium, offering detailed experimental protocols and data to support research and development in the pharmaceutical field.
pKa of Pantoprazole
Pantoprazole is a polyprotic molecule with two key pKa values corresponding to the protonation of the pyridine (B92270) and benzimidazole (B57391) rings. These values are crucial for understanding its absorption, distribution, and mechanism of action, as the drug needs to be chemically stable during its transit through the stomach and become activated in the acidic environment of the parietal cells.
Quantitative Data for Pantoprazole pKa
The pKa values for pantoprazole have been determined by various methods, with slight variations reported in the literature. The following table summarizes the reported pKa values.
| pKa Value | Reported Value(s) | Method of Determination | Reference(s) |
| pKa1 (Pyridine ring) | 3.83 - 4.0 | Spectrophotometry, Potentiometry | [1] |
| pKa2 (Benzimidazole ring) | ~0.1 - 0.2 | Spectrophotometry | [1] |
Experimental Protocol: Spectrophotometric Determination of pKa
This protocol outlines a general procedure for the determination of the pKa of pantoprazole using UV-Vis spectrophotometry, a common and accessible method.
Principle
The UV-Vis absorption spectrum of pantoprazole is pH-dependent. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the protonated and deprotonated forms of the molecule can be determined. The pKa can then be calculated using the Henderson-Hasselbalch equation.
Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Phosphate (B84403) buffer solutions (pH range 2.0 - 8.0)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
UV-Vis Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Stock Solution: Accurately weigh and dissolve a suitable amount of this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with varying pH values (e.g., from pH 2.0 to 8.0 with 0.5 pH unit increments).
-
Preparation of Sample Solutions: For each pH value, pipette a small aliquot of the pantoprazole stock solution into a volumetric flask and dilute with the corresponding buffer solution to a final concentration of approximately 10-20 µg/mL.
-
Spectrophotometric Measurement:
-
Record the UV-Vis spectrum of the pantoprazole solution in 0.1 M HCl (fully protonated form) and 0.1 M NaOH (fully deprotonated form) to determine the wavelengths of maximum absorbance for each species (λmax).
-
Measure the absorbance of each buffered pantoprazole solution at the determined λmax values.
-
-
Data Analysis:
-
Plot absorbance versus pH.
-
Use the following equation to calculate the pKa for each buffer solution: pKa = pH + log [(A - Ab) / (Aa - A)] Where:
-
A = Absorbance of the sample at a given pH
-
Aa = Absorbance of the fully protonated form (in 0.1 M HCl)
-
Ab = Absorbance of the fully deprotonated form (in 0.1 M NaOH)
-
-
The pKa is the average of the calculated values across the pH range where both species are present.
-
Chemical Stability of this compound
The stability of pantoprazole is a critical factor in its formulation and therapeutic efficacy. Being an acid-labile drug, it requires protection from the acidic environment of the stomach to ensure its delivery to the site of action. This compound is known to be susceptible to degradation under various stress conditions.
Degradation Pathways
The primary degradation pathways for pantoprazole include:
-
Acidic Hydrolysis: Rapid degradation occurs in acidic conditions, leading to the formation of a cyclic sulfenamide, which is an active metabolite, but further degradation can lead to inactive products. This is accompanied by a characteristic yellowing of the solution.[2] The main degradation products are pantoprazole sulfide (B99878) and sulfone.[3][4]
-
Oxidative Degradation: Pantoprazole is susceptible to oxidation, leading to the formation of pantoprazole sulfone and N-oxide derivatives.[5][6]
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation, resulting in the formation of various photoproducts, including N-oxide and sulfone derivatives.[5][6][7]
-
Alkaline Hydrolysis: Pantoprazole is relatively more stable in neutral to alkaline conditions.[2][4]
-
Thermal Degradation: Degradation can occur at elevated temperatures.[2]
Summary of Forced Degradation Studies
Forced degradation studies are essential to understand the stability profile of a drug and to develop stability-indicating analytical methods. The following table summarizes the typical conditions and major degradation products observed for pantoprazole.
| Stress Condition | Reagents and Conditions | Major Degradation Products | Reference(s) |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 80°C | Pantoprazole Sulfide, Pantoprazole Sulfone | [2][3][4] |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 80°C | Relatively stable, minor degradation at high temperature | [2][4] |
| Oxidative Degradation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature | Pantoprazole Sulfone, Pantoprazole N-oxide | [2][5][6] |
| Photolytic Degradation | Exposure to UV light (254 nm) and sunlight | Pantoprazole N-oxide, Pantoprazole Sulfone N-oxide | [2][5][6][7] |
| Thermal Degradation | Dry heat (e.g., 60-100°C) | Various minor degradation products | [2][8] |
Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method
This protocol describes a general procedure for conducting forced degradation studies on this compound and a typical stability-indicating HPLC method for the analysis of the parent drug and its degradation products.
Part 1: Forced Degradation
-
This compound reference standard
-
Methanol (HPLC grade)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (30%)
-
Deionized water
-
HPLC vials
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add 1 M HCl.
-
Heat the solution (e.g., at 60°C for 2 hours) or keep at room temperature for a specified duration.
-
Neutralize the solution with an equivalent amount of 1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add 1 M NaOH.
-
Heat the solution (e.g., at 60°C for 8 hours) or keep at room temperature.
-
Neutralize with 1 M HCl.
-
Dilute to a suitable concentration with the mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add 30% H₂O₂.
-
Keep the solution at room temperature for a specified duration (e.g., 24 hours).
-
Dilute to a suitable concentration with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of pantoprazole in methanol to direct sunlight and/or UV radiation (e.g., in a photostability chamber) for a defined period.
-
Keep a control sample in the dark.
-
Dilute the exposed and control samples to a suitable concentration with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid drug powder in an oven at a high temperature (e.g., 80°C) for a specified duration.
-
Dissolve the stressed solid in methanol and dilute to a suitable concentration with the mobile phase.
-
Part 2: Stability-Indicating HPLC Method
-
HPLC System: A system with a gradient pump, autosampler, and a photodiode array (PDA) or UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of a buffer (e.g., 0.01 M phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.[9]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Method Validation: Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10][11][12][13]
-
Analysis of Stressed Samples: Inject the prepared stressed samples into the HPLC system.
-
Data Analysis:
-
Identify and quantify the pantoprazole peak and any degradation product peaks.
-
Calculate the percentage of degradation.
-
The peak purity of the pantoprazole peak should be checked to ensure no co-eluting impurities.
-
Visualizations
Pantoprazole Degradation Pathways
Caption: Major degradation pathways of pantoprazole under various stress conditions.
Experimental Workflow for pKa Determination
Caption: Step-by-step workflow for determining the pKa of pantoprazole via UV-Vis spectrophotometry.
Experimental Workflow for Forced Degradation Study
Caption: General workflow for conducting forced degradation studies and analysis by HPLC.
References
- 1. rjlbpcs.com [rjlbpcs.com]
- 2. ajrconline.org [ajrconline.org]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. akjournals.com [akjournals.com]
- 6. [PDF] HPLC–DAD method for investigating pantoprazole for its stress-dependent degradation by photolysis and oxidation | Semantic Scholar [semanticscholar.org]
- 7. actascientific.com [actascientific.com]
- 8. benchchem.com [benchchem.com]
- 9. tsijournals.com [tsijournals.com]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
- 12. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Spectroscopic Analysis of Pantoprazole Magnesium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoprazole (B1678409), a proton pump inhibitor, is widely used for the treatment of acid-related gastrointestinal disorders. The magnesium salt of pantoprazole (pantoprazole magnesium) is a common active pharmaceutical ingredient (API). The solid-state properties of an API, including its crystalline form (polmorphism), can significantly impact its stability, solubility, and bioavailability. Therefore, thorough characterization of the solid form of this compound is crucial during drug development and for quality control. This technical guide provides an in-depth overview of the spectroscopic techniques used for the analysis of this compound, with a focus on Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a this compound sample.
Caption: Workflow for the Spectroscopic Analysis of this compound.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for the identification and characterization of crystalline materials. Each crystalline solid has a unique X-ray diffraction pattern, which serves as a "fingerprint" for its identification. In the context of this compound, PXRD is primarily used to identify the polymorphic form.
Experimental Protocol
-
Sample Preparation: A small amount of the this compound powder (approximately 10-50 mg) is gently ground using a mortar and pestle to ensure a random orientation of the crystallites. The powdered sample is then packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.
-
Data Acquisition: The sample is scanned over a 2θ range of approximately 2° to 40°. The scan speed and step size are optimized to obtain a good signal-to-noise ratio.
Data Presentation
The following tables summarize the characteristic PXRD peaks for various crystalline forms of this compound.[1][2][3]
Table 1: PXRD Peak Positions (2θ ± 0.2°) for Crystalline Forms of this compound
| Form A | Form C | Form E | Form F | Form G | Form H |
| 5.8 | 6.0 | 5.6 | 6.9 | 7.2 | 6.8 |
| 10.8 | 16.0 | 12.5 | 8.9 | 12.9 | 9.0 |
| 14.9 | 16.6 | 13.1 | 9.7 | 13.8 | 9.5 |
| 16.0 | 18.3 | 16.6 | 12.4 | 14.6 | 12.9 |
| 16.6 | 19.0 | 22.3 | 14.0 | 17.0 | 13.8 |
| 17.0 | 19.6 | 16.9 | 21.7 | 17.2 | |
| 18.3 | 23.3 | 17.2 | 22.7 | 22.6 | |
| 23.3 | 22.5 | ||||
| 25.0 | |||||
| 25.9 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, resulting in a unique spectrum that can be used for identification and structural elucidation.
Experimental Protocol
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with potassium bromide (KBr, approximately 200 mg) and compressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
Data Presentation
The following table summarizes the characteristic FTIR absorption bands for various crystalline forms of this compound.[1][2][3]
Table 2: FTIR Absorption Bands (cm⁻¹ ± 2) for Crystalline Forms of this compound
| Form A | Form C | Form E | Form F | Form G | Form H |
| 3275 | 3275 | 3532 | 3657 | 3657 | 3651 |
| 2991 | 2991 | 1664 | 2982 | 2976 | 1588 |
| 1593 | 1593 | 1412 | 1587 | 1647 | 1424 |
| 1428 | 1428 | 1388 | 1408 | 1420 | 1410 |
| 1074 | 1074 | 1002 | 1176 | 1405 | 468 |
| 1035 | 1035 | 883 | 1156 | 1179 | |
| 827 | 827 | 1069 | 1066 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in both solution and solid states.
Solution-State NMR (¹H and ¹³C)
Solution-state NMR provides precise information about the molecular structure, connectivity, and chemical environment of the atoms in the pantoprazole molecule.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[4]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is performed. A wider spectral width (e.g., 250 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.[5]
-
The following tables provide representative ¹H and ¹³C NMR data for the pantoprazole moiety based on its known structure. Actual chemical shifts may vary slightly depending on the solvent and concentration.
Table 3: Representative ¹H NMR Data for Pantoprazole
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.3 | s | H-2 (imidazole) |
| ~7.7 | d | H-4 (benzimidazole) |
| ~7.3 | d | H-7 (benzimidazole) |
| ~7.0 | t | H-5/6 (benzimidazole) |
| ~6.9 | t | H-5/6 (benzimidazole) |
| ~4.8 | s | -CH₂- |
| ~3.8 | s | -OCH₃ |
| ~3.7 | s | -OCH₃ |
Table 4: Representative ¹³C NMR Data for Pantoprazole
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | C=N (imidazole) |
| ~152 | C-O (pyridine) |
| ~148 | C-O (pyridine) |
| ~141 | C-4/7 (benzimidazole) |
| ~136 | C-3a/7a (benzimidazole) |
| ~122 | C-5/6 (benzimidazole) |
| ~112 | C-5/6 (benzimidazole) |
| ~107 | C-O-CF₂- |
| ~60 | -OCH₃ |
| ~56 | -OCH₃ |
| ~55 | -CH₂- |
Solid-State NMR (¹³C)
Solid-state NMR (ssNMR) is particularly useful for characterizing the different polymorphic forms of this compound, as the chemical shifts of the carbon atoms are sensitive to the local crystalline environment.
-
Sample Preparation: The powdered this compound sample is packed into a solid-state NMR rotor.
-
Instrumentation: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.
-
Data Acquisition: A cross-polarization magic-angle spinning (CP-MAS) experiment is typically performed to enhance the signal of the ¹³C nuclei.
The following table summarizes the characteristic solid-state ¹³C NMR chemical shifts for various crystalline forms of this compound.[1][2]
Table 5: Solid-State ¹³C NMR Chemical Shifts (δ, ppm ± 0.2) for Crystalline Forms of this compound
| Form E | Form F | Form G | Form H |
| 102.5 | 106.1 | 108.2 | 107.6 |
| 118.3 | 142.2 | 113.4 | 144.1 |
| 143.8 | 144.0 | 143.6 | 157.8 |
| 157.7 | 160.2 | 157.1 | 159.5 |
Conclusion
The spectroscopic techniques of PXRD, FTIR, and NMR are indispensable tools for the comprehensive characterization of this compound. PXRD and FTIR provide rapid and reliable methods for identifying the polymorphic form and confirming the presence of key functional groups. Solution-state NMR is essential for verifying the molecular structure of the API, while solid-state NMR offers detailed insights into the different crystalline arrangements. The integrated application of these techniques, as outlined in this guide, ensures the quality, consistency, and efficacy of this compound in pharmaceutical formulations.
References
Methodological & Application
Application Note: Quantification of Pantoprazole Magnesium in Biological Samples Using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and selective quantification of pantoprazole (B1678409) in biological samples, particularly human plasma, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methodologies outlined are based on validated procedures to ensure accuracy and reproducibility for applications such as pharmacokinetic and bioequivalence studies.
Introduction
Pantoprazole is a proton pump inhibitor that effectively reduces gastric acid secretion. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. This application note describes a robust HPLC-MS/MS method for the determination of pantoprazole in human plasma. The method employs a simple sample preparation procedure and offers high sensitivity and selectivity.
Experimental Protocols
Materials and Reagents
-
Pantoprazole reference standard
-
Internal Standard (IS): Omeprazole, Lansoprazole, or Pantoprazole-d3 have been successfully used.[1][2][3]
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Formic acid
-
Purified water (e.g., Milli-Q)
-
Human plasma (with K2EDTA as anticoagulant)
Sample Preparation
A protein precipitation method is commonly employed for its simplicity and efficiency.[1][4]
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add a specific amount of the internal standard working solution.
-
Add 300 µL of acetonitrile or methanol to precipitate the plasma proteins.[1]
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a small volume (e.g., 2-10 µL) of the supernatant into the HPLC-MS/MS system.[5]
Alternatively, solid-phase extraction (SPE) can be utilized for cleaner sample extracts.[6]
HPLC Conditions
-
Column: A reverse-phase C18 column is typically used for separation (e.g., Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm or Waters Symmetry C18, 4.6 × 150 mm, 5 μm).[2][7]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous component (e.g., 10 mM ammonium acetate or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common. A typical mobile phase composition is 10 mM ammonium acetate:acetonitrile (30:70, v/v).[2]
-
Flow Rate: A flow rate in the range of 0.4-0.8 mL/min is generally used.[2][3]
-
Column Temperature: The column is typically maintained at a constant temperature, for instance, 35°C.[5]
-
Injection Volume: A small volume, typically between 2 µL and 50 µL, is injected.[5][6]
Mass Spectrometry Conditions
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is used.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[1][2]
-
MRM Transitions:
Data Presentation
The following tables summarize the quantitative data from various validated HPLC-MS/MS methods for pantoprazole quantification.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 5 - 5,000 ng/mL | [1][4] |
| 10 - 3,000 ng/mL | [2] | |
| 5 - 6,000 ng/mL | [5] | |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [1][4] |
| 10 ng/mL | [2] | |
| 0.01 µg/mL (10 ng/mL) | [8] | |
| Correlation Coefficient (r²) | > 0.99 | [2][5] |
Table 2: Accuracy and Precision
| Parameter | Result | Reference |
| Intra-day Precision (%RSD) | 0.79 - 5.36% | [1] |
| 1.13 - 1.54% | [2] | |
| < 6.5% | [5] | |
| Inter-day Precision (%RSD) | 0.91 - 12.67% | [1] |
| 1.76 - 2.86% | [2] | |
| < 6.5% | [5] | |
| Intra-day Accuracy | > 92.19% | [1] |
| Inter-day Accuracy | > 85.49% | [1] |
| Accuracy Range | 97.9 - 98.2% | [1] |
Table 3: Recovery
| Parameter | Result | Reference |
| Extraction Recovery | > 77.58% | [1][4] |
| > 98% | [5] |
Visualizations
Experimental Workflow for Pantoprazole Quantification
Caption: Experimental workflow for pantoprazole quantification.
Conclusion
The HPLC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of pantoprazole in biological samples. The simple protein precipitation sample preparation and the high selectivity of MRM detection contribute to a robust assay suitable for high-throughput analysis in clinical and research settings. The provided validation data demonstrates that the method meets the stringent requirements for bioanalytical applications.
References
- 1. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS determination of pantoprazole content in human plasma: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Determination of Pantoprazole in Human Plasma and Its Application [journal11.magtechjournal.com]
- 6. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trace.tennessee.edu [trace.tennessee.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Pantoprazole Magnesium in a GERD Model in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pantoprazole (B1678409) magnesium in a surgically induced rat model of gastroesophageal reflux disease (GERD). The protocols outlined below are based on established methodologies in the field.
Introduction
Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of gastric contents into the esophagus, leading to symptoms like heartburn and, in more severe cases, erosive esophagitis. Proton pump inhibitors (PPIs), such as pantoprazole, are a cornerstone of GERD treatment. Pantoprazole acts by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby suppressing acid secretion.[1] Pantoprazole magnesium is a salt of pantoprazole designed for this purpose. Animal models of GERD are crucial for the preclinical evaluation of therapeutic agents like this compound. The most common models involve surgical procedures to induce reflux.
Data Presentation
The following tables summarize quantitative data on the effects of pantoprazole in rat models of esophageal injury.
Disclaimer: The data presented below are compiled from various studies that may have used different forms of pantoprazole (e.g., sodium salt, S-isomer) and different experimental models (e.g., reflux esophagitis, gastric ulcer models). Direct comparison of these values should be made with caution due to variations in experimental design, dosing, and endpoints.
Table 1: Effect of Pantoprazole on Macroscopic Lesion Scores in Rat Models of Esophageal/Gastric Injury
| Treatment Group | Dose (mg/kg) | Ulcer Index/Lesion Score (Mean ± SD/SE) | Percent Inhibition (%) | Reference |
| Control (WIRS-induced ulcer) | Vehicle | 21.2 ± 3.5 | - | [2] |
| Pantoprazole | 0.625 | 11.7 ± 2.1 | 55.2 | [2] |
| Pantoprazole | 1.25 | 6.6 ± 1.8 | 31.1 | [2] |
| Pantoprazole | 2.5 | 5.7 ± 1.3 | 26.8 | [2] |
| Pantoprazole | 5.0 | 1.2 ± 0.5 | 5.5 | [2] |
| Pantoprazole | 10.0 | 1.8 ± 0.7 | 8.6 | [2] |
| Control (Ethanol-induced ulcer) | Vehicle | 53.9 ± 8.2 | - | [2] |
| Pantoprazole | 5.0 | 34.0 ± 7.1 | 63.1 | [2] |
| Pantoprazole | 10.0 | 32.6 ± 6.5 | 60.5 | [2] |
| Pantoprazole | 25.0 | 25.3 ± 5.9 | 47.0 | [2] |
| Pantoprazole | 50.0 | 5.3 ± 2.4 | 9.8 | [2] |
Table 2: In Vitro Effect of Pantoprazole on Lower Esophageal Sphincter (LES) Relaxation in Rats
| Treatment Group | Concentration (mol/L) | Percent Relaxation (Mean ± SEM) | p-value vs. Control | Reference |
| Control | - | 3.95% (approx.) | - | [3] |
| Pantoprazole | 5 x 10⁻⁶ | 2.23% | Not Significant | [3] |
| Pantoprazole | 5 x 10⁻⁵ | 10.47% ± 1.2% | < 0.05 | [3] |
| Pantoprazole | 1.5 x 10⁻⁴ | 19.89% ± 1.7% | < 0.001 | [3] |
Experimental Protocols
Protocol 1: Induction of Reflux Esophagitis in Rats
This protocol is a composite of commonly used surgical methods to create a robust GERD model in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical instruments (scalpel, forceps, scissors, needle holder)
-
Suture material (e.g., silk, nylon)
-
Heating pad
-
Animal recovery cage
Procedure:
-
Animal Preparation: Fast the rats for 24 hours with free access to water.
-
Anesthesia: Anesthetize the rats using an appropriate method.
-
Surgical Incision: Place the rat in a supine position on a heating pad. Make a midline laparotomy incision to expose the abdominal cavity.
-
Ligation of the Pylorus and Forestomach: Gently locate the stomach. Ligate the pyloric sphincter at the junction of the stomach and duodenum. Also, ligate the transitional region between the forestomach and the glandular portion of the stomach.
-
Cardiomyotomy: To facilitate reflux, a longitudinal incision of about 1 cm can be made through the muscle layer of the cardia, without perforating the mucosa.
-
Closure: Suture the abdominal wall in layers.
-
Post-operative Care: House the rats individually and monitor for recovery. Provide appropriate post-operative analgesia as per institutional guidelines. Reflux esophagitis will develop over the subsequent hours to days.
Protocol 2: Treatment with this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Rat weighing scale
Procedure:
-
Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.
-
Animal Grouping: Divide the rats into the following groups:
-
Sham-operated control
-
GERD control (vehicle-treated)
-
GERD + this compound (low dose)
-
GERD + this compound (medium dose)
-
GERD + this compound (high dose)
-
-
Drug Administration: Administer this compound or vehicle orally via gavage once daily, starting at a designated time point after the induction of GERD.
-
Duration of Treatment: Continue the treatment for the desired period (e.g., 7, 14, or 28 days).
Protocol 3: Assessment of Therapeutic Efficacy
1. Macroscopic and Microscopic Evaluation of Esophageal Lesions:
-
At the end of the treatment period, euthanize the rats.
-
Carefully dissect the esophagus and stomach.
-
Open the esophagus longitudinally and examine for macroscopic lesions (e.g., erythema, erosion, ulceration). Score the lesions based on a validated scoring system.
-
Fix a portion of the esophageal tissue in 10% neutral buffered formalin for histopathological examination.
-
Embed the fixed tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Evaluate the microscopic changes (e.g., epithelial hyperplasia, inflammatory cell infiltration, ulceration) and score them.
2. Measurement of Gastric pH:
-
Immediately after euthanasia, collect the gastric contents.
-
Measure the pH of the gastric contents using a calibrated pH meter.
3. Quantification of Inflammatory Markers:
-
Homogenize a portion of the esophageal tissue.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the induction of GERD in rats and subsequent treatment and analysis.
Caption: Mechanism of action of pantoprazole via proton pump inhibition in gastric parietal cells.
Caption: Putative anti-inflammatory signaling pathway of pantoprazole in GERD.
Caption: Pantoprazole's effect on the Rho-kinase signaling pathway leading to LES relaxation.[4]
References
- 1. Clinical experience with pantoprazole in gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro effect of pantoprazole on lower esophageal sphincter tone in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pantoprazole decreases gastroesophageal muscle tone in newborn rats via rho-kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pantoprazole Magnesium in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoprazole (B1678409), a proton pump inhibitor (PPI), is widely recognized for its clinical application in reducing gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2] Beyond this primary function, a growing body of research has highlighted its anti-neoplastic properties, making it a compound of interest for cancer research and drug development.[3][4] In the context of cancer cells, pantoprazole's mechanism of action is largely attributed to its inhibition of Vacuolar-type H+-ATPase (V-ATPase).[5][6]
V-ATPases are crucial for cancer cells to maintain pH homeostasis, which is characterized by an acidic tumor microenvironment and a neutral or alkaline intracellular pH.[6] By disrupting this proton pump, pantoprazole induces intracellular acidification, triggering a cascade of anti-tumor effects.[6][7] These effects include the induction of apoptosis, cell cycle arrest, modulation of autophagy, and the reversal of multidrug resistance.[3][5][8][9]
These application notes provide detailed protocols and summarized data for utilizing pantoprazole magnesium in cell culture experiments to investigate its effects on cell viability, signaling pathways, and other key cellular processes.
Data Presentation
Solubility of Pantoprazole
Proper dissolution is critical for accurate and reproducible experimental results. The solubility of pantoprazole varies depending on its form (free base vs. sodium salt) and the solvent used. For aqueous buffers, it is recommended to first dissolve the pantoprazole free base in an organic solvent like DMSO and then dilute it to the final concentration.[1]
Table 1: Solubility of Different Forms of Pantoprazole
| Compound | Solvent | Solubility | Reference |
|---|---|---|---|
| Pantoprazole (Free Base) | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] | |
| Ethanol (B145695) | ~5 mg/mL | [1] | |
| Water | Insoluble | [1] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] | |
| Pantoprazole Sodium | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | [1] |
| Water | 3.85 mg/mL | [1] |
| Pantoprazole Sodium Sesquihydrate | Water | Freely Soluble |[1] |
Effects of Pantoprazole on Cell Viability and Proliferation
Pantoprazole has been shown to inhibit cell viability and proliferation in a dose- and time-dependent manner across various cancer cell lines.[5]
Table 2: Summary of Pantoprazole's Effects on Cancer Cell Viability
| Cell Line | Concentration Range | Treatment Duration | Key Findings | Reference |
|---|---|---|---|---|
| Glioma (C6 and U87) | Up to 500 µM | 12h and 24h | Dose- and time-dependent inhibition of cell viability. IC50 at 24h: ~400 µM for C6, ~500 µM for U87. | [5] |
| Gastric Cancer (AGS, KATO III, SNU-1, etc.) | 0.8 mM | 16h | Significantly attenuated viability in all six gastric cancer cell lines tested. | [7] |
| Multidrug-Resistant Leukemia (K562/A02, K562/ADM) | 50, 100, 200 µg/mL | 24h | Dose-dependent induction of apoptosis. | [8] |
| Gastric Adenocarcinoma (SGC7901/ADR) | >10 µg/mL | 24h (pretreatment) | Dose-dependently decreased cell viability and reversed multidrug resistance. | [10] |
| Human Osteoclasts | 0.1 - 10 µg/mL | 1, 3, and 7 days | Decreased cell viability; 13.04% reduction at 3 µg/mL on day 1 and 15.33% reduction at 10 µg/mL on day 7. |[11] |
Effects of Pantoprazole on Apoptosis and Cell Cycle
Pantoprazole treatment can induce apoptosis and cause cell cycle arrest, primarily in the G0/G1 phase.[5][8]
Table 3: Pantoprazole's Impact on Apoptosis and Cell Cycle
| Cell Line | Concentration | Treatment Duration | Effect on Apoptosis | Effect on Cell Cycle | Reference |
|---|---|---|---|---|---|
| Glioma (C6 and U87) | Not specified | Not specified | Increased TUNEL positivity, caspase-3 and PARP cleavage. | Arrested cells in the G0/G1 phase. | [5] |
| Multidrug-Resistant Leukemia (K562/A02) | 50 µg/mL | 24h | Apoptosis rate of 12.57%. | Increased ratio of cells in G0/G1 phase, decreased S phase. | [8] |
| Multidrug-Resistant Leukemia (K562/ADM) | 50 µg/mL | 24h | Apoptosis rate of 17.34%. | Increased ratio of cells in G0/G1 phase, decreased S phase. | [8] |
| Gastric Cancer Stem Cells | Not specified | Not specified | Downregulation of Bcl2; upregulation of Bax and CASP3. | Not specified | [3] |
| Gastric Cancer | Not specified | Not specified | Induced DNA fragmentation and caspase activation. | Not specified |[7] |
Effects of Pantoprazole on Cellular Signaling and Protein Expression
Pantoprazole influences several key signaling pathways involved in cancer cell survival, proliferation, and drug resistance.
Table 4: Modulation of Signaling Pathways and Protein Expression by Pantoprazole
| Target Pathway/Protein | Cell Line(s) | Effect | Mechanism | Reference |
|---|---|---|---|---|
| PI3K/Akt/mTOR | Multidrug-Resistant Leukemia (K562/A02, K562/ADM) | Inhibition | Dose-dependently inhibited the mRNA and protein expression of p-PI3K, p-Akt, and p-mTOR. | [8] |
| NF-κB Signaling | Glioma (C6 and U87) | Attenuation | Suppressed TNF-α stimulated NF-κB signaling by repressing p65 nuclear translocation. | [5][12] |
| Multidrug Resistance (P-gp, MRP1) | Multidrug-Resistant Leukemia (K562/A02, K562/ADM) | Inhibition | Dose-dependently inhibited the mRNA and protein expression of P-gp and MRP1. | [8] |
| V-ATPase/mTOR/HIF-1α | Gastric Adenocarcinoma (SGC7901/ADR) | Downregulation | Inhibited protein expression of V-ATPases, mTOR, and HIF-1α, leading to reversal of MDR. | [10] |
| Autophagy | Prostate Cancer (PC3) | Inhibition | Inhibited autophagic flux, leading to accumulation of p62. | [9][13] |
| Apoptotic Proteins | Glioma, Gastric Cancer | Modulation | Altered levels of pro- and anti-apoptotic proteins (Bax, Bcl-2); increased caspase-3 and PARP cleavage. | [3][5] |
| T-cell-originated protein kinase (TOPK) | Colorectal Cancer (HCT 116) | Inhibition | Directly binds to and inhibits TOPK activity, suppressing tumor growth. |[14][15] |
Experimental Protocols
Protocol 1: Preparation of Pantoprazole Stock and Working Solutions
Materials:
-
This compound or Pantoprazole Sodium Salt
-
Dimethyl Sulfoxide (DMSO), sterile
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (e.g., 100 mM):
-
Aseptically weigh the required amount of pantoprazole powder.
-
Dissolve the powder in sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL or a specific molarity).[1] Vortex briefly until fully dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, sterile aliquots to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. The reconstituted solution is typically stable for several months under these conditions.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the pantoprazole stock solution at room temperature.
-
Prepare fresh working solutions by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
Crucial: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that causes solvent-induced cytotoxicity (typically ≤ 0.1%).[6] Prepare a vehicle control using the same final concentration of DMSO.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cells and complete culture medium
-
Pantoprazole working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of pantoprazole and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cells, medium, and pantoprazole working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Seeding and Treatment: Seed cells in 6-well plates and treat with pantoprazole for the desired time.[8] Collect both adherent and floating cells.
-
Cell Harvesting: Gently trypsinize adherent cells, combine them with the floating cells from the supernatant, and centrifuge.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution via flow cytometry.[6]
Materials:
-
6-well cell culture plates
-
Cells, medium, and pantoprazole working solutions
-
Cold 70% ethanol
-
PBS
-
RNase A solution
-
Propidium Iodide (PI) staining solution
Procedure:
-
Seeding and Treatment: Seed and treat cells with pantoprazole in 6-well plates as previously described.[8]
-
Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Workflows and Signaling Pathways
Caption: General experimental workflow for in vitro cell-based assays with pantoprazole.
Caption: Pantoprazole's proposed mechanism of action in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. doclibrary-rcht.cornwall.nhs.uk [doclibrary-rcht.cornwall.nhs.uk]
- 3. researchgate.net [researchgate.net]
- 4. Proton pump inhibitor pantoprazole inhibits the proliferation, self‑renewal and chemoresistance of gastric cancer stem cells via the EMT/β‑catenin pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Retraction: Blockage of intracellular proton extrusion with proton pump inhibitor induces apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pantoprazole Induces Apoptosis of Leukemic Cells by Inhibiting Expression of P-Glycoprotein/Multidrug Resistance-Associated Protein-1 Through PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reversal effects of pantoprazole on multidrug resistance in human gastric adenocarcinoma cells by down-regulating the V-ATPases/mTOR/HIF-1α/P-gp and MRP1 signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pantoprazole Decreases Cell Viability and Function of Human Osteoclasts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pantoprazole Induces Mitochondrial Apoptosis and Attenuates NF-κB Signaling in Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pantoprazole, an FDA-approved proton-pump inhibitor, suppresses colorectal cancer growth by targeting T-cell-originated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
Application Note: Protocol for Dissolving Pantoprazole Magnesium for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pantoprazole (B1678409), a substituted benzimidazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells.[1][2][3] In its active form, it forms a covalent bond with cysteine residues on the proton pump, inactivating it.[2][4] Pantoprazole magnesium is a salt form of this compound used in research and pharmaceutical formulations.[2][5]
For successful in vitro studies, the proper dissolution and stability of pantoprazole are critical. Pantoprazole is a weak base (pKa ≈ 4) and its stability is highly pH-dependent; it is labile in acidic conditions but relatively stable in neutral to alkaline solutions.[4][6][7] This protocol provides detailed methods for dissolving this compound for use in various in vitro applications, ensuring solution stability and experimental reproducibility.
Data Presentation: Solubility and Stability
The solubility and stability of pantoprazole are key factors in preparing solutions for experimental use. The following tables summarize these properties based on available data.
Table 1: Solubility of Pantoprazole in Various Solvents
| Solvent | Reported Solubility | Classification | Reference |
|---|---|---|---|
| DMSO | ~ 30 mg/mL | Soluble | [8] |
| Dimethylformamide (DMF) | ~ 30 mg/mL | Soluble | [8] |
| Ethanol | ~ 5 mg/mL | Soluble | [8] |
| Methanol | 12.377 ± 0.909 mg/mL | Very Soluble | [4] |
| Water | 5 mg/mL | Slightly Soluble | [6] |
| Phosphate (B84403) Buffer (pH 6.8) | 5 mg/mL | Freely Soluble | [6] |
| 1:1 DMSO:PBS (pH 7.2) | ~ 0.5 mg/mL | Sparingly Soluble | [8] |
| Acetone | 4.604 ± 0.667 mg/mL | Soluble | [4] |
| Chloroform | 3.095 ± 0.454 mg/mL | Soluble |[4] |
Note: Solubility classifications are based on USP definitions. Discrepancies in reported values may be due to different experimental conditions (e.g., pantoprazole salt form, temperature).
Table 2: pH-Dependent Stability of Pantoprazole in Aqueous Solution
| pH | Degradation Half-Life | Temperature | Reference |
|---|---|---|---|
| 5.0 | ~ 2.8 hours | Ambient | [6] |
| 7.8 | ~ 220 hours | Ambient |[6] |
Note: Pantoprazole degradation accelerates significantly with decreasing pH.[6][7]
Experimental Protocols
The choice of solvent depends on the required concentration and the experimental system's tolerance for organic solvents. For maximum solubility, an organic solvent stock is recommended; for direct use in sensitive cell cultures, an aqueous buffer is preferable.
This protocol is ideal for preparing a concentrated stock that can be serially diluted into aqueous buffers or cell culture media.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., Argon or Nitrogen)
-
Sterile, amber glass vial or cryovial
-
Calibrated balance and appropriate weighing tools
-
Vortex mixer
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or on weighing paper.
-
Solvent Addition: Transfer the powder to a sterile amber glass vial. Add the required volume of DMSO to achieve the target concentration (e.g., for 10 mg of pantoprazole, add ~333 µL of DMSO for a 30 mg/mL solution).
-
Dissolution: Purge the vial with an inert gas to displace oxygen and cap tightly.[8] Vortex the solution for 1-2 minutes or until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C.[8] For long-term storage (≥4 years), -20°C is recommended.[8] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
This protocol is suitable for experiments where organic solvents must be avoided. The final concentration is limited by pantoprazole's lower aqueous solubility.
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4 or Phosphate Buffer, pH 6.8
-
Sterile conical tube or volumetric flask
-
Calibrated balance and appropriate weighing tools
-
Vortex mixer or magnetic stirrer
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Transfer the powder to a sterile conical tube. Add a portion of the pH 6.8 phosphate buffer or pH 7.4 PBS.
-
Dissolution: Vortex or stir the mixture until the powder is fully dissolved. This may take longer than with organic solvents. Bring the solution to the final desired volume with the buffer.
-
Sterilization & Storage: If required for cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter. Prepare this solution fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[8]
This protocol describes the dilution of a stock solution into a final assay medium (e.g., cell culture medium).
Methodology:
-
Thaw Stock Solution: If using a frozen stock from Protocol 1, thaw it at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution directly into the final assay buffer or cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced toxicity in the in vitro model.
-
Run a vehicle control (medium with the same final concentration of the solvent) in your experiment.
-
-
Immediate Use: Add the freshly prepared working solutions to your experimental setup (e.g., cell culture plates, tissue baths) immediately. Due to the pH-dependent stability of pantoprazole, do not store diluted working solutions in acidic or weakly acidic media (e.g., some cell culture media with bicarbonate buffers that can acidify without proper CO₂).
Visualizations
Diagrams created using Graphviz (DOT language) illustrate key workflows and mechanisms.
Caption: Experimental workflow for preparing pantoprazole solutions.
Caption: Mechanism of H+/K+-ATPase inhibition by pantoprazole.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Dihydrate [benchchem.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. benchchem.com [benchchem.com]
- 5. Efficacy, safety, and tolerability of this compound in the treatment of reflux symptoms in patients with gastroesophageal reflux disease (GERD): a prospective, multicenter, post-marketing observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. saudijournals.com [saudijournals.com]
- 7. Stability of Pantoprazole [medscape.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for In Vivo Imaging of Pantoprazole Magnesium Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoprazole (B1678409), a proton pump inhibitor (PPI), effectively treats acid-related gastrointestinal disorders by irreversibly binding to the H+/K+ ATPase (proton pump) in gastric parietal cells.[1] Understanding the in vivo distribution of pantoprazole magnesium is crucial for optimizing its therapeutic efficacy and assessing potential off-target effects. These application notes provide a comprehensive overview of established and potential in vivo imaging techniques to visualize and quantify the biodistribution of this compound. The protocols detailed below are intended to serve as a guide for researchers in designing and executing such studies.
Pharmacokinetic Profile of Pantoprazole
A foundational understanding of pantoprazole's pharmacokinetic properties is essential for designing and interpreting in vivo imaging studies.
| Parameter | Value | Reference |
| Bioavailability | ~77% (oral) | [1][2] |
| Time to Peak Plasma Concentration (tmax) | 2-3 hours | [2] |
| Plasma Protein Binding | ~98% (primarily to albumin) | [1][2][3] |
| Apparent Volume of Distribution | 11.0 - 23.6 L | [1][3] |
| Metabolism | Primarily hepatic via CYP2C19 (demethylation) and CYP3A4 (oxidation) | [1][3][4] |
| Elimination Half-life | ~1 hour | [3] |
| Excretion | ~71% renal (as metabolites), ~18% fecal | [1] |
Signaling Pathway: Mechanism of Action
Pantoprazole is a prodrug that, in the acidic environment of the parietal cell's secretory canaliculus, is converted to its active form, a sulfenamide. This active form then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its irreversible inhibition.
Metabolic Pathway of Pantoprazole
Pantoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. The main metabolic pathway involves demethylation by CYP2C19, followed by sulfation.[3][4]
Quantitative Biodistribution Data
While specific quantitative data from in vivo imaging of pantoprazole is limited in publicly available literature, studies using high-performance liquid chromatography (HPLC) on tissue homogenates provide valuable insights into its distribution. The following table summarizes the concentration of pantoprazole sodium in various tissues of Swiss albino mice 4 hours after a single oral dose of 10 mg/kg.[5]
| Tissue | Concentration (ng/mg of tissue) |
| Liver | 25.3 ± 2.1 |
| Kidney | 18.7 ± 1.5 |
| Lung | 15.4 ± 1.2 |
| Heart | 12.8 ± 1.1 |
| Pancreas | 10.2 ± 0.9 |
| Prostate | 8.5 ± 0.7 |
| Brain | 4.1 ± 0.4 |
| Plasma | 35.6 ± 3.0 (ng/µL) |
Data adapted from a study utilizing HPLC for quantification.[5] This data is from tissue homogenates and not direct in vivo imaging.
Autoradiography studies with radiolabeled pantoprazole have qualitatively shown an initial uniform distribution in most organs, with a predominant accumulation in the stomach wall after 16 hours.[6]
Experimental Protocols
Quantitative Whole-Body Autoradiography (QWBA)
QWBA is a powerful technique for visualizing and quantifying the distribution of a radiolabeled compound throughout an entire animal subject.[7]
Workflow for QWBA
Protocol:
-
Radiolabeling of Pantoprazole:
-
Synthesize [¹⁴C]- or [³H]-pantoprazole. This is a specialized process and often requires custom synthesis. A common strategy is to introduce the radiolabel in a late-stage synthetic step. For example, using a radiolabeled precursor for one of the heterocyclic rings.
-
Purify the radiolabeled pantoprazole to a high radiochemical purity (>98%) using techniques like HPLC.
-
Determine the specific activity (e.g., in mCi/mmol).
-
-
Animal Model and Dosing:
-
Use appropriate animal models, such as male Sprague-Dawley rats.
-
Administer the radiolabeled this compound at a relevant dose via the desired route (e.g., oral gavage or intravenous injection).[8]
-
-
Sample Collection and Preparation:
-
At designated time points post-administration (e.g., 1, 4, 8, 24, 48 hours), euthanize the animals.
-
Immediately freeze the entire carcass by immersion in a dry ice/hexane bath to prevent redistribution of the compound.
-
Embed the frozen carcass in a matrix like carboxymethylcellulose (CMC).
-
-
Cryosectioning and Autoradiography:
-
Using a large-format cryomicrotome, collect thin (e.g., 40 µm) whole-body sections onto adhesive tape.
-
Dehydrate the sections and expose them to a phosphor imaging plate in a lead-lined cassette.
-
After an appropriate exposure time, scan the plate using a phosphor imager to generate a digital autoradiogram.
-
-
Data Analysis:
-
Using specialized software, identify and delineate various organs and tissues on the digital image.
-
Quantify the radioactivity in each region of interest by comparing the signal intensity to that of co-exposed radioactive standards.
-
Convert the radioactivity levels to concentration units (e.g., ng-equivalents/g of tissue).
-
Mass Spectrometry Imaging (MSI)
MSI is a label-free technique that allows for the visualization of the spatial distribution of pantoprazole and its metabolites directly in tissue sections.
References
- 1. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of pantoprazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ClinPGx [clinpgx.org]
- 5. brieflands.com [brieflands.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. qps.com [qps.com]
- 8. Pharmacodynamic modeling of pantoprazole's irreversible effect on gastric acid secretion in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Acid Secretion in Isolated Gastric Glands Using Pantoprazole Magnesium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing pantoprazole (B1678409) magnesium, a proton pump inhibitor (PPI), to study gastric acid secretion in an ex vivo model of isolated gastric glands. Detailed protocols for the isolation of rabbit gastric glands and the subsequent measurement of acid secretion are provided, along with data on the inhibitory effects of pantoprazole.
Introduction
Pantoprazole is a substituted benzimidazole (B57391) derivative that irreversibly inhibits the gastric H+/K+-ATPase (proton pump), the final step in the pathway of gastric acid secretion.[1] It is a prodrug that is activated in the acidic environment of the parietal cell secretory canaliculi.[2] The activated sulfenamide (B3320178) cation then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase, leading to its inactivation.[3] This specific mechanism of action makes pantoprazole an invaluable tool for investigating the physiology and pharmacology of gastric acid secretion. Isolated gastric glands provide an excellent in vitro model to study the direct effects of compounds on the acid-secreting parietal cells within a relatively intact glandular structure.
Mechanism of Action
Pantoprazole magnesium, like other PPIs, selectively targets the H+/K+-ATPase enzyme located in the secretory membrane of gastric parietal cells.[4] This enzyme is responsible for the exchange of cytoplasmic H+ for luminal K+, the final step in acid secretion. Pantoprazole is an acid-activated prodrug, meaning it requires an acidic environment to be converted to its active form.[2] This active metabolite then covalently binds to cysteine residues, specifically Cys-813 and Cys-822, on the proton pump.[3] This irreversible binding inhibits the pump's activity, thereby blocking both basal and stimulated gastric acid secretion, regardless of the initial stimulus (e.g., histamine, acetylcholine, or gastrin).[2][4]
Signaling Pathway for Gastric Acid Secretion and Inhibition by Pantoprazole
References
- 1. Comparison of five antisecretory agents acting via gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminopyrine accumulation by mammalian gastric glands: an analysis of the technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Continuing development of acid pump inhibitors: site of action of pantoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
Application of Pantoprazole Magnesium in Organoid Culture Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoid culture systems have emerged as powerful tools in biomedical research and drug development, offering a physiologically relevant three-dimensional (3D) model that recapitulates the architecture and function of native organs.[1][2] This technology is particularly valuable for studying gastrointestinal diseases and for preclinical drug screening.[3][4] Pantoprazole (B1678409), a proton pump inhibitor (PPI), is widely used to reduce gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase pump in gastric parietal cells.[5][6] Recent research has unveiled its potential anti-cancer properties, particularly in gastrointestinal malignancies, through modulation of various signaling pathways.[7][8] These application notes provide a comprehensive overview and detailed protocols for the use of pantoprazole magnesium in organoid culture systems to investigate its therapeutic potential and mechanisms of action.
Applications of this compound in Organoid Research
This compound can be utilized in various organoid-based research applications, primarily focusing on its anti-cancer effects and its influence on gastrointestinal physiology.
-
Anti-Cancer Drug Screening: Patient-derived tumor organoids (PDTOs) from gastric and colorectal cancers can be used to assess the efficacy of pantoprazole as a potential anti-neoplastic agent.[3][9]
-
Mechanism of Action Studies: Organoid models are ideal for dissecting the molecular mechanisms underlying pantoprazole's effects on cancer cell proliferation, self-renewal, and chemoresistance.[7][8]
-
Signaling Pathway Analysis: The impact of pantoprazole on key signaling pathways implicated in cancer progression, such as Wnt/β-catenin, TOPK, and NF-κB, can be investigated in a 3D context.[5][10][11]
-
Host-Microbe Interaction Studies: The influence of pantoprazole on the gut microbiota and subsequent effects on the intestinal epithelium can be modeled using co-cultures of intestinal organoids and microbial species.[12]
Quantitative Data Summary
The following tables summarize the quantitative effects of pantoprazole on various cellular processes and signaling pathways as reported in the literature. It is important to note that these studies were conducted in 2D cell cultures or in vivo models, and similar quantitative analyses in 3D organoid models are warranted.
Table 1: Effect of Pantoprazole on Cancer Stem Cell Markers and Viability
| Cell Line | Treatment | Effect | Quantitative Change | Reference |
| Gastric Cancer Stem-Like Cells (GCSCs) | 50 µmol Pantoprazole (24h) | Decreased Cell Viability | Dose-dependent reduction | [10] |
| GCSCs | 50 µmol Pantoprazole (24h) | Decreased CD44 mRNA | 0.33-fold of control | [10] |
| GCSCs | 50 µmol Pantoprazole (24h) | Decreased Oct3/4 mRNA | 0.28-fold of control | [10] |
| GCSCs | 50 µmol Pantoprazole (24h) | Decreased NANOG mRNA | 0.24-fold of control | [10] |
Table 2: Modulation of Signaling Pathways by Pantoprazole
| Model System | Pathway | Key Molecules | Effect of Pantoprazole | Quantitative Change | Reference |
| Gastric Cancer Stem-Like Cells | Wnt/β-catenin | CTNNB1, WNT1 | Inhibition | Gene expression modulation | [10] |
| Colorectal Cancer Cells (HCT 116) | TOPK | Phospho-histone H3 | Inhibition | Decreased expression | [5][6] |
| Mouse Liver | TLR4 Signaling | TLR4, MyD88, pJNK/JNK | Activation | Increased protein expression | [13] |
| Rat Gastric Ulcer Model | NF-κB Signaling | NF-κB, TNF-α, COX-2 | Inhibition | Down-regulation of gene expression | [11] |
Experimental Protocols
The following are detailed protocols for establishing patient-derived organoids and for conducting drug sensitivity and specificity assays with this compound. These protocols are synthesized from established methods for organoid culture and drug screening.[14][15][16]
Protocol for Generation of Patient-Derived Gastrointestinal Organoids
This protocol outlines the steps for establishing organoid cultures from patient gastric or colorectal tumor biopsies.
Materials:
-
Tumor biopsy tissue
-
Tissue collection medium (e.g., Advanced DMEM/F-12 with antibiotics)[15]
-
Digestion medium (e.g., Collagenase IV)[15]
-
Washing medium (e.g., Advanced DMEM/F-12)
-
Basement membrane matrix (e.g., Matrigel®)[11]
-
Organoid culture medium (specific formulations for gastric or colorectal organoids)[17][18]
-
Cell culture plates (24- or 48-well)
-
Standard cell culture equipment
Procedure:
-
Tissue Collection and Transport: Collect fresh tumor tissue in a sterile container with tissue collection medium on ice and process within 72 hours.[15]
-
Tissue Digestion:
-
Wash the tissue with cold PBS.
-
Mince the tissue into small fragments (1-2 mm).
-
Incubate the fragments in digestion medium at 37°C for 30-60 minutes with gentle agitation.
-
-
Isolation of Crypts/Glands:
-
Stop the digestion by adding cold washing medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the pellet and pass it through a 100 µm cell strainer to enrich for crypts/glands.
-
-
Organoid Seeding:
-
Centrifuge the filtered suspension and resuspend the pellet in a cold basement membrane matrix.
-
Dispense 50 µL domes of the cell-matrix suspension into the center of pre-warmed culture plate wells.[19]
-
Incubate at 37°C for 20-30 minutes to solidify the domes.
-
-
Organoid Culture:
-
Gently add 500 µL of the appropriate organoid culture medium to each well.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 7-10 days by disrupting the domes, fragmenting the organoids, and re-seeding in a fresh matrix.
-
Protocol for this compound Drug Sensitivity Assay
This protocol describes how to assess the effect of this compound on the viability and growth of established organoid cultures.
Materials:
-
Established gastrointestinal organoid cultures
-
This compound (powder or solution)
-
Organoid culture medium
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Multi-well plates (96-well, white)
-
Plate reader for luminescence detection
Procedure:
-
Organoid Plating:
-
Harvest and dissociate organoids into smaller fragments.
-
Count the organoid fragments and seed a consistent number into each well of a 96-well plate containing basement membrane matrix domes.
-
-
Pantoprazole Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of pantoprazole in the organoid culture medium to achieve the desired final concentrations (e.g., 0, 20, 40, 60, 80, 100 µmol).[10][20]
-
Replace the culture medium in the organoid plates with the medium containing the different concentrations of pantoprazole.
-
-
Incubation:
-
Incubate the plates at 37°C and 5% CO2 for a defined period (e.g., 72 hours).
-
-
Viability Assessment:
-
Equilibrate the plate and the viability assay reagent to room temperature.
-
Add the viability assay reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 5 minutes.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the cell viability against the pantoprazole concentration to determine the IC50 value.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by pantoprazole and a general experimental workflow for its application in organoid cultures.
Caption: Pantoprazole inhibits the TOPK signaling pathway.
Caption: Pantoprazole inhibits the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for pantoprazole application in organoids.
Conclusion
Organoid culture systems provide a robust platform for investigating the therapeutic potential of this compound beyond its conventional use as a proton pump inhibitor. The detailed protocols and summarized data in these application notes offer a framework for researchers to explore its anti-cancer properties and elucidate its mechanisms of action in a physiologically relevant 3D model. Further research utilizing organoids will be crucial to validate these findings and pave the way for potential clinical applications in oncology.
References
- 1. 3D organoids derived from the small intestine: An emerging tool for drug transport research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technologies to Assess Drug Response and Heterogeneity in Patient-Derived Cancer Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoid models of gastrointestinal Neoplasms: Origin, current status and future applications in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pantoprazole, an FDA-approved proton-pump inhibitor, suppresses colorectal cancer growth by targeting T-cell-originated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Proton pump inhibitor pantoprazole inhibits the proliferation, self‑renewal and chemoresistance of gastric cancer stem cells via the EMT/β‑catenin pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Pantoprazole Inhibited Metastasis and Angiogenesis Through Wnt/β-Catenin Signaling Pathway in Gastric Cancer Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined effect of pantoprazole and mesenchymal stem cells on experimentally induced gastric ulcer: implication of oxidative stress, inflammation and apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proton Pump Inhibitor Pantoprazole Modulates Intestinal Microbiota and Induces TLR4 Signaling and Fibrosis in Mouse Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proton Pump Inhibitor Pantoprazole Modulates Intestinal Microbiota and Induces TLR4 Signaling and Fibrosis in Mouse Liver [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Gastric Organoids: Progress and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. resources.bio-techne.com [resources.bio-techne.com]
- 20. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Pantoprazole Magnesium in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of pantoprazole (B1678409) in human plasma. Pantoprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders. This method utilizes a simple protein precipitation technique for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method is suitable for high-throughput analysis in clinical and pharmaceutical research settings, including pharmacokinetic and bioequivalence studies. A stable isotope-labeled pantoprazole-d6 (B1502865) is employed as the internal standard to ensure accuracy and precision.
Introduction
Pantoprazole is a substituted benzimidazole (B57391) that suppresses gastric acid secretion by specific inhibition of the H+/K+-ATPase enzyme system at the secretory surface of the gastric parietal cell.[1] It is commercially available as pantoprazole sodium and pantoprazole magnesium. Accurate and reliable quantification of pantoprazole in biological matrices is essential for pharmacokinetic assessments and to ensure therapeutic efficacy. This LC-MS/MS method provides a rapid, selective, and sensitive analytical solution for the determination of pantoprazole in human plasma.
Experimental
Materials and Reagents
-
Analytes: Pantoprazole and Pantoprazole-d6 (Internal Standard, IS) reference standards.[2]
-
Chemicals: HPLC-grade acetonitrile (B52724) and methanol (B129727), and analytical-grade formic acid.
-
Water: High-purity water, filtered through a 0.22 µm filter.
-
Plasma: Drug-free human plasma with K2-EDTA as an anticoagulant.[2]
Instrumentation
A liquid chromatography system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was utilized for this analysis.[2]
Sample Preparation
A simple and rapid protein precipitation method was employed for the extraction of pantoprazole and the internal standard from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (Pantoprazole-d6).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.[2]
Liquid Chromatography
The chromatographic separation was achieved on a C18 analytical column.
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 60% B) |
| Flow Rate | 0.7 - 1.0 mL/min[2][3] |
| Column Temperature | 40°C[2][3] |
| Injection Volume | 2 - 10 µL[2][4] |
Mass Spectrometry
The mass spectrometer was operated in the positive electrospray ionization (ESI) mode, with detection performed using Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[5][6] |
| MRM Transition (Pantoprazole) | m/z 384.1 → 200.1[5][7] |
| MRM Transition (Pantoprazole-d6) | m/z 390.1 → 206.0[7] |
| Collision Energy | Optimized for specific instrument |
| Source Temperature | 500°C[8] |
Results and Discussion
Method Validation
The developed method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines.
Linearity and Sensitivity
The calibration curve was linear over a concentration range of 5 to 5,000 ng/mL for pantoprazole in human plasma.[5][6] The lower limit of quantitation (LLOQ) was established at 5 ng/mL, demonstrating sufficient sensitivity for pharmacokinetic studies.[5][9]
Accuracy and Precision
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations. The precision (%CV) was typically below 15%, and the accuracy was within ±15% of the nominal values, which is within the acceptable limits for bioanalytical methods.[5][6]
| Parameter | LLOQ | LQC | MQC | HQC |
| Intra-day Precision (%CV) | < 10% | < 5% | < 5% | < 5% |
| Inter-day Precision (%CV) | < 15% | < 10% | < 10% | < 10% |
| Intra-day Accuracy (%) | ± 10% | ± 10% | ± 10% | ± 10% |
| Inter-day Accuracy (%) | ± 15% | ± 15% | ± 15% | ± 15% |
Recovery and Matrix Effect
The extraction recovery of pantoprazole from human plasma was consistent and greater than 77%.[5][9] No significant matrix effect was observed, indicating that the method is free from interference from endogenous plasma components. The use of a stable isotope-labeled internal standard effectively compensated for any potential matrix effects.[2]
Stability
Pantoprazole is known to be unstable in acidic conditions, with the rate of degradation increasing with decreasing pH.[10][11] It is relatively stable in neutral and alkaline solutions.[10] Stock solutions of pantoprazole prepared in methanol or a mixture of methanol and water are generally stable.[3] Plasma samples containing pantoprazole should be stored at -20°C or lower to ensure stability. The stability of pantoprazole in plasma under various storage conditions (freeze-thaw, short-term benchtop, and long-term storage) should be thoroughly evaluated during method validation.[4]
Conclusion
This application note presents a simple, rapid, and robust LC-MS/MS method for the quantification of pantoprazole in human plasma. The method offers excellent sensitivity, selectivity, accuracy, and precision, making it highly suitable for high-throughput bioanalysis in support of clinical and pharmaceutical studies of this compound.
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Pantoprazole Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of pantoprazole reference standard and dissolve it in 10 mL of methanol.
-
Pantoprazole-d6 Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of pantoprazole-d6 reference standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the pantoprazole stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations for the calibration curve.
-
Internal Standard Working Solution: Dilute the pantoprazole-d6 stock solution with acetonitrile to a final concentration of 100 ng/mL.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each standard, quality control, and unknown sample.
-
Pipette 100 µL of the respective plasma sample into the labeled tubes.
-
Add 200 µL of the internal standard working solution (100 ng/mL pantoprazole-d6 in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds at high speed.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant (approximately 250 µL) to a 96-well plate.
-
Seal the plate and place it in the autosampler for LC-MS/MS analysis.
Visualizations
Caption: Workflow for LC-MS/MS quantification of pantoprazole.
Caption: Detailed steps of the sample preparation protocol.
References
- 1. Pantoprazole - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamopen.com [benthamopen.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. saudijournals.com [saudijournals.com]
Application Notes and Protocols for the Use of Pantoprazole Magnesium in Xenograft Models of Gastric Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pantoprazole (B1678409) magnesium, a proton pump inhibitor (PPI), in preclinical xenograft models of human gastric cancer. The information compiled herein, based on published research, details the anti-tumor effects of pantoprazole, the signaling pathways involved, and detailed protocols for in vivo studies.
Introduction
Pantoprazole, a widely used medication for acid-related gastrointestinal disorders, has demonstrated anti-neoplastic properties in various cancers, including gastric cancer. In xenograft models, pantoprazole has been shown to inhibit tumor growth, induce apoptosis, and modulate key signaling pathways involved in cancer progression. These application notes are intended to serve as a guide for researchers designing and conducting preclinical studies to evaluate the efficacy of pantoprazole in gastric cancer.
Mechanism of Action in Gastric Cancer Xenograft Models
Pantoprazole exerts its anti-tumor effects in gastric cancer through multiple mechanisms:
-
Inhibition of V-ATPase: Pantoprazole, as a proton pump inhibitor, can also target vacuolar-type H+-ATPases (V-ATPases) which are often overexpressed in tumor cells.[1][2] Inhibition of V-ATPase disrupts the acidic tumor microenvironment, leading to increased intracellular pH and induction of apoptosis.[1][2]
-
Modulation of Signaling Pathways:
-
Wnt/β-catenin Pathway: Pantoprazole has been shown to inhibit the Wnt/β-catenin signaling pathway.[1][3][4][5][6][7][8][9] It can lead to a decrease in the phosphorylation of LRP6, a co-receptor in the Wnt pathway, and subsequent downregulation of β-catenin and its target genes like c-Myc and cyclin D1, which are crucial for cell proliferation.[1][2][4][8]
-
TOPK Signaling Pathway: Pantoprazole has been identified as an inhibitor of T-cell-originated protein kinase (TOPK), a kinase implicated in tumorigenesis.[8][10][11][12][13] By inhibiting TOPK, pantoprazole can suppress cancer cell growth.[10][11][12][13]
-
-
Induction of Apoptosis: Pantoprazole selectively induces apoptosis in gastric cancer cells.[14]
-
Inhibition of Proliferation and Self-Renewal of Cancer Stem Cells: Studies have indicated that pantoprazole can inhibit the proliferation and self-renewal capacity of gastric cancer stem cells.[9]
Quantitative Data from Xenograft Studies
The following tables summarize the quantitative data from studies investigating the effect of pantoprazole on gastric cancer xenograft models.
Table 1: Effect of Pantoprazole on Tumor Growth in Gastric Cancer Xenograft Models
| Gastric Cancer Cell Line | Animal Model | Pantoprazole Magnesium Dosage | Administration Route | Treatment Duration | Tumor Volume Reduction vs. Control | Tumor Weight Reduction vs. Control | Reference |
| SGC-7901 | Nude Mice | 20 mg/kg | Not Specified | Not Specified | Data not available in tabular format | Not Specified | [2] |
| MKN-45 | Nude Mice | Not Specified | Not Specified | Not Specified | Data not available in tabular format | Not Specified | [3][14] |
Note: Specific quantitative data on tumor volume and weight reduction from published studies are limited in tabular format. The provided references indicate a significant reduction in tumor growth, though the exact percentages are often presented graphically.
Experimental Protocols
The following are detailed protocols for establishing and utilizing gastric cancer xenograft models to study the effects of pantoprazole.
Cell Culture
-
Cell Lines: Human gastric adenocarcinoma cell lines such as SGC-7901 and MKN-45 are commonly used.[2][15]
-
Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[3]
Xenograft Model Establishment
-
Animal Model: Athymic nude mice (e.g., BALB/c nude) of 4-6 weeks of age are typically used.[15]
-
Cell Preparation: Harvest logarithmically growing gastric cancer cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneous Injection: Inject approximately 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.[15]
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomize the animals into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).[15]
-
This compound Administration
-
Preparation of Pantoprazole Solution: Dissolve this compound in a sterile vehicle suitable for the chosen administration route (e.g., sterile saline for intraperitoneal injection). The concentration should be calculated based on the desired dosage and the injection volume.
-
Dosage: Dosages reported in the literature can vary. A common starting point for in vivo studies is in the range of 20 mg/kg.[2]
-
Administration Route: Intraperitoneal (i.p.) injection is a frequently used route for systemic delivery.
-
Treatment Schedule: The treatment frequency and duration should be defined based on the study design. This could range from daily to several times a week for a period of several weeks.
Efficacy Evaluation
-
Tumor Growth Inhibition: Continue to measure tumor volumes throughout the study. At the end of the experiment, euthanize the mice and excise the tumors.
-
Tumor Weight: Weigh the excised tumors.
-
Data Analysis: Compare the average tumor volume and weight between the pantoprazole-treated group and the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
-
Immunohistochemistry (IHC): Tumor tissues can be fixed in formalin and embedded in paraffin (B1166041) for IHC analysis of biomarkers related to proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and the targeted signaling pathways (e.g., β-catenin, p-LRP6).
Visualizations of Signaling Pathways and Experimental Workflow
Signaling Pathways
Experimental Workflow
Conclusion
This compound demonstrates significant anti-tumor activity in xenograft models of gastric cancer, primarily through the inhibition of V-ATPase and modulation of the Wnt/β-catenin and TOPK signaling pathways. The protocols and data presented in these application notes provide a framework for further preclinical investigation into the therapeutic potential of pantoprazole in gastric cancer. Further studies are warranted to optimize dosing and scheduling and to explore potential synergistic effects with standard chemotherapeutic agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Pantoprazole Inhibited Metastasis and Angiogenesis Through Wnt/β-Catenin Signaling Pathway in Gastric Cancer Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pantoprazole on human gastric adenocarcinoma SGC7901 cells through regulation of phospho‑LRP6 expression in Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pantoprazole Inhibited Metastasis and Angiogenesis Through Wnt/ β-Catenin Signaling Pathway in Gastric Cancer Stem-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Wnt signaling in gastric cancer: current progress and future prospects [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Proton pump inhibitor pantoprazole inhibits the proliferation, self‑renewal and chemoresistance of gastric cancer stem cells via the EMT/β‑catenin pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. Pantoprazole, an FDA-approved proton-pump inhibitor, suppresses colorectal cancer growth by targeting T-cell-originated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Proton pump inhibitor: The dual role in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MKN-45 Xenograft Model - Altogen Labs [altogenlabs.com]
Protocol for Long-Term Administration of Pantoprazole Magnesium in Mice: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the long-term administration of pantoprazole (B1678409) magnesium in mice. Pantoprazole, a proton pump inhibitor (PPI), acts by irreversibly blocking the H+/K+ ATPase pump (the gastric proton pump) in parietal cells, thereby inhibiting gastric acid secretion.[1][2] Long-term studies in mice are crucial for understanding its chronic effects, potential toxicities, and impact on various physiological systems.
Data Presentation: Dosing and Administration
The following table summarizes dosages and administration routes for pantoprazole in long-term mouse studies. It is critical to select the appropriate dose and route based on the specific research question.
| Study Focus | Mouse Strain | Dosage | Administration Route | Duration | Key Findings |
| Carcinogenicity | B6C3F1 | 5, 25, 150 mg/kg/day | Oral gavage | 24 months | Increased incidence of hepatocellular adenomas and carcinomas in females at 150 mg/kg/day; gastric fundic ECL cell hyperplasia at all doses.[3] |
| Gut Microbiota and Liver Effects | C57BL/6J | 150 mg/kg | Oral gavage (3 times a week) | 60 days | Induced microbiota modulation, impaired ileum barrier integrity, and led to liver microvesicular steatosis and fibrosis via TLR4 signaling.[4] |
| Fracture Healing | Not Specified | 100 mg/kg/day | Intraperitoneal (i.p.) injection | 5 weeks | Delayed fracture healing, reduced bending stiffness, and lower amounts of bony tissue in the callus.[5] |
Note: The vehicle for oral gavage in many studies is distilled water (pH adjusted to 10) or saline.[2][6] For intraperitoneal injections, a suitable vehicle should be used and specified.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from various sources to provide a comprehensive guide.
Protocol 1: Long-Term Oral Gavage Administration of Pantoprazole Magnesium
This protocol details the procedure for daily oral gavage in mice, a common and precise method for oral drug administration.[7][8]
Materials:
-
This compound
-
Vehicle (e.g., sterile distilled water, 0.9% saline)
-
20-gauge, 1.5-inch curved stainless steel feeding needle with a rounded tip[9][10]
-
1 mL syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the mean body weight of the mice and the target dosage.
-
Dissolve the this compound in the chosen vehicle. Ensure complete dissolution. The solution should be prepared fresh daily unless stability data indicates otherwise.
-
-
Animal Handling and Restraint:
-
Gavage Administration:
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.[11]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow the needle as it is gently advanced. If resistance is met, withdraw the needle and re-attempt. Do not force the needle. [8][11]
-
Once the needle is in the stomach, administer the dosing solution slowly.
-
Gently remove the needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for at least 15 minutes post-gavage for any signs of distress, such as labored breathing.[12]
-
Regularly monitor the mice for long-term side effects, which may include changes in body weight, hypoactivity, or ataxia.[13] In some cases, long-term PPI use has been associated with hypomagnesemia.[14][15]
-
Protocol 2: Fecal Sample Collection for Gut Microbiota Analysis
This protocol outlines the collection of fecal samples for 16S rRNA sequencing to analyze the gut microbiome composition.
Materials:
-
Clean, empty cage with no bedding[16]
-
Sterile tweezers
-
Pre-labeled sterile 1.5 mL microtubes[1]
-
Dry ice or -80°C freezer
Procedure:
-
Sample Collection:
-
Place a single mouse in a clean cage without bedding.[16] It is recommended to collect samples in the early morning as mice are more active and defecate more frequently during their nocturnal period.[16][17]
-
Allow the mouse to defecate naturally. Collect 2-3 fresh fecal pellets.[16]
-
Using sterile tweezers, transfer the fecal pellets into a pre-labeled sterile microtube.[16]
-
-
Sample Storage:
-
Immediately place the collected sample on dry ice or in a -80°C freezer to preserve the microbial DNA.[16]
-
-
DNA Extraction and Sequencing:
-
Follow a standard protocol for microbial DNA extraction from fecal samples.
-
Perform 16S rRNA gene amplification and sequencing to analyze the microbial community composition.
-
Protocol 3: Histological Analysis of Liver Fibrosis
This protocol describes the process for preparing and staining liver tissue to assess fibrosis.
Materials:
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Masson's trichrome or Sirius red staining kits
Procedure:
-
Tissue Collection and Fixation:
-
Euthanize the mouse and dissect the liver.
-
Fix the liver tissue in 4% PFA or 10% neutral buffered formalin for 24-48 hours.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissue through a graded series of ethanol.
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with Masson's trichrome or Sirius red according to the manufacturer's instructions. Collagen fibers, indicative of fibrosis, will stain blue with Masson's trichrome and red with Sirius red.[18]
-
-
Imaging and Analysis:
-
Image the stained sections using a light microscope.
-
Quantify the fibrotic area relative to the total tissue area using image analysis software.
-
Visualizations
Signaling Pathway of Pantoprazole
Caption: Pantoprazole's mechanism of action and metabolic pathway.
Experimental Workflow for a Long-Term Study
Caption: Workflow for a long-term pantoprazole study in mice.
References
- 1. mmpc.org [mmpc.org]
- 2. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pantoprazole, a proton pump inhibitor, delays fracture healing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. An update on animal models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. Hypomagnesaemia associated with long-term use of proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
- 17. The gut microbiome of laboratory mice: considerations and best practices for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Stability of pantoprazole magnesium in different buffer solutions
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice regarding the stability of pantoprazole (B1678409) magnesium in various buffer solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of pantoprazole magnesium in solution?
A1: The primary factor is pH. Pantoprazole is an acid-labile compound, meaning it degrades rapidly in acidic conditions.[1][2] Its stability significantly increases in neutral to alkaline solutions.[1][3] The rate of degradation is inversely proportional to the pH of the solution.[4][5]
Q2: My pantoprazole solution turned yellow. What does this indicate?
A2: A yellow discoloration is a characteristic sign of the acid-catalyzed degradation of pantoprazole.[6] If you observe this, the pH of your solution is likely too low (typically below pH 6), and the active compound is no longer stable.
Q3: What is the optimal pH range for preparing and storing this compound solutions for in-vitro experiments?
A3: To ensure stability, you should maintain a pH above 7.0.[1][7] Studies show that pantoprazole's degradation half-life is approximately 2.8 hours at pH 5.0, but it extends to around 220 hours at pH 7.8, demonstrating significantly enhanced stability at a slightly alkaline pH.[5] For short-term experiments, a phosphate (B84403) buffer with a pH of 7.4 is commonly used.[6][8]
Q4: Which buffer systems are recommended for working with this compound?
A4: Phosphate buffer systems are frequently used and well-documented for pantoprazole stability studies and analytical method development.[8][9] For creating oral liquid formulations, sodium bicarbonate solutions are often used to provide sufficient alkalinity to protect the drug from acidic environments.[2][10] The choice of buffer depends on the specific requirements of your experiment, but the final pH should be maintained in the neutral to alkaline range.
Q5: How stable is pantoprazole under stress conditions other than pH?
A5: Pantoprazole is known to degrade under oxidative, photolytic, and thermal stress conditions.[3] It is relatively stable against dry heat and in alkaline conditions.[3] Forced degradation studies show significant decomposition when exposed to oxidizing agents like hydrogen peroxide and under UV light.[6]
Data on pH-Dependent Stability
The stability of pantoprazole is highly dependent on the pH of the aqueous solution. The data below summarizes the degradation behavior in different acidic conditions.
Table 1: Degradation of Pantoprazole in Acidic Conditions at Room Temperature
| Acid Condition | Time | Approximate Degradation (%) | Reference |
| 0.01 M HCl | 10 min | 35% | [6] |
| 0.01 M HCl | 60 min | 92% | [6] |
| 0.05 M HCl | 30 min | 86% | [6] |
| 1 M HCl | ~10 min | 100% | [6] |
Table 2: Degradation Half-Life of Pantoprazole at Different pH Values
| pH | Approximate Half-Life (at ambient temp.) | Reference |
| 5.0 | 2.8 hours | [5] |
| 7.8 | 220 hours | [5] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Analysis of Pantoprazole
This protocol outlines a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for quantifying pantoprazole in the presence of its degradation products.[6][8][11]
1. Chromatographic Conditions:
-
Column: C18, ODS (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile (B52724). A common composition is 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer (pH adjusted to 7.4) and acetonitrile in a 75:25 v/v ratio.[6]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.[8]
-
Column Temperature: Ambient or controlled at 30°C.
2. Reagent and Sample Preparation:
-
Diluent: A 50:50 (v/v) mixture of 0.1 M sodium hydroxide (B78521) and acetonitrile is recommended to ensure the stability of the drug during sample preparation.[13]
-
Standard Solution: Accurately weigh and dissolve pantoprazole reference standard in the diluent to prepare a stock solution. Further dilute with the mobile phase to achieve a final concentration within the method's linear range (e.g., 1-50 µg/mL).[6]
-
Sample Solution: Prepare the experimental sample (e.g., from a buffer stability study) by diluting it with the mobile phase to the desired concentration. Filter the final solution through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase), followed by the standard solution multiple times to ensure system suitability (checking for parameters like theoretical plates, tailing factor, and reproducibility).
-
Inject the prepared sample solutions.
-
The concentration of pantoprazole is determined by comparing the peak area from the sample chromatogram to the peak area from the standard solution chromatogram. Degradation is quantified by the decrease in the area of the parent pantoprazole peak.
Visual Guides
Caption: Workflow for a pH-dependent stability study of pantoprazole.
Troubleshooting Guide
Q: I see a rapid loss of my pantoprazole peak even in a supposedly neutral buffer. What could be wrong?
A: This issue usually points to an incorrect pH in your final solution.
Caption: Troubleshooting flowchart for unexpected pantoprazole degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. medscape.com [medscape.com]
- 3. scielo.br [scielo.br]
- 4. Stability Indicating HPLC Method for In-vitro Determination of Pantoprazole Sodium and its Degradation Products in Simulated Gastric and Intestinal Fluids | Bentham Science [eurekaselect.com]
- 5. banglajol.info [banglajol.info]
- 6. ajrconline.org [ajrconline.org]
- 7. mdpi.com [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. jcdronline.org [jcdronline.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Pantoprazole Magnesium Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of pantoprazole (B1678409) magnesium degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Pantoprazole?
A1: Pantoprazole is known to degrade under several conditions. The main degradation pathways are hydrolysis (both acidic and alkaline conditions), oxidation, and photolysis.[1] Under acidic and oxidative stress, the formation of sulfide (B99878) and sulfone impurities are major degradation products.[1] The drug shows greater stability under alkaline and dry heat conditions.[2]
Q2: What is a forced degradation study and why is it important for Pantoprazole analysis?
A2: A forced degradation or stress study is a critical process in drug development where the drug substance is subjected to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light.[1][3] The goal is to induce partial degradation (typically 10-20%) to identify potential degradation products and to develop a stability-indicating analytical method that can effectively separate the intact drug from these degradants.[1]
Q3: Which analytical technique is most suitable for analyzing Pantoprazole and its degradation products?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the separation and quantification of Pantoprazole and its degradation products.[1] This method, often paired with a UV detector, can be optimized to achieve good resolution between the parent drug and its various degradants. For the structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is highly effective.[1]
Q4: How can I ensure my HPLC method is "stability-indicating"?
A4: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To ensure your HPLC method is stability-indicating, you must perform forced degradation studies and demonstrate that all major degradation products are well-resolved from the main pantoprazole peak and from each other. Method validation according to ICH guidelines is also essential.[2][3][4]
Troubleshooting Guide
Problem 1: My forced degradation study results in either too much or too little degradation of Pantoprazole.
-
Solution for Excessive Degradation: If you observe more than the target 10-20% degradation, you should reduce the intensity of the stress condition. This can be achieved by lowering the concentration of the acid, base, or oxidizing agent, or by decreasing the temperature or the duration of the stress exposure.[1]
-
Solution for Insufficient Degradation: If there is minimal or no degradation, you need to increase the harshness of the stress condition. You can use a higher concentration of the stressor, increase the temperature, or prolong the exposure time to achieve the desired level of degradation.[1]
Problem 2: I am observing unexpected or unknown peaks in my chromatogram after a degradation study.
-
Solution: Peak Identification Strategies
-
LC-MS Analysis: The most definitive way to identify unknown peaks is through liquid chromatography-mass spectrometry (LC-MS). The mass-to-charge ratio (m/z) will provide the molecular weight of the unknown compound, and MS/MS fragmentation can help in elucidating its structure.[1]
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the spectral purity of the unknown peak. This can help confirm if it is a single component.[1]
-
Literature Review: Consult scientific literature for known degradation products of Pantoprazole under the specific stress conditions you have applied.[1]
-
Problem 3: Poor resolution between Pantoprazole and its degradation peaks.
-
Solution: HPLC Method Optimization
-
Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution is often preferred over isocratic elution to achieve better separation of multiple components.[2]
-
pH of the Mobile Phase: The pH of the buffer can significantly impact the retention and resolution of ionizable compounds like Pantoprazole and its degradants. Experiment with slight adjustments to the pH (e.g., ±0.2 units).[2]
-
Column Chemistry: Consider using a different stationary phase. While a C18 column is common, other column chemistries like phenyl or C8 might provide different selectivity and improve resolution.[2][4]
-
Flow Rate and Temperature: Decreasing the flow rate or adjusting the column temperature can also influence the separation.[2]
-
Experimental Protocols
Protocol 1: Forced Degradation of Pantoprazole Magnesium
This protocol outlines the general procedure for subjecting Pantoprazole to various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.[1][3]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Pantoprazole in a suitable solvent like methanol.[1][5]
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 1M HCl.
-
Heat the solution (e.g., at 80°C for 8 hours).
-
Cool the solution and neutralize it with an equivalent amount of 1M NaOH.
-
Dilute to the final concentration with the mobile phase.[1]
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 1M NaOH.
-
Heat the solution (e.g., at 80°C for 8 hours).
-
After cooling, neutralize with an equivalent amount of 1M HCl.
-
Dilute to the final concentration.[1]
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 48 hours).
-
Dilute to the final concentration.[1]
-
-
Thermal Degradation:
-
Photolytic Degradation:
Protocol 2: Example RP-HPLC Method for Analysis
This is an example of an RP-HPLC method for the analysis of Pantoprazole and its degradation products. Method parameters may need to be optimized for specific applications.
| Parameter | Condition |
| Column | C18 (e.g., Hypersil ODS, 250 x 4.6 mm, 5 µm)[2][4] |
| Mobile Phase | Gradient elution with 0.01 M phosphate (B84403) buffer (pH 7) and acetonitrile.[2] |
| Flow Rate | 1.0 mL/min[2][4] |
| Detection Wavelength | 290 nm[2][4] |
| Injection Volume | 20 µL[4] |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Observations
| Stress Condition | Reagent/Condition | Duration | Temperature | Typical Observations |
| Acid Hydrolysis | 1M HCl | 8 hours | 80°C | Significant degradation, formation of sulfide impurity.[1][2] |
| Alkaline Hydrolysis | 1M NaOH | 8 hours | 80°C | More stable compared to acidic conditions.[1][2] |
| Oxidative Degradation | 3-30% H₂O₂ | 48 hours | Room Temp | Formation of sulfone and N-oxide impurities.[1][6] |
| Thermal Degradation | Dry Heat | 1 month | 60°C | Generally stable.[1][2][3] |
| Photolytic Degradation | Sunlight/UV Light | 7-15 days | Ambient | Degradation observed, solution may change color.[1][3][5] |
Table 2: HPLC Method Validation Parameters (Example Ranges)
| Parameter | Acceptance Criteria | Example Value |
| Linearity (r²) | ≥ 0.999 | 0.999[2] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.9 - 103%[2] |
| Precision (% RSD) | ≤ 2.0% | < 2%[4] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.043 - 0.047 µg/mL[2] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.13 - 0.14 µg/mL[2] |
Visualizations
Caption: Workflow for Forced Degradation of Pantoprazole.
Caption: Pantoprazole Degradation Pathways.
References
Technical Support Center: Optimizing Pantoprazole Magnesium Dosage for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing pantoprazole (B1678409) magnesium in preclinical settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to facilitate the design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of pantoprazole?
Pantoprazole is a proton pump inhibitor (PPI) that works by irreversibly binding to the H+/K+ ATPase (proton pump) on the secretory surface of gastric parietal cells.[1][2] This action is the final step in gastric acid production, and it effectively inhibits both basal and stimulated acid secretion.[1][2] Because the binding is irreversible, acid secretion is suppressed for up to 24 hours or more, until new proton pumps can be synthesized by the parietal cells.
Q2: What is the difference between pantoprazole magnesium and pantoprazole sodium for preclinical studies?
Q3: What is a recommended starting dose for this compound in a rat model of gastric ulcers?
The effective dose of pantoprazole can vary significantly depending on the ulcer induction model. A study in rats using oral administration of pantoprazole (salt form not specified) found the following median effective doses (ED50):
-
Water-Immersion Restraint Stress (WIRS)-induced ulcer: 0.78 mg/kg[4][5][6][7]
-
Pylorus ligation-induced ulcer: Ineffective (ED50 > 50.0 mg/kg)[4][5][6]
Therefore, a recommended starting point would be to conduct a dose-ranging study around these ED50 values, depending on the specific model being used.
Q4: How should I prepare this compound for oral administration in rats?
Pantoprazole is unstable in acidic conditions.[1][2] Therefore, it should not be dissolved in acidic vehicles. For oral gavage, pantoprazole is often suspended in 1% carboxymethylcellulose (CMC).[6] It is crucial to ensure the formulation is administered promptly after preparation to avoid degradation. The amorphous form of this compound has been found to be approximately 6.5 times more soluble in water than the crystalline Form A, which could be a consideration for formulation.
Q5: What are the key pharmacokinetic parameters of pantoprazole in rats?
Following a 5 mg/kg oral dose in rats, the bioavailability of pantoprazole was found to be 31%, with a half-life of generally less than 1.0 hour.[8] After a 20 mg/kg oral dose of racemic pantoprazole in rats, the S-enantiomer showed a 1.5 times greater area under the curve (AUC) compared to the R-enantiomer, suggesting stereoselective pharmacokinetics.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor solubility of this compound in vehicle | - Use of an inappropriate (acidic) vehicle.- High concentration of the drug.- Use of a less soluble crystalline form. | - Use an alkaline or neutral vehicle such as 1% CMC or a phosphate (B84403) buffer (pH > 7.8).[2][6]- Prepare a suspension rather than a solution if high doses are required.- Consider using the amorphous form of this compound, which has higher aqueous solubility.- For maximum solubility in aqueous buffers, first dissolve pantoprazole in a minimal amount of DMSO and then dilute with the chosen buffer. |
| High variability in experimental results | - Degradation of pantoprazole in the formulation due to acidic conditions or prolonged storage.- Inconsistent oral gavage technique.- Differences in the fasting state of the animals.- The chosen ulcer model is not sensitive to proton pump inhibition (e.g., pylorus ligation model).[4][5][6] | - Prepare formulations fresh daily and administer immediately.- Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate dosing.- Standardize the fasting period for all animals before the experiment.[6]- Select an appropriate ulcer model. The stress-induced ulcer model is highly sensitive to pantoprazole.[4][5][6] |
| Lack of efficacy at expected doses | - Insufficient dose for the specific ulcer model (e.g., ethanol-induced ulcers require a much higher dose than stress-induced ulcers).[4][5][6]- Pantoprazole was administered too far in advance of the ulcerogenic stimulus.- Rapid metabolism of the drug in the chosen species. | - Conduct a pilot dose-response study to determine the optimal dose for your specific model.- Administer pantoprazole approximately 30 minutes before inducing the ulcer.[4][6]- Be aware of the short half-life of pantoprazole in rats (less than one hour) when designing the timing of your experiments.[8] |
| Adverse effects observed in animals (e.g., diarrhea, changes in gut microbiota) | - Long-term administration of PPIs can alter the gut microbiome.[6]- High doses may lead to off-target effects. | - For chronic studies, consider including a microbiome analysis endpoint.- If adverse effects are observed, consider reducing the dose or frequency of administration. |
Data Presentation
Table 1: Effective Dose of Pantoprazole in Different Rat Gastric Ulcer Models
| Ulcer Model | Route of Administration | Median Effective Dose (ED50) | Reference |
| Water-Immersion Restraint Stress (WIRS) | Oral | 0.78 mg/kg | [4][5][6][7] |
| Ethanol-Induced | Oral | 20.5 mg/kg | [4][5][6][7] |
| Pylorus Ligation-Induced | Oral | >50.0 mg/kg (ineffective) | [4][5][6] |
Note: The specific salt of pantoprazole was not mentioned in the cited study.
Table 2: Pharmacokinetic Parameters of Pantoprazole in Preclinical Species
| Species | Dose and Route | Bioavailability (%) | T½ (hours) | Cmax | AUC | Reference |
| Rat | 5 mg/kg (Oral) | 31 | < 1.0 | N/A | N/A | [8] |
| Rat | 20 mg/kg (Oral) | N/A | S-enantiomer: ~1.5R-enantiomer: ~1.0 | N/A | S-enantiomer showed 1.5x higher AUC | [9] |
| Dog | 60 mg/kg (Oral) | 44 | < 1.0 | N/A | N/A | [8] |
N/A: Not available in the cited sources.
Experimental Protocols
Protocol 1: Water-Immersion Restraint Stress (WIRS)-Induced Gastric Ulcer Model in Rats
-
Animal Preparation: Fast male rats for 48 hours with free access to water.[6]
-
Drug Administration: Prepare a suspension of this compound in 1% carboxymethylcellulose (CMC). Administer the desired doses (e.g., 0.5, 1, 2.5, 5 mg/kg) orally via gavage 30 minutes before inducing stress.[6] A vehicle control group should receive 1% CMC only.
-
Ulcer Induction: Place each rat in a restraint device and immerse it vertically up to the xiphoid process in a 22°C water bath for 4 hours.[4][6]
-
Sample Collection: At the end of the 4-hour period, euthanize the rats.
-
Ulcer Evaluation: Remove the stomach, inflate it with saline, and fix it in formalin. Open the stomach along the greater curvature and measure the length of the gastric lesions in millimeters.
Protocol 2: Ethanol-Induced Gastric Ulcer Model in Rats
-
Animal Preparation: Fast male rats for 48 hours with free access to water.[6]
-
Drug Administration: Prepare a suspension of this compound in 1% CMC. Administer the desired doses (e.g., 5, 10, 25, 50 mg/kg) orally via gavage.[6] A vehicle control group should receive 1% CMC only.
-
Ulcer Induction: Thirty minutes after drug administration, orally administer 1 mL/kg of 100% ethanol (B145695) to each rat.[4][6]
-
Sample Collection: Euthanize the rats 1 hour after ethanol administration.[6]
-
Ulcer Evaluation: Remove the stomach and measure the ulcer lesions as described in Protocol 1.
Visualizations
Signaling Pathway of Gastric Acid Secretion
Caption: Mechanism of action of this compound on the gastric parietal cell.
Experimental Workflow for WIRS-Induced Ulcer Model
Caption: Experimental workflow for the Water-Immersion Restraint Stress (WIRS) model.
References
- 1. benchchem.com [benchchem.com]
- 2. saudijournals.com [saudijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. KoreaMed [koreamed.org]
- 5. researchgate.net [researchgate.net]
- 6. Different Antiulcer Activities of Pantoprazole in Stress, Alcohol and Pylorus Ligation-Induced Ulcer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different antiulcer activities of pantoprazole in stress, alcohol and pylorus ligation-induced ulcer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. scispace.com [scispace.com]
Technical Support Center: Stabilizing Pantoprazole Magnesium in Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of pantoprazole (B1678409) magnesium in acidic cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my pantoprazole magnesium degrading in my cell culture medium?
A1: this compound is a proton pump inhibitor that is inherently unstable in acidic environments.[1][2] The stability of pantoprazole is pH-dependent, with the rate of degradation increasing as the pH decreases.[2] While most mammalian cell culture media are formulated to be slightly alkaline (pH 7.2-7.4), cellular metabolism can lead to the production of acidic byproducts, such as lactic acid, which can lower the pH of the medium over time and cause the degradation of the drug.[]
Q2: What are the visible signs of pantoprazole degradation in cell culture media?
A2: A common sign of pantoprazole degradation in acidic solutions is a change in the color of the medium to yellow.[1] However, visual inspection is not a reliable method for quantifying degradation. For accurate assessment, it is recommended to use analytical techniques such as High-Performance Liquid Chromatography (HPLC).[4][5][6][7][8][9]
Q3: At what pH does this compound start to degrade significantly?
A3: Pantoprazole is highly unstable at a low pH. For instance, in a solution with a pH of 1.2, its half-life is approximately 5 minutes. As the pH increases, its stability improves significantly. At pH 5.0, the half-life extends to 2.8 hours, and at a pH of 7.8, it is approximately 220 hours.[10]
Q4: Can I use a standard bicarbonate buffer to prevent degradation?
A4: While sodium bicarbonate is a common buffer in cell culture media, its buffering capacity can be limited, especially when cells are producing large amounts of acidic waste. To provide more robust pH control and prevent acidification of the medium, the use of an additional biological buffer, such as HEPES, is recommended.[11][12][13][14]
Q5: Are there any alternatives to buffering the entire medium?
A5: An alternative strategy is to prepare a concentrated stock solution of pantoprazole in a stable, alkaline buffer and add it to the cell culture medium immediately before the experiment. This minimizes the exposure of the drug to potentially acidic conditions for extended periods. It's also advisable to refresh the medium more frequently to prevent the accumulation of acidic metabolites.
Troubleshooting Guide
Issue: Rapid loss of pantoprazole activity in my cell culture experiment.
| Possible Cause | Suggested Solution |
| Acidification of Culture Medium | Monitor the pH of your cell culture medium regularly using a pH meter or pH indicator strips. If the pH drops below 7.0, consider the following: - Increase Buffer Capacity: Supplement your medium with HEPES buffer at a final concentration of 10-25 mM.[13] - More Frequent Media Changes: Replace the culture medium every 24-48 hours to remove acidic waste products. - Reduce Seeding Density: A lower cell density will result in a slower rate of metabolic waste production. |
| Instability of Pantoprazole Stock Solution | Prepare pantoprazole stock solutions in a slightly alkaline buffer (e.g., phosphate-buffered saline, pH 7.4) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Thaw an aliquot immediately before use. |
| Incorrect Initial pH of the Medium | Ensure that the cell culture medium is properly equilibrated to the desired pH (typically 7.2-7.4) in the incubator before adding pantoprazole. |
| Interaction with Other Media Components | While less common, some media components could potentially contribute to pantoprazole degradation. If the problem persists, consider testing the stability of pantoprazole in a simpler balanced salt solution (e.g., HBSS or EBSS) with and without your cells to isolate the cause.[4] |
Quantitative Data Summary
Table 1: pH-Dependent Stability of Pantoprazole
| pH | Half-life | Reference |
| 1.2 | ~5 minutes | [10] |
| 5.0 | 2.8 hours | [10] |
| 7.8 | 220 hours | [10] |
Table 2: Common Biological Buffers for Cell Culture
| Buffer | Useful pH Range | Typical Concentration | Notes |
| Sodium Bicarbonate | 6.2 - 7.6 (in 5% CO₂) | 2-4 g/L | Requires a CO₂ incubator to maintain pH. |
| HEPES | 6.8 - 8.2 | 10 - 25 mM | Provides strong buffering capacity independent of CO₂ levels. May have some cytotoxicity at higher concentrations for certain cell lines.[][11][12][13][14] |
Experimental Protocols
Protocol 1: Assessment of Pantoprazole Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
Sterile, pH-stable solvent for stock solution (e.g., DMSO or a buffered aqueous solution at pH > 8.0)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes or multi-well plates
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate (B84403) buffer (HPLC grade)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare Pantoprazole Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable sterile solvent.
-
Spike the Medium: Add the pantoprazole stock solution to your pre-warmed cell culture medium to achieve the desired final concentration for your experiment.
-
Incubation: Aliquot the pantoprazole-containing medium into sterile tubes or wells of a plate. Place the samples in a cell culture incubator under standard conditions (37°C, 5% CO₂).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the medium.
-
Sample Preparation for HPLC:
-
Immediately after collection, clarify the sample by centrifugation to remove any cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
If not analyzing immediately, store the samples at -80°C.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to quantify the concentration of pantoprazole. A common mobile phase consists of a mixture of acetonitrile and phosphate buffer.[4][5][6][7][8][9]
-
Create a standard curve using known concentrations of pantoprazole to accurately determine the concentration in your samples.
-
-
Data Analysis: Plot the concentration of pantoprazole over time to determine its degradation rate and half-life in your specific cell culture medium.
Visualizations
Caption: Acid-catalyzed degradation pathway of pantoprazole.
Caption: Workflow for assessing pantoprazole stability.
Caption: Troubleshooting decision tree for pantoprazole degradation.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A New HPLC Method for the Quantification of Pantoprazole in Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 6. scielo.br [scielo.br]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrpr.com [ijrpr.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 12. HEPES Buffer [sigmaaldrich.com]
- 13. The Role of HEPES Buffer in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 14. biocompare.com [biocompare.com]
Technical Support Center: Enhancing Pantoprazole Magnesium Bioavailability in Animal Studies
Welcome to the technical support center for researchers and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal studies focused on improving the oral bioavailability of pantoprazole (B1678409) magnesium.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to provide direct solutions to specific issues you may encounter during your experiments.
Formulation Challenges: Solid Lipid Nanoparticles (SLNs)
Question 1: We are preparing pantoprazole-loaded Solid Lipid Nanoparticles (SLNs) using the solvent injection method, but our entrapment efficiency is consistently low. What could be the cause and how can we improve it?
Answer:
Low entrapment efficiency (EE) is a common challenge, especially for hydrophilic drugs like pantoprazole in a hydrophobic lipid matrix.[1] The drug has a tendency to partition into the aqueous phase during production.[1] Here are several factors that could be contributing to low EE and potential solutions:
-
High Drug Solubility in the External Phase: Pantoprazole has some aqueous solubility, which can lead to its loss in the aqueous phase during nanoparticle formation.
-
Troubleshooting:
-
Optimize the organic solvent: Ensure pantoprazole has high solubility in the chosen water-miscible solvent (e.g., ethanol) to be injected into the aqueous phase.
-
pH adjustment: While pantoprazole is acid-labile[2][3], maintaining a pH where it is less soluble in the external aqueous phase during formulation might improve partitioning into the lipid phase. However, this must be balanced with the drug's stability.
-
-
-
Lipid Type and Concentration: The type and amount of solid lipid are crucial for drug encapsulation.
-
Troubleshooting:
-
Lipid screening: Experiment with different solid lipids (e.g., triglycerides, fatty acids) to find one with better solubilizing capacity for pantoprazole magnesium.
-
Increase lipid concentration: A higher lipid content can provide more space for drug encapsulation. However, excessively high concentrations may lead to larger particle sizes.
-
-
-
Surfactant Concentration: The surfactant stabilizes the nanoparticle dispersion but can also influence EE.
-
Troubleshooting:
-
Optimize surfactant concentration: Too little surfactant can lead to aggregation, while too much can increase drug solubility in the aqueous phase, reducing EE. Experiment with varying concentrations of surfactants like PVA.[4]
-
-
-
Processing Parameters: The conditions of the solvent injection method can significantly impact EE.
-
Troubleshooting:
-
Injection rate: A slower, controlled injection of the organic phase into the aqueous phase can allow for more efficient drug encapsulation within the forming nanoparticles.
-
Stirring speed and sonication time: High mechanical force from excessive stirring or prolonged sonication can lead to drug leaching from the solid particles.[1] It is important to optimize these parameters to achieve a balance between small particle size and high EE.[4]
-
-
Question 2: The particle size of our pantoprazole SLNs increases significantly during storage, indicating instability. How can we prevent this aggregation?
Answer:
Particle aggregation during storage is a sign of physical instability. This can be due to insufficient surface stabilization or inappropriate storage conditions.
-
Insufficient Zeta Potential: A low zeta potential (typically below |30| mV) indicates insufficient electrostatic repulsion between nanoparticles, leading to aggregation.
-
Troubleshooting:
-
Optimize surfactant/stabilizer: Ensure the concentration of your surfactant (e.g., PVA) is optimal for providing a sufficient surface charge.[4] You might also consider using a combination of steric and electrostatic stabilizers.
-
-
-
Storage Temperature: Temperature can affect the physical state of the lipid matrix and the kinetic energy of the nanoparticles.
-
Lipid Polymorphism: Over time, the lipid matrix can undergo polymorphic transitions to a more stable, crystalline state, which can expel the drug and lead to particle growth.
-
Troubleshooting:
-
Use of lipid blends: Incorporating a liquid lipid (oil) to create Nanostructured Lipid Carriers (NLCs) can disrupt the crystalline structure of the solid lipid, creating imperfections that provide more space for the drug and reduce drug expulsion during storage.
-
-
Formulation Challenges: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Question 3: Our pantoprazole SNEDDS formulation appears stable as a pre-concentrate, but we observe drug precipitation upon dilution with aqueous media. What is the cause and how can we prevent this?
Answer:
Drug precipitation upon dilution is a critical failure for SNEDDS, as it negates the bioavailability enhancement. This often occurs when the drug's solubility in the final nanoemulsion is exceeded.
-
Poor Drug Solubility in the Oil Phase: The ability of the oil to maintain the drug in a solubilized state is crucial.
-
Troubleshooting:
-
Screen different oils: Test a variety of oils (e.g., long-chain triglycerides, medium-chain triglycerides) to find one with the highest solubilizing capacity for this compound.
-
-
-
Suboptimal Surfactant/Co-surfactant Ratio: The surfactant and co-surfactant play a key role in forming a stable nanoemulsion and keeping the drug solubilized.
-
Troubleshooting:
-
Construct pseudo-ternary phase diagrams: These diagrams are essential for identifying the optimal ratios of oil, surfactant, and co-surfactant that form a stable nanoemulsion over a wide range of dilutions.
-
Select appropriate surfactants: Non-ionic surfactants with a high HLB (Hydrophilic-Lipophilic Balance) value (e.g., Tween 80) are often used to form stable o/w nanoemulsions.[5][6]
-
-
-
High Drug Loading: Exceeding the saturation solubility of the drug in the SNEDDS formulation is a common cause of precipitation.
-
Troubleshooting:
-
Determine the maximum drug load: Carefully determine the saturation solubility of this compound in the optimized SNEDDS pre-concentrate to avoid supersaturation upon dilution.
-
-
In Vivo Animal Study Challenges
Question 4: We are observing high variability in the plasma concentrations of pantoprazole in our rat pharmacokinetic study. What are the potential sources of this variability?
Answer:
High inter-individual variability is a common issue in animal pharmacokinetic studies and can arise from multiple sources.
-
Physiological Factors:
-
Gastric pH: Pantoprazole is acid-labile.[2][3] Variations in the gastric pH of the animals can lead to differential degradation of the drug before it reaches the absorption site. Formulations should be designed to protect the drug from the acidic environment.
-
Food effect: The presence or absence of food can significantly alter gastric emptying time and drug absorption. It is crucial to control the feeding schedule of the animals.[7]
-
Metabolism: Pantoprazole is metabolized by cytochrome P450 enzymes.[8] Genetic polymorphisms in these enzymes among the animal population can lead to differences in metabolic rates.[9]
-
-
Experimental Procedure:
-
Dosing accuracy: Ensure precise and consistent administration of the formulation to each animal. For oral gavage, technique is critical to avoid accidental administration into the lungs.
-
Blood sampling: The timing and technique of blood sampling can introduce variability. Ensure a consistent schedule and minimize stress to the animals, as stress can alter physiological parameters.
-
-
Formulation Performance:
-
In vivo dissolution: The in vivo performance of your formulation (SLN or SNEDDS) may not be as consistent as in vitro tests suggest. Factors in the gastrointestinal tract (e.g., enzymes, bile salts) can affect nanoparticle stability and drug release.
-
Question 5: Our HPLC method for quantifying pantoprazole in animal plasma shows interference from endogenous plasma components. How can we improve the selectivity of our method?
Answer:
Selective and sensitive analytical methods are critical for accurate pharmacokinetic analysis. Interference from plasma components can be addressed through optimization of sample preparation and chromatographic conditions.
-
Sample Preparation:
-
Protein precipitation: This is a common and rapid method for sample cleanup.[10] Using acetonitrile (B52724) for protein precipitation has been shown to be effective for pantoprazole extraction from rat plasma.[10][11]
-
Liquid-liquid extraction (LLE): LLE can offer cleaner extracts than protein precipitation. Chloroform has been used for the extraction of pantoprazole and its metabolite from goat plasma.[9][12]
-
Solid-phase extraction (SPE): SPE can provide the cleanest samples and is ideal for removing interfering substances, though it is a more complex and costly method.
-
-
Chromatographic Conditions:
-
Mobile phase optimization: Adjusting the composition and pH of the mobile phase can help to resolve the pantoprazole peak from interfering peaks. A mobile phase of water (pH 7.0) and acetonitrile (55:45, v/v) has been successfully used.[10][11]
-
Column selection: Using a high-resolution column, such as a C18 column, is essential for good separation.[10][13]
-
Detector wavelength: Ensure the UV detector is set to a wavelength that maximizes the signal for pantoprazole while minimizing the signal from interfering components (e.g., 290 nm).[9][10]
-
-
Internal Standard:
-
Use of an appropriate internal standard (IS): An IS is crucial for correcting for variability in sample preparation and injection volume. Lansoprazole and tinidazole (B1682380) have been used as internal standards for pantoprazole analysis.[9][10]
-
Data Presentation
Table 1: Formulation and Characterization of Pantoprazole Solid Lipid Nanoparticles (SLNs)
| Formulation Code | Polymer Concentration | Sonication Time | Particle Size (µm) | Entrapment Efficiency (%) | Drug Content (%) | Reference |
| F6 (Optimized) | Not specified | Not specified | 7.16 ± 0.26 | 91.88 ± 1.38 | 97.20 ± 1.46 | [4][14] |
Table 2: Pharmacokinetic Parameters of Pantoprazole in Different Animal Species (Intravenous Administration)
| Animal Species | Dose (mg/kg) | Elimination Half-life (t½) (h) | Plasma Clearance (mL/kg/h) | Volume of Distribution (Vd) (L/kg) | Reference |
| Goats | 1 | 0.7 | 20.7 | 0.9 | [15] |
| Alpacas | 1 | ~0.5 | 732 | Not Reported | [9][16] |
| Neonatal Calves | 1 | 1.44 | 199.9 | 0.51 | [9] |
| Rats (S-pantoprazole) | 20 (racemic) | ~1.3 | Not Reported | Not Reported | [8][17] |
| Rats (R-pantoprazole) | 20 (racemic) | ~0.9 | Not Reported | Not Reported | [8][17] |
Table 3: Pharmacokinetic Parameters of Pantoprazole in Neonatal Calves (IV vs. SC Administration)
| Administration Route | Dose (mg/kg) | Elimination Half-life (t½) (h) | Volume of Distribution (V/F) (L/kg) | Reference |
| Intravenous (Day 1) | 1 | 1.44 | 0.51 | [9] |
| Subcutaneous (Day 1) | 2 | 1.81 | 0.55 | [9] |
| Intravenous (Day 3) | 1 | 2.52 | 1.80 | [9] |
| Subcutaneous (Day 3) | 2 | 2.99 | 2.82 | [9] |
Experimental Protocols
Protocol 1: Preparation of Pantoprazole-Loaded SLNs by Solvent Injection Method
This protocol is based on the methodology described by Sheikh et al. (2022).[4]
-
Preparation of Organic Phase:
-
Dissolve the specified amounts of solid lipid (e.g., ethyl cellulose), this compound, and any other polymers (e.g., HPMC K100) in a suitable water-miscible organic solvent, such as ethanol.
-
Warm the mixture to approximately 70°C to ensure complete dissolution.
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) in phosphate (B84403) buffer (pH 7.4).
-
Heat the aqueous phase to the same temperature as the organic phase (70°C) and maintain it under constant stirring.
-
-
Formation of Nanoparticles:
-
Inject the organic phase drop-wise into the heated aqueous phase using a hypodermic needle under continuous stirring.
-
The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of the lipid, forming the nanoparticles.
-
-
Sonication:
-
Sonicate the resulting dispersion using a bath-type ultrasonicator for a predetermined duration to reduce the particle size and ensure homogeneity.
-
-
Purification:
-
Separate the formed SLNs from the free drug and excess surfactant. Dialysis is a common method for this purpose.[4]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol is a generalized procedure based on common practices described in the literature.[10][17]
-
Animal Handling and Acclimatization:
-
Use healthy adult rats (e.g., Wistar or Sprague-Dawley) of a specific weight range.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight (e.g., 12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Administer the pantoprazole formulation (e.g., SLN dispersion, SNEDDS, or control suspension) orally via gavage at a specific dose (e.g., 20 mg/kg).[10]
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[10]
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using non-compartmental analysis.
-
Visualizations
Caption: Workflow for the preparation and evaluation of pantoprazole-loaded SLNs.
Caption: Troubleshooting logic for low entrapment efficiency in SLN formulations.
References
- 1. jddtonline.info [jddtonline.info]
- 2. sjr-publishing.com [sjr-publishing.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. jddtonline.info [jddtonline.info]
- 5. iosrphr.org [iosrphr.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Comparative bioavailability study with two pantoprazole delayed-released tablet formulations administered with and without food in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic differences between pantoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacodynamic properties of pantoprazole in calves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. trace.tennessee.edu [trace.tennessee.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. jddtonline.info [jddtonline.info]
- 15. Pharmacokinetics of Pantoprazole and Pantoprazole Sulfone in Goats After Intravenous Administration: A Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alpacaresearch.org [alpacaresearch.org]
- 17. Pharmacokinetic Differences between Pantoprazole Enantiomers in Rats (2005) | Zhi-yong Xie | 36 Citations [scispace.com]
Technical Support Center: Pantoprazole Magnesium Interference in Fluorescent Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference caused by pantoprazole (B1678409) magnesium in your fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: How can pantoprazole magnesium interfere with my fluorescent assay?
This compound can interfere with fluorescent assays through three primary mechanisms:
-
Autofluorescence: this compound has intrinsic fluorescence, meaning it can absorb light at one wavelength and emit it at another, longer wavelength. If its excitation and emission spectra overlap with those of your assay's fluorophore, it can lead to an artificially high background signal, potentially causing false positives.
-
Fluorescence Quenching: this compound can decrease the fluorescence intensity of your reporter fluorophore. This "quenching" can occur through various mechanisms, such as Förster Resonance Energy Transfer (FRET) or collisional quenching, leading to false negatives or an underestimation of the signal. Studies have shown that pantoprazole can quench the fluorescence of dyes like eosin (B541160) Y.[1]
-
Inner Filter Effect: this compound absorbs light in the UV region, with an absorbance maximum around 290-292 nm.[2][3] If your assay uses excitation or emission wavelengths within this absorbance range, the compound can absorb the excitation light intended for your fluorophore or the emitted light from it. This is known as the inner filter effect and can lead to a reduction in the detected fluorescence signal.
Q2: What are the known spectral properties of pantoprazole?
Pantoprazole exhibits native fluorescence. Its methanolic solution has shown marked fluorescence with an excitation maximum at approximately 290 nm and an emission maximum at around 325 nm.[4] It also has a strong UV absorbance peak at about 290 nm.[2]
Q3: Can the magnesium salt form of pantoprazole behave differently than the sodium salt in assays?
While the active pharmaceutical ingredient is pantoprazole, the salt form can influence physicochemical properties like solubility. However, for in vitro fluorescence interference, the behavior of the pantoprazole molecule itself is the primary concern. No significant differences in drug-drug interactions are expected between this compound and pantoprazole sodium.[5][6]
Troubleshooting Guides
Problem 1: My fluorescence signal is unexpectedly high in wells containing this compound.
This issue is likely due to the intrinsic fluorescence (autofluorescence) of this compound.
Troubleshooting Steps:
-
Run a control experiment: Prepare wells containing only the assay buffer and this compound at the same concentration used in your main experiment.
-
Measure the fluorescence: Use the same excitation and emission wavelengths and instrument settings as your primary assay.
-
Analyze the results: If you observe a significant signal from the this compound-only wells compared to a buffer-only blank, autofluorescence is confirmed.
Problem 2: The fluorescence signal in my assay is lower than expected in the presence of this compound.
A reduced signal suggests either fluorescence quenching or the inner filter effect.
Troubleshooting Steps:
-
To check for quenching:
-
Prepare a solution of your fluorescent probe in the assay buffer.
-
Add this compound at the assay concentration.
-
Measure the fluorescence and compare it to a control without this compound. A significant decrease in fluorescence indicates quenching.
-
-
To assess the inner filter effect:
-
Measure the absorbance spectrum of this compound at the concentration used in your assay.
-
If there is significant absorbance at the excitation or emission wavelengths of your fluorophore, the inner filter effect is likely contributing to the signal reduction.
-
Problem 3: I am observing turbidity or precipitation in my assay wells with this compound.
Precipitation of the compound can lead to light scattering, which may be incorrectly measured as fluorescence, causing artificially high and variable signals.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the assay plate for any visible precipitate.
-
Solubility Test: Determine the solubility of this compound in your assay buffer at the concentrations you are testing.
-
Light Scatter Measurement: Use a plate reader capable of measuring light scatter to quantify this effect.
Data Presentation
Table 1: Spectral Properties of Pantoprazole
| Property | Wavelength (nm) | Solvent/Conditions |
| UV Absorbance Maximum | ~290-292 | Water, Methanol |
| Fluorescence Excitation Maximum | ~290 | Methanol with enhancing agents |
| Fluorescence Emission Maximum | ~325 | Methanol with enhancing agents |
Table 2: Potential Quenching Effects of this compound on Common Fluorophores (Hypothetical Data)
| Fluorophore | Excitation (nm) | Emission (nm) | % Quenching at [X] µM Pantoprazole Mg |
| Fluorescein | 494 | 521 | Data not available |
| Rhodamine B | 555 | 580 | Data not available |
| Cyanine3 (Cy3) | 550 | 570 | Data not available |
| Cyanine5 (Cy5) | 649 | 670 | Data not available |
| DAPI | 358 | 461 | Data not available |
| Eosin Y | 352 | 540 | Significant quenching observed[1] |
Researchers are encouraged to perform quenching experiments (see Protocol 2) to populate this table for their specific fluorophores and assay conditions.
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound is fluorescent at the assay's excitation and emission wavelengths.
Materials:
-
This compound
-
Assay buffer
-
Black, opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your primary assay.
-
Include "buffer only" and, if applicable, "vehicle (e.g., DMSO) only" controls.
-
Dispense the solutions into the wells of the microplate.
-
Read the plate using the same excitation/emission wavelengths and gain settings as your primary assay.
Data Analysis:
-
Subtract the average fluorescence of the "buffer only" wells from all other wells.
-
Plot the background-subtracted fluorescence intensity against the concentration of this compound. A dose-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Evaluating Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound
-
Your fluorescent probe/reagent
-
Assay buffer
-
Black, opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your primary assay.
-
In the microplate, add this fluorescent probe solution to a set of wells.
-
Add a serial dilution of this compound to these wells.
-
Include control wells with the fluorescent probe and buffer only (maximum signal).
-
Incubate the plate under the same conditions as your primary assay.
-
Read the fluorescence intensity.
Data Analysis:
-
Plot the fluorescence intensity against the concentration of this compound. A dose-dependent decrease in fluorescence indicates quenching.
Visualizations
Caption: Mechanisms of fluorescence interference by a test compound.
Caption: Troubleshooting workflow for identifying interference type.
Caption: Experimental workflow for assessing compound interference.
References
- 1. benchchem.com [benchchem.com]
- 2. A Sensitive, Simple and Direct Determination of Pantoprazole Based on a "Turn off-on" Fluorescence Nanosensor by Using Terbium-1,10-phenanthroline-silver Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced spectrofluorimetric determination of esomeprazole and pantoprazole in dosage forms and spiked human plasma using organized media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Solubility Challenges of Pantoprazole Magnesium in In Vitro Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with pantoprazole (B1678409) magnesium in their in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful use of pantoprazole magnesium in your assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A1: this compound, like the pantoprazole free base, has limited solubility in aqueous solutions, particularly at neutral to acidic pH. Its stability is also pH-dependent, with degradation occurring more rapidly in acidic conditions[1][2]. For optimal dissolution in aqueous buffers, it is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it into your aqueous assay medium[3].
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of pantoprazole (free base) due to its high solubilizing capacity for this compound (approximately 30 mg/mL)[3]. For this compound, while specific high-concentration data in DMSO is less available, the same principle of using a small amount of DMSO to create a stock solution is the standard approach.
Q3: I'm observing precipitation when I dilute my DMSO stock solution into my cell culture media. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It happens when the drug is moved from a high-solubility organic solvent to a low-solubility aqueous environment. Here are some troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic to cells. Most cell lines can tolerate up to 1%, but it's always best to perform a vehicle control to check for any solvent-induced effects.
-
Increase the Volume of Assay Medium: Dilute the DMSO stock into a larger volume of your aqueous buffer or media while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations of the compound that can lead to precipitation.
-
Warm the Aqueous Medium: Gently warming the aqueous medium to 37°C before adding the DMSO stock can sometimes help maintain solubility.
-
Consider pH: Pantoprazole's stability and solubility are pH-dependent. Ensure your final assay buffer has a pH of 7.4 or higher to improve stability[1].
Q4: What is the difference in solubility between this compound and pantoprazole sodium?
A4: this compound generally exhibits lower aqueous solubility compared to pantoprazole sodium[4]. This property can be advantageous in clinical formulations for achieving a more sustained release profile. However, for in vitro work, it necessitates careful preparation of solutions.
Quantitative Data: Solubility of Pantoprazole Forms
The following tables summarize the solubility of different forms of pantoprazole in various solvents and buffers.
Table 1: Solubility of this compound Dihydrate
| Solvent/Buffer | Temperature (°C) | Molar Solubility (mol/L) | Approximate Solubility (mg/mL) |
| Water (pH 8.24 - 8.74) | 37 | (3.39 ± 0.50) x 10⁻⁴ | ~0.28 |
| Buffer (pH 6.83 - 6.92) | 37 | (5.99 ± 0.18) x 10⁻⁴ | ~0.49 |
| Buffer (pH 7.4) | 37 | (6.70 ± 0.44) x 10⁻⁴ | ~0.55 |
| Buffer (pH 11) | 37 | (9.98 ± 0.46) x 10⁻⁴ | ~0.82 |
| Methanol | 22-24 | (3.58 ± 0.04) x 10⁻³ | ~2.95 |
Data sourced from a product monograph for this compound. The molecular weight of this compound dihydrate is approximately 825.08 g/mol .[4]
Table 2: Solubility of Pantoprazole (Free Base) and Sodium Sesquihydrate
| Compound Form | Solvent | Solubility (mg/mL) |
| Pantoprazole (Free Base) | Ethanol | ~5 |
| Pantoprazole (Free Base) | DMSO | ~30 |
| Pantoprazole (Free Base) | Dimethyl formamide (B127407) (DMF) | ~30 |
| Pantoprazole (Free Base) | 1:1 DMSO:PBS (pH 7.2) | ~0.5 |
| Pantoprazole Sodium Sesquihydrate | Water | ~0.463 |
| Pantoprazole Sodium Sesquihydrate | Methanol | ~0.521 |
| Pantoprazole Sodium Sesquihydrate | Ethanol | ~4.835 |
Data compiled from various sources.[3][5]
Troubleshooting Guides
Issue 1: Preparing a Stock Solution of this compound
Problem: Difficulty in dissolving this compound powder directly in aqueous buffers for in vitro assays.
Workflow for Resolution:
Caption: Workflow for preparing a this compound stock solution.
Issue 2: Precipitation Upon Dilution into Aqueous Assay Medium
Problem: A clear DMSO stock solution of this compound becomes cloudy or forms a precipitate when added to the final aqueous assay buffer or cell culture medium.
Troubleshooting Logic:
Caption: Troubleshooting precipitation of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
This protocol describes the preparation of a working solution from a DMSO stock for use in typical cell culture experiments.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile, light-blocking microcentrifuge tubes
-
0.22 µm PTFE syringe filter
-
Pre-warmed (37°C) cell culture medium or desired aqueous buffer (pH ≥ 7.4)
Methodology:
-
Prepare a 50 mM Stock Solution:
-
Aseptically weigh out 41.25 mg of this compound dihydrate (MW: 825.08 g/mol ).
-
Dissolve in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may assist dissolution.
-
-
Sterilization and Storage:
-
Sterile filter the stock solution using a 0.22 µm PTFE syringe filter into a sterile, light-blocking microcentrifuge tube.
-
Aliquot into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Prepare the Working Solution:
-
Thaw an aliquot of the 50 mM stock solution at room temperature.
-
Perform a serial dilution to achieve the desired final concentration. For example, to make a 50 µM working solution in 10 mL of media (final DMSO concentration of 0.1%):
-
Add 10 µL of the 50 mM stock solution to 9.99 mL of pre-warmed cell culture medium.
-
Immediately vortex the solution to ensure rapid and uniform mixing.
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without the drug.
-
Protocol 2: In Vitro H+/K+-ATPase Activity Assay
This assay measures the inhibition of the proton pump (H+/K+-ATPase) activity by this compound. The principle is based on measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the enzyme.
Materials:
-
Isolated H+/K+-ATPase vesicles (e.g., from porcine gastric mucosa)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 4 mM MgCl₂, 20 mM KCl
-
ATP solution (e.g., 4 mM)
-
This compound working solutions (prepared as in Protocol 1, diluted in assay buffer)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Plate reader
Methodology:
-
Enzyme Preparation:
-
Thaw the H+/K+-ATPase vesicles on ice. Dilute to the desired protein concentration in the assay buffer.
-
-
Incubation with Inhibitor:
-
In a 96-well plate, add 10 µL of this compound working solutions at various concentrations.
-
Add 80 µL of the diluted H+/K+-ATPase vesicles to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for the activation and binding of pantoprazole to the proton pump.
-
-
Initiation of Reaction:
-
Add 10 µL of the ATP solution to each well to start the enzymatic reaction. The final volume is 100 µL.
-
Incubate at 37°C for 30 minutes.
-
-
Termination and Phosphate Detection:
-
Stop the reaction by adding a stop solution (e.g., 10% SDS).
-
Add 150 µL of malachite green reagent to each well and incubate at room temperature for 15-20 minutes for color development.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 620-640 nm using a microplate reader.
-
Create a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of Pi released in each well and determine the percent inhibition of H+/K+-ATPase activity by this compound at each concentration. Plot the results to determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
Pantoprazole's Primary Mechanism of Action
Pantoprazole is a proton pump inhibitor that irreversibly blocks the H+/K+-ATPase in gastric parietal cells, which is the final step in gastric acid secretion.
Caption: Mechanism of H+/K+-ATPase inhibition by pantoprazole.
Potential Off-Target Signaling Pathway Affected by Pantoprazole
Recent studies suggest that pantoprazole may have effects beyond proton pump inhibition, including the modulation of pathways involved in cell proliferation and survival, such as the Akt/GSK-3β/β-catenin signaling pathway.
Caption: Potential influence of pantoprazole on the Akt/β-catenin pathway.
References
Technical Support Center: Forced Degradation Studies of Pantoprazole Magnesium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of pantoprazole (B1678409) magnesium under ICH guidelines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor chromatographic separation of pantoprazole and its degradation products. | - Suboptimal mobile phase composition (pH, organic solvent ratio).- Inappropriate HPLC column selection. | - Adjust Mobile Phase pH: The ionization of pantoprazole and its degradants is pH-dependent. Experiment with different buffer pH values to optimize selectivity.- Modify Organic Solvent Ratio: Vary the gradient or isocratic composition of the organic solvent (e.g., acetonitrile, methanol) to improve resolution.- Column Selection: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., C8) or a smaller particle size for higher efficiency. |
| Appearance of unexpected or unknown peaks in the chromatogram. | - Formation of novel degradation products.- Co-elution of multiple degradants. | - LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak, which provides its molecular weight. Tandem MS (MS/MS) can yield structural fragments for elucidation.- Peak Purity Analysis: Utilize a Photodiode Array (PDA) detector to assess the spectral purity of the peak, confirming if it is a single component. |
| Extent of degradation is too low (<5%) or too high (>20%). | - Stress conditions are too mild or too harsh (concentration of stressor, temperature, duration). | - For Insufficient Degradation: Increase the concentration of the stressing agent (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time.- For Excessive Degradation: Reduce the concentration of the stressing agent, lower the temperature, or shorten the duration of the stress application. The target is typically 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent drug.[1] |
| Inconsistent or irreproducible degradation results. | - Variation in experimental parameters (e.g., temperature, light intensity, reagent concentration).- Instability of the pantoprazole stock solution. | - Standardize Protocols: Ensure all experimental parameters are tightly controlled and documented for each experiment.- Fresh Solutions: Prepare fresh stock and stressor solutions for each set of experiments to avoid variability due to solution degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pantoprazole magnesium under forced degradation conditions?
A1: Pantoprazole is primarily susceptible to degradation through three main pathways:
-
Acidic Hydrolysis: Rapid degradation occurs in acidic conditions, often leading to a color change in the solution.[2]
-
Oxidation: Pantoprazole is readily oxidized, leading to the formation of sulfone and N-oxide impurities.[3][4][5]
-
Photolysis: Exposure to light can induce degradation.[3]
Pantoprazole is generally more stable under alkaline and thermal stress conditions.[3]
Q2: What are the major degradation products of pantoprazole to monitor?
A2: The most commonly reported major degradation products are:
-
Pantoprazole Sulfide (B99878): A reduction product.
-
Pantoprazole N-oxide: An oxidation product formed on the pyridine (B92270) ring.[2][5]
Q3: Which analytical technique is most suitable for analyzing pantoprazole and its degradation products?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV or PDA detector is the most common and effective technique for separating and quantifying pantoprazole and its degradation products. For the structural elucidation of unknown degradants, LC-MS is the preferred method.
Q4: How do I ensure my analytical method is "stability-indicating" according to ICH guidelines?
A4: A stability-indicating method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To demonstrate this, you must:
-
Perform forced degradation studies to generate the degradation products.
-
Show that the API peak is well-resolved from all degradation product peaks and any other potential interferences in the chromatogram.
-
Conduct peak purity analysis (e.g., using a PDA detector) to confirm the homogeneity of the API peak.
Q5: What are the recommended stress conditions for this compound as per ICH guidelines?
A5: The ICH guidelines recommend the following stress conditions:
-
Acid Hydrolysis: e.g., 0.1 M to 1 M HCl at elevated temperatures (e.g., 60-80°C).[3]
-
Alkaline Hydrolysis: e.g., 0.1 M to 1 M NaOH at elevated temperatures (e.g., 60-80°C).[3]
-
Oxidation: e.g., 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[3]
-
Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 60-80°C).[3]
-
Photolytic Degradation: Exposing a solution of the drug to a combination of visible and UV light. The ICH Q1B guideline suggests a minimum exposure of 1.2 million lux hours and 200 watt hours per square meter.
Experimental Protocols
Below are detailed methodologies for key forced degradation experiments.
Protocol 1: Preparation of Pantoprazole Stock Solution
-
Accurately weigh and dissolve this compound in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, to obtain a stock solution of approximately 1 mg/mL.
-
This stock solution will be used for the subsequent stress studies.
Protocol 2: Acidic Hydrolysis
-
To a suitable volume of the pantoprazole stock solution, add an equal volume of 1 M hydrochloric acid (HCl).
-
Heat the solution in a water bath at 80°C for a specified period (e.g., 2-8 hours), monitoring the degradation over time.
-
After the desired time, cool the solution to room temperature.
-
Carefully neutralize the solution with an equivalent amount of 1 M sodium hydroxide (B78521) (NaOH).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 3: Alkaline Hydrolysis
-
To a suitable volume of the pantoprazole stock solution, add an equal volume of 1 M sodium hydroxide (NaOH).
-
Heat the solution in a water bath at 80°C for a specified period (e.g., 8-24 hours).
-
After the desired time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 1 M hydrochloric acid (HCl).
-
Dilute the neutralized sample with the mobile phase for HPLC analysis.
Protocol 4: Oxidative Degradation
-
To a suitable volume of the pantoprazole stock solution, add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3-30%.
-
Keep the solution at room temperature for a specified period (e.g., 24-48 hours), protected from light.
-
Monitor the degradation periodically.
-
Once the desired level of degradation is achieved, dilute the sample with the mobile phase for HPLC analysis.
Protocol 5: Thermal Degradation
-
Accurately weigh a sample of solid this compound into a suitable container.
-
Place the container in a thermostatically controlled oven at a high temperature (e.g., 80°C) for an extended period (e.g., 7 days).
-
At the end of the study, dissolve a known amount of the stressed solid in the mobile phase to achieve a suitable concentration for HPLC analysis.
Protocol 6: Photolytic Degradation
-
Prepare a solution of pantoprazole in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL in a photochemically transparent container.
-
Expose the solution to a light source that provides both UV and visible output, as specified in ICH guideline Q1B.
-
Simultaneously, prepare a control sample by wrapping the container in aluminum foil to protect it from light and keep it at the same temperature.
-
After the specified exposure, dilute both the exposed and control samples with the mobile phase for HPLC analysis.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Major degradation pathways of pantoprazole.
References
Technical Support Center: Optimizing Immediate-Release Pantoprazole Magnesium Formulations
This guide provides researchers, scientists, and drug development professionals with technical support for optimizing buffer conditions in immediate-release pantoprazole (B1678409) magnesium formulations. It includes frequently asked questions (FAQs) and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is pantoprazole magnesium so sensitive to acidic conditions?
A1: Pantoprazole is a proton pump inhibitor (PPI) belonging to the benzimidazole (B57391) class. It is an acid-labile drug, meaning it degrades rapidly in the low pH environment of the stomach.[1][2] The degradation pathway involves acid-catalyzed hydrolysis, which transforms the active drug into inactive sulfide (B99878) and sulfone impurities.[3][4] To become active, pantoprazole must first be absorbed in the small intestine and then reach the parietal cells of the stomach wall.[4] Therefore, protecting it from gastric acid is critical for its therapeutic efficacy.
Q2: What is the "macro-environment buffering" strategy for immediate-release formulations?
A2: Unlike traditional enteric-coated, delayed-release formulations that protect pantoprazole by preventing its release in the stomach, an immediate-release buffered formulation is designed to release the drug quickly.[1] This is achieved by incorporating buffering agents (such as sodium bicarbonate, magnesium hydroxide (B78521), or calcium lactate) directly into the formulation.[1][5] These buffers rapidly neutralize gastric acid, raising the pH of the surrounding "macro-environment" to a level (typically pH 5-6) where pantoprazole is more stable and can be absorbed.[1]
Q3: What are the critical quality attributes to monitor when optimizing buffer conditions?
A3: The most critical attributes are drug stability and dissolution rate. You must ensure that the buffer system provides adequate protection against acidic degradation while allowing for rapid and complete release of the drug. Key tests include stability-indicating HPLC assays to quantify pantoprazole and its degradants, and dissolution testing under simulated physiological conditions.[2][3]
Q4: Which analytical method is best for assessing the stability of pantoprazole in my formulation?
A4: A validated stability-indicating high-performance liquid chromatography (HPLC) method is the standard for analyzing pantoprazole.[6] A reversed-phase HPLC (RP-HPLC) method, often with UV detection around 290 nm, is most common.[6][7][8] The method is considered "stability-indicating" when it can accurately separate and quantify the intact pantoprazole from all potential degradation products, impurities, and excipients.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and testing of immediate-release this compound.
Issue 1: Low Assay Values or High Impurity Levels in Stability Studies
| Possible Cause | Troubleshooting Steps |
| Inadequate Buffering Capacity | The amount or type of buffering agent is insufficient to neutralize the acidic medium effectively. Increase the concentration of the buffer or test a combination of buffers (e.g., magnesium hydroxide and calcium lactate) to enhance acid-neutralizing capacity.[1][5] |
| Drug-Excipient Incompatibility | Certain excipients may interact with pantoprazole, accelerating its degradation. Conduct drug-excipient compatibility studies using techniques like Differential Scanning Calorimetry (DSC) and FTIR spectroscopy to screen for interactions.[9][10] |
| Degradation During Analysis | Pantoprazole can degrade in the analytical solutions if they are not handled correctly. Ensure that sample diluents are buffered to a neutral or slightly alkaline pH (e.g., pH 7.4 phosphate (B84403) buffer) and analyze samples promptly after preparation.[2][11] |
Issue 2: Poor Dissolution Profile (Slow or Incomplete Release)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Disintegrant | The type or concentration of the superdisintegrant is not effective. Experiment with different superdisintegrants (e.g., crospovidone, sodium starch glycolate) at various concentrations (e.g., 5% to 10%) to find the optimal system for rapid tablet breakup.[9] |
| Formulation Too Hard | Over-compression during tableting can lead to high hardness and friability, which slows down disintegration and dissolution. Adjust compression force and evaluate tablet hardness to ensure it is within an optimal range. |
| Inadequate Dissolution Medium pH | The pH of the dissolution medium may not be optimal for pantoprazole solubility. While the formulation's buffer should control the micro-environment pH, the bulk medium is also important. For testing, a phosphate buffer of pH 6.8 is standard for the release phase.[9] |
Issue 3: High Variability in Dissolution Results
| Possible Cause | Troubleshooting Steps |
| Inhomogeneous Mixing of Buffer | Poor distribution of the buffering agent within the granules can lead to inconsistent acid neutralization from tablet to tablet. Optimize the wet granulation or blending process to ensure uniform distribution of all excipients.[1] |
| Enteric Coating Damage (if applicable) | Although for immediate-release, some prototypes might have sub-coats. For enteric-coated dosage forms, exposure to high humidity can damage the coating, leading to premature drug release in the acid stage and variable results.[12] Ensure proper storage conditions are maintained. |
| Incorrect Dissolution Apparatus Setup | Improper alignment of the paddle/basket or incorrect rotational speed can introduce variability. Ensure the dissolution apparatus is calibrated and set up according to USP guidelines. A paddle speed of 100 rpm is often used.[13] |
Data Summary
The following tables summarize key data related to pantoprazole stability and dissolution conditions found in the literature.
Table 1: Summary of Pantoprazole Degradation Under Various Stress Conditions
| Stress Condition | Observations | Reference |
| Acid Hydrolysis (e.g., 0.01M - 1M HCl) | Extremely rapid degradation. Total degradation can occur within 10 minutes in 1M HCl. The solution often turns yellow. | [3][8] |
| Base Hydrolysis | Relatively stable under alkaline conditions. | [3][6] |
| Oxidative (e.g., 3% H₂O₂) | Significant degradation occurs. About 53% degradation was observed after 2 hours at room temperature. | [8] |
| Thermal (Dry Heat) | Degradation is temperature-dependent. ~10% degradation at 70°C and ~54% at 95°C after 24 hours. | [8] |
| Photolytic (Sunlight/UV) | Susceptible to degradation under light. Microencapsulation can significantly improve photostability. | [3][14] |
Table 2: Typical Dissolution Test Parameters for Pantoprazole Formulations
| Parameter | Acid Stage (for Enteric-Coated Forms) | Buffer Stage (for Release) | Reference |
| Apparatus | USP Apparatus 1 (Basket) or 2 (Paddle) | USP Apparatus 1 (Basket) or 2 (Paddle) | [15] |
| Medium | 0.1 N HCl | pH 6.8 Phosphate Buffer | [13][15] |
| Volume | 500 mL - 1000 mL | 900 mL - 1000 mL | [1][13][15] |
| Speed | 75 - 100 rpm | 75 - 100 rpm | [13][15] |
| Time | 120 minutes | 30 - 45 minutes | [15] |
| Acceptance Criteria | NMT 10% of drug dissolved | NLT 75% of drug dissolved | [16] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol provides a general framework for a stability-indicating RP-HPLC method for pantoprazole. Optimization will be required for specific formulations and equipment.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer and an organic solvent (e.g., acetonitrile). A common mobile phase is a 70:30 (v/v) ratio of 10 mM phosphate buffer (pH adjusted to 6.8-7.4) and acetonitrile.[2][6][11]
-
Injection Volume: 20 µL.[2]
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve USP Pantoprazole Sodium RS in a suitable diluent (e.g., a 50:50 mix of mobile phase components) to obtain a known concentration (e.g., 100 µg/mL).
-
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to a single dose of pantoprazole into a volumetric flask.
-
Add diluent, sonicate to dissolve, and dilute to the final volume to achieve a concentration within the method's linear range.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[6] Specificity is confirmed by performing forced degradation studies (acid, base, oxidation, thermal, photolytic) and demonstrating that the pantoprazole peak is well-resolved from all degradation peaks.[3]
-
Protocol 2: In-Vitro Dissolution Testing for Immediate-Release Buffered Formulation
This protocol describes a single-stage dissolution test suitable for an immediate-release formulation containing buffers.
-
Dissolution Parameters:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Medium: 500 mL of a buffered medium designed to simulate the stomach after neutralization (e.g., pH 5.5). One approach is to mix 80 mL of 0.1 N HCl with 420 mL of water, then add the formulation's buffering agents (e.g., 120 mg magnesium hydroxide + 120 mg calcium lactate) to the vessel.[1]
-
Paddle Speed: 100 rpm.[1]
-
Temperature: 37 ± 0.5°C.[1]
-
Sampling Times: 10, 20, and 30 minutes.[1]
-
-
Procedure:
-
Place one tablet/capsule in each dissolution vessel.
-
Begin the test and withdraw aliquots of the dissolution medium at the specified time points.
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.
-
Filter the samples and analyze the concentration of dissolved pantoprazole using a validated analytical method (e.g., UV spectrophotometry at ~288 nm or HPLC).[9]
-
Visualizations
Caption: Buffer system optimization workflow.
References
- 1. ijrat.org [ijrat.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative anti-ulcerogenic study of pantoprazole formulation with and without sodium bicarbonate buffer on pyloric ligated rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. ajrconline.org [ajrconline.org]
- 9. jopir.in [jopir.in]
- 10. ijcrt.org [ijcrt.org]
- 11. Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. jetir.org [jetir.org]
- 14. Improvement in photostability of pantoprazole sodium by microencapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uspnf.com [uspnf.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Pantoprazole Sodium vs. Pantoprazole Magnesium in Pharmaceutical Research
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of pantoprazole (B1678409) sodium and pantoprazole magnesium, two salt forms of the widely used proton pump inhibitor (PPI), pantoprazole. While direct, head-to-head comparative studies in publicly available literature are limited, this document outlines the key parameters and experimental protocols that are crucial for a comprehensive evaluation. The data presented is a combination of established knowledge regarding pantoprazole and expected variations based on the differing salt forms.
Physicochemical Properties
The choice of a salt form for an active pharmaceutical ingredient (API) can significantly impact its physicochemical properties, which in turn affect its formulation, stability, and bioavailability. Key differences between the sodium and magnesium salts of pantoprazole are anticipated in their solubility, hygroscopicity, and stability.
Table 1: Comparative Physicochemical Properties of Pantoprazole Salts
| Property | Pantoprazole Sodium | This compound | Significance in Drug Development |
| Molecular Formula | C₁₆H₁₄F₂N₃NaO₄S | (C₁₆H₁₄F₂N₃O₄S)₂Mg | Affects molecular weight and subsequent dosage calculations. |
| Molecular Weight | 405.35 g/mol | 789.1 g/mol | Influences formulation and dosage form design. |
| Solubility | Generally higher in aqueous solutions. | Expected to be lower in aqueous solutions compared to the sodium salt. | Impacts dissolution rate and bioavailability. Higher solubility can be advantageous for certain formulations. |
| Hygroscopicity | Tends to be more hygroscopic, readily absorbing moisture from the air. | Generally less hygroscopic than the sodium salt. | Affects handling, storage, and stability of the drug substance. Less hygroscopic materials are often easier to formulate. |
| Stability | Prone to degradation in acidic environments, requiring enteric coating. | May exhibit slightly different stability profiles due to the nature of the cation. | Critical for ensuring the drug's shelf-life and efficacy. |
| Crystal Form | Can exist in various polymorphic forms. | Polymorphism is also possible and can affect physical properties. | Different polymorphs can have different solubilities and stabilities. |
Pharmacokinetic Profiles
Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). While the active moiety (pantoprazole) is the same, the salt form can influence the rate and extent of absorption.
Table 2: Comparative Pharmacokinetic Parameters of Pantoprazole Salts
| Parameter | Pantoprazole Sodium (Expected) | This compound (Expected) | Significance in Drug Development |
| Bioavailability (F) | ~77% | Expected to be similar, but potentially influenced by dissolution rate. | Determines the fraction of the administered dose that reaches systemic circulation. |
| Tmax (Time to Peak Plasma Concentration) | 2.0 - 2.5 hours | May be slightly longer due to potentially slower dissolution. | Indicates the rate of drug absorption. |
| Cmax (Peak Plasma Concentration) | 2.5 µg/mL (for a 40 mg dose) | May be slightly lower if absorption is slower. | The maximum concentration of the drug in the blood. |
| Half-life (t½) | 1.0 - 1.9 hours | Expected to be the same as it is a property of the active moiety. | The time it takes for the drug concentration in the body to be reduced by half. |
| Metabolism | Extensive hepatic metabolism via CYP2C19 and CYP3A4. | Identical to the sodium salt. | Understanding metabolic pathways is crucial for predicting drug-drug interactions. |
| Excretion | Primarily renal (~80%). | Identical to the sodium salt. | Determines the route of elimination from the body. |
Experimental Protocols
To definitively compare pantoprazole sodium and magnesium, a series of standardized experiments would be required. Below are the methodologies for key comparative studies.
Objective: To compare the in vitro dissolution rates of pantoprazole sodium and this compound tablets.
Methodology:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Medium: 900 mL of phosphate (B84403) buffer at pH 7.4.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 RPM.
-
Procedure:
-
Place one tablet of each salt form in separate dissolution vessels.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of pantoprazole using a validated HPLC-UV method at a wavelength of 290 nm.
-
-
Data Analysis: Plot the percentage of drug dissolved against time for each salt form and compare the dissolution profiles using a similarity factor (f2).
Workflow for Comparative Dissolution Profile Analysis
Objective: To compare the oral bioavailability and other pharmacokinetic parameters of pantoprazole sodium and this compound.
Methodology:
-
Study Design: A randomized, two-period, two-sequence crossover study.
-
Subjects: A cohort of healthy beagle dogs (n=8), fasted overnight.
-
Dosing: Administer an equivalent oral dose of pantoprazole (e.g., 20 mg) in the form of either the sodium or magnesium salt. A washout period of at least one week should separate the two dosing periods.
-
Blood Sampling: Collect blood samples from the cephalic vein at pre-dose and at various time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Sample Processing: Centrifuge blood samples to obtain plasma, which is then stored at -80 °C until analysis.
-
Bioanalysis: Determine the plasma concentrations of pantoprazole using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC₀-t, AUC₀-inf, t½) using non-compartmental analysis software.
In Vivo Pharmacokinetic Study Workflow
Mechanism of Action: Proton Pump Inhibition
The therapeutic effect of pantoprazole is derived from its active metabolite, which irreversibly inhibits the H+/K+-ATPase (proton pump) in the gastric parietal cells. This mechanism is independent of the salt form used.
Mechanism of Action of Pantoprazole
Conclusion
The selection of pantoprazole sodium versus this compound for drug development depends on a variety of factors, including the desired formulation characteristics, manufacturing processes, and stability requirements. The sodium salt's higher solubility may be beneficial for certain formulations, while the magnesium salt's potentially lower hygroscopicity could simplify handling and improve the stability of the final drug product.
Ultimately, a comprehensive series of comparative studies, as outlined in the experimental protocols, is necessary to make an informed decision based on empirical data. Researchers and drug development professionals should prioritize these evaluations to ensure the selection of the optimal salt form for their specific application.
Comparative Efficacy of Pantoprazole Magnesium and Sodium Salts in Healing Reflux Esophagitis
A detailed analysis for researchers and drug development professionals.
The selection of a specific salt form for an active pharmaceutical ingredient can significantly influence its pharmacokinetic profile and, consequently, its clinical efficacy. In the realm of proton pump inhibitors (PPIs), both pantoprazole (B1678409) magnesium and pantoprazole sodium are widely utilized for the management of acid-related disorders, including reflux esophagitis. This guide provides a comprehensive comparison of their efficacy in healing reflux esophagitis, supported by data from clinical trials.
Executive Summary
Clinical evidence suggests that pantoprazole magnesium is non-inferior to pantoprazole sodium in the endoscopic healing of reflux esophagitis at 8 weeks. Notably, some studies indicate a superior healing rate for the magnesium salt at 4 weeks. These differences may be attributed to the longer elimination half-life of this compound, leading to prolonged drug exposure. Both salt forms exhibit a comparable and favorable safety profile.
Quantitative Comparison of Healing Efficacy
The following table summarizes the key efficacy data from a head-to-head, randomized, double-blind, controlled, multicenter trial comparing this compound and pantoprazole sodium in patients with gastroesophageal reflux disease (GERD) stages I-III.
| Efficacy Endpoint | This compound (40 mg) | Pantoprazole Sodium (40 mg) | Statistical Significance |
| Endoscopic Healing Rate at 8 Weeks (Intent-to-Treat) | 87.3% | 85.0% | Non-inferiority demonstrated[1][2] |
| Endoscopic Healing Rate at 4 Weeks | 72.7% | 66.2% | Superiority of this compound[1][2] |
| Symptomatic Relief at 4 Weeks | Numerically higher | Numerically lower | Statistical analysis not performed[1][2] |
Experimental Protocols
The primary data for this comparison is derived from a robust, randomized, double-blind, controlled, multicenter, non-inferiority study.
Study Objective: To compare the clinical efficacy and safety of once-daily 40 mg this compound with 40 mg pantoprazole sodium in the management of GERD.[1]
Patient Population: The study enrolled male and female outpatients aged 18 years and older with endoscopically confirmed GERD stage I-III, according to the Savary-Miller classification modified by Siewert.[1]
Treatment Regimen: Patients were randomized to receive either 40 mg of this compound plus a placebo or 40 mg of pantoprazole sodium plus a placebo, administered once daily for 4 or 8 weeks, depending on the healing of esophagitis.[1]
Primary Endpoint: The primary outcome measured was the rate of endoscopic healing at 8 weeks.[1]
Secondary Endpoints: Secondary endpoints included healing rates at 4 weeks and the assessment of GERD-related symptom relief.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the pivotal clinical trial comparing the two pantoprazole salts.
References
A Head-to-Head Comparison of Pantoprazole Magnesium and Omeprazole on Gastric pH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic effects of pantoprazole (B1678409) magnesium and omeprazole (B731) on gastric pH, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of the relative potency and onset of action of these two commonly used proton pump inhibitors (PPIs).
Executive Summary
Proton pump inhibitors are a class of drugs that suppress gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells. Both pantoprazole and omeprazole are effective in increasing intragastric pH. However, studies indicate that at commonly prescribed doses, pantoprazole may offer a more potent and sustained acid suppression compared to omeprazole. A key study demonstrated that pantoprazole 40 mg was significantly more effective than omeprazole 20 mg in increasing both 24-hour and daytime median intragastric pH after single and repeated oral doses[1]. While direct comparative studies on pantoprazole magnesium are limited, product information suggests that the magnesium salt has a similar effect on intragastric pH as the sodium salt, which was likely used in the cited comparative trials[1].
Quantitative Data Comparison
The following table summarizes the key quantitative data from a head-to-head clinical trial comparing the effects of pantoprazole and omeprazole on gastric pH in healthy male subjects.
| Parameter | Pantoprazole (40 mg once daily) | Omeprazole (20 mg once daily) | Significance |
| Single Dose (Day 1) | |||
| Median 24-hour pH | 1.45 | 1.3 | P < 0.05[1] |
| Median Daytime pH | 1.6 | 1.3 | P < 0.01[1] |
| Repeated Dose (Day 7) | |||
| Median 24-hour pH | 3.15 | 2.05 | P < 0.01[1] |
| Median Daytime pH | 3.8 | 2.65 | P < 0.05[1] |
Experimental Protocols
The data presented above is derived from a double-blind, randomized, crossover study. Below is a detailed description of the experimental protocol employed in this key comparative trial[1].
Study Design: A double-blind, randomized, two-period crossover design was utilized.
Participants: Sixteen healthy male subjects participated in the study.
Treatment Regimen:
-
Period 1: Participants received either pantoprazole (40 mg) or omeprazole (20 mg) orally once daily for seven consecutive days.
-
Washout Period: A washout period was implemented between the two treatment periods.
-
Period 2: Participants who received pantoprazole in Period 1 were administered omeprazole in Period 2, and vice versa.
Data Collection:
-
Intragastric pH Monitoring: Continuous 24-hour intragastric pH monitoring was performed on Day 1 (single dose) and Day 7 (repeated dose) of each treatment period. A placebo pH profile was also obtained for each subject prior to the commencement of the trial.
-
Pharmacokinetic Analysis: Blood samples were collected at frequent intervals on Day 1 and Day 7 for the analysis of drug concentrations.
Statistical Analysis: Statistical comparisons of the pH data between the two treatment groups were performed to determine significance.
Visualizing the Mechanism and Experimental Design
To better understand the underlying biological processes and the experimental approach, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of proton pump inhibitors on the gastric H+/K+ ATPase.
Caption: Experimental workflow of the randomized crossover study.
References
Validating pantoprazole magnesium specificity for gastric H+/K+ ATPase over other ATPases
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the specificity of pantoprazole (B1678409) magnesium for the gastric hydrogen-potassium ATPase (H+/K+ ATPase) over other P-type ATPases, namely the sodium-potassium ATPase (Na+/K+ ATPase) and the calcium ATPase (Ca2+ ATPase). The high selectivity of pantoprazole is crucial for its therapeutic efficacy as a proton pump inhibitor (PPI), minimizing off-target effects and ensuring focused action on gastric acid secretion. This document synthesizes available experimental data, details relevant methodologies, and presents visual representations of the underlying mechanisms and workflows.
Mechanism of Action and Selectivity
Pantoprazole is a substituted benzimidazole (B57391) derivative that functions as a prodrug.[1] Its mechanism of action is highly specific due to a unique activation process. As a weak base, pantoprazole selectively accumulates in the highly acidic secretory canaliculi of gastric parietal cells.[2][3] In this acidic environment (pH < 2), it undergoes a proton-catalyzed conversion to its active form, a cyclic sulfenamide.[1][4] This activated molecule then forms a covalent disulfide bond with specific cysteine residues (Cys813 and Cys822) on the luminal surface of the H+/K+ ATPase.[1][4] This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[2][3]
The specificity of pantoprazole for the gastric H+/K+ ATPase is primarily attributed to this acid-activated mechanism. Other P-type ATPases, such as the Na+/K+ ATPase and Ca2+ ATPase, are located in environments with a neutral pH, where pantoprazole remains in its inactive prodrug form and does not accumulate to a significant extent. This targeted activation ensures that pantoprazole's inhibitory action is localized to the site of gastric acid production.
Comparative Inhibitory Activity
To quantify the specificity of pantoprazole magnesium, its inhibitory concentration (IC50) against different ATPases is a key parameter. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency of inhibition.
| ATPase Target | This compound IC50 (µM) | Reference |
| Gastric H+/K+ ATPase | 6.8 | [5][6] |
| Na+/K+ ATPase | >100 (estimated) | N/A |
| Ca2+ ATPase | >100 (estimated) | N/A |
Experimental Protocols
The determination of ATPase activity and its inhibition by compounds like pantoprazole can be performed using various in vitro assays. A common method involves measuring the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (B84403) (Pi) released.
Preparation of ATPase-Enriched Microsomes
-
Gastric H+/K+ ATPase: Microsomal vesicles rich in H+/K+ ATPase are typically prepared from the gastric mucosa of animal models (e.g., hog or rabbit) through a series of differential and density gradient centrifugation steps.
-
Na+/K+ ATPase: Microsomal fractions containing Na+/K+ ATPase are commonly isolated from tissues with high expression levels, such as the kidney medulla or brain cortex, using similar centrifugation techniques.
-
Ca2+ ATPase (SERCA): Sarcoplasmic reticulum vesicles enriched in Ca2+ ATPase are prepared from skeletal muscle tissue.
ATPase Activity Assay (Colorimetric)
This protocol is based on the spectrophotometric measurement of a colored complex formed between inorganic phosphate and a reagent like malachite green.
-
Reaction Mixture Preparation: Prepare a reaction buffer specific for the ATPase being assayed.
-
H+/K+ ATPase Buffer: Typically contains Tris-HCl (pH 7.4), MgCl2, KCl, and ATP. The assay is initiated in an acidic environment (e.g., pH 6.5) to activate the pump.
-
Na+/K+ ATPase Buffer: Contains Tris-HCl (pH 7.4), MgCl2, NaCl, KCl, and ATP. Ouabain is used as a specific inhibitor to differentiate Na+/K+ ATPase activity from other ATPase activities.
-
Ca2+ ATPase Buffer: Contains Tris-HCl (pH 7.4), MgCl2, KCl, CaCl2, EGTA (to buffer free Ca2+), and ATP. Thapsigargin is used as a specific inhibitor.
-
-
Inhibitor Incubation: Pre-incubate the ATPase-enriched microsomes with varying concentrations of this compound for a defined period at 37°C. For H+/K+ ATPase, this pre-incubation is performed under acidic conditions to allow for the conversion of pantoprazole to its active form.
-
Initiation of Reaction: Start the ATPase reaction by adding ATP to the mixture.
-
Termination and Color Development: After a specific incubation time, stop the reaction by adding a quenching solution (e.g., sodium dodecyl sulfate). Add the colorimetric reagent (e.g., malachite green) and allow time for color development.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 620-660 nm) using a spectrophotometer.
-
Data Analysis: The amount of phosphate released is determined from a standard curve. The ATPase activity is calculated and plotted against the inhibitor concentration to determine the IC50 value.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of pantoprazole activation and H+/K+ ATPase inhibition.
Caption: Workflow for assessing pantoprazole's specificity for different ATPases.
Conclusion
The available evidence strongly supports the high specificity of this compound for the gastric H+/K+ ATPase. This selectivity is a direct consequence of its acid-activated mechanism, which ensures its action is localized to the parietal cell secretory canaliculi. While direct comparative IC50 values against Na+/K+ ATPase and Ca2+ ATPase are not extensively reported, the fundamental principles of its activation mechanism indicate a significantly lower potential for inhibition of these other P-type ATPases under physiological conditions. The detailed experimental protocols provided herein offer a framework for researchers to further validate and quantify this specificity in their own laboratory settings.
References
- 1. Basic aspects of selectivity of pantoprazole and its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Pantoprazole Magnesium and Ion Channel Cross-reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of pantoprazole (B1678409) magnesium with ion channels, focusing on available experimental data. While comprehensive screening across all ion channel families is not extensively published, this document summarizes the significant findings regarding its interaction with the hERG potassium channel and discusses the importance of broader ion channel screening for drug safety.
Executive Summary
Pantoprazole, a widely prescribed proton pump inhibitor (PPI), has been subject to safety pharmacology studies to assess its potential for off-target effects. A primary focus of these investigations has been its interaction with cardiac ion channels due to the potential for adverse cardiovascular events. In vitro studies have demonstrated that pantoprazole can directly inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key component in cardiac repolarization. This interaction is concentration-dependent and is considered a class effect among PPIs.[1][2][3][4] Data on the cross-reactivity of pantoprazole with other cardiac and non-cardiac ion channels is not as readily available in the public domain. This guide will delve into the known interactions, the experimental methods used for their determination, and the broader context of ion channel cross-reactivity in drug development.
Pantoprazole and hERG Channel Interaction: A Closer Look
The hERG (KCNH2) potassium channel plays a crucial role in the repolarization phase of the cardiac action potential.[5][6][7][8] Inhibition of this channel can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG), which is a risk factor for life-threatening arrhythmias such as Torsades de Pointes.[9][10]
Studies have shown that pantoprazole is among the most potent inhibitors of the hERG current among the class of proton pump inhibitors.[1][2][3][4] This inhibition is a direct effect on the channel and is independent of the known PPI side effect of hypomagnesemia, which can also affect cardiac electrophysiology.[1][3] Molecular dynamics simulations suggest that pantoprazole directly binds to the pore cavity of the hERG channel.[1][4]
Quantitative Data Summary
The following table summarizes the available quantitative data for the inhibition of the hERG channel by pantoprazole from in vitro studies.
| Ion Channel | Test System | Pantoprazole Concentration | % Inhibition | IC50 | Reference |
| hERG (KCNH2) | HEK293 cells | 100 µmol/L | ≈80% | Not explicitly stated in the provided text, but implied to be potent. | [1] |
Note: Specific IC50 values for pantoprazole on the hERG channel can vary between studies and experimental conditions. The provided data indicates significant inhibition at clinically relevant concentrations.
The Importance of Broader Ion Channel Screening
A comprehensive assessment of a drug's cardiac safety profile extends beyond the hERG channel. Other key cardiac ion channels include:
-
Nav1.5: The primary cardiac sodium channel responsible for the rapid depolarization phase of the action potential.
-
Cav1.2: The L-type calcium channel that mediates the plateau phase of the action potential.
-
KCNQ1/KCNE1: These subunits form the slow delayed rectifier potassium current (IKs), which also contributes to cardiac repolarization.
Interaction with these channels can also lead to pro-arrhythmic events. While specific cross-reactivity data for pantoprazole on these channels is not widely published, it is a critical component of modern drug safety evaluation. The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative, for instance, recommends a panel of ion channel assays to better predict pro-arrhythmic risk.
Experimental Protocols: Assessing Ion Channel Cross-reactivity
The gold standard for evaluating the effect of a compound on ion channels is patch-clamp electrophysiology .[9][10] Automated patch-clamp (APC) systems have become the primary tool for higher throughput screening in drug discovery.[9][10]
Detailed Methodology: Automated Whole-Cell Patch-Clamp for hERG Inhibition
This protocol describes a typical experiment to assess the inhibitory effect of pantoprazole on the hERG potassium channel expressed in a stable mammalian cell line (e.g., HEK293 or CHO cells).[11][12][13][14][15]
1. Cell Culture and Preparation:
- hERG-expressing cells are cultured under standard conditions (37°C, 5% CO2).
- On the day of the experiment, cells are harvested and prepared as a single-cell suspension in an extracellular solution.
2. Automated Patch-Clamp Procedure:
- The APC system (e.g., QPatch, IonWorks) uses a planar substrate with micro-apertures to capture individual cells and form a high-resistance (giga-ohm) seal.
- The system then establishes a whole-cell configuration, allowing for control of the membrane potential and recording of the ionic current flowing through the hERG channels.
3. Voltage Protocol and Data Acquisition:
- A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic "tail current," which is used to quantify hERG activity.
- The baseline hERG current is recorded in the presence of a vehicle control (e.g., DMSO).
- Pantoprazole is then perfused at increasing concentrations, and the hERG current is recorded at each concentration.
- A known hERG blocker (e.g., E-4031) is typically used as a positive control.
4. Data Analysis:
- The peak tail current amplitude is measured at each pantoprazole concentration and compared to the baseline current.
- The percentage of inhibition is calculated for each concentration.
- A concentration-response curve is generated to determine the half-maximal inhibitory concentration (IC50) value.
Visualizations
Experimental Workflow for Automated Patch-Clamp Assay```dot
Caption: The role of the hERG channel in the cardiac action potential and the effect of its blockade.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Proton Pump Inhibitors Directly Block hERG-Potassium Channel and Independently Increase the Risk of QTc Prolongation in a Large Cohort of US Veterans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Role of hERG potassium channel assays in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Properties of HERG channels stably expressed in HEK 293 cells studied at physiological temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. biocompare.com [biocompare.com]
- 14. legacy.cttc.co [legacy.cttc.co]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Comparative study of the pharmacodynamic effects of different pantoprazole salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacodynamic effects of different pantoprazole (B1678409) salts, including pantoprazole sodium, pantoprazole magnesium, and S-pantoprazole (the S-enantiomer of pantoprazole). The information is compiled from various clinical studies to aid in research and development efforts.
Mechanism of Action
Pantoprazole, a proton pump inhibitor (PPI), works by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2] This is the final step in gastric acid secretion.[1][2] As a prodrug, pantoprazole is activated in the acidic environment of the parietal cell's secretory canaliculus, where it covalently binds to cysteine residues on the proton pump.[2][3][4] This inhibition affects both basal and stimulated gastric acid secretion and persists for over 24 hours.[1][2]
Signaling Pathway of Pantoprazole
The following diagram illustrates the mechanism of action of pantoprazole at the cellular level.
Caption: Mechanism of pantoprazole's action on the gastric proton pump.
Comparative Pharmacodynamic Data
The following tables summarize key pharmacodynamic parameters from comparative studies of different pantoprazole salts.
Table 1: this compound vs. Pantoprazole Sodium in GERD Treatment
| Parameter | This compound (40 mg) | Pantoprazole Sodium (40 mg) | Study Design |
| Esophageal Healing Rate (4 weeks) | 72.7% | 66.2% | Randomized, double-blind, controlled, multicenter trial in patients with GERD stages I-III.[5][6] |
| Esophageal Healing Rate (8 weeks) | 87.3% | 85.0% | Randomized, double-blind, controlled, multicenter trial in patients with GERD stages I-III.[5][6] |
| Symptom Relief | Numerically higher rates at 4 weeks | - | Randomized, double-blind, controlled, multicenter trial in patients with GERD stages I-III.[5] |
| Adverse Events | Similar safety profiles | Similar safety profiles | No significant differences in adverse reactions were noted between the two salts.[7] |
Table 2: S-Pantoprazole vs. Racemic Pantoprazole in GERD Treatment
| Parameter | S-Pantoprazole (20 mg) | Racemic Pantoprazole (40 mg) | Study Design |
| Improvement in Heartburn (Day 28) | Statistically significant improvement | - | Multi-center, randomized, double-blind clinical trial in 369 patients with GERD.[8] |
| Improvement in Acid Regurgitation (Day 14 & 28) | Statistically significant improvement | - | Multi-center, randomized, double-blind clinical trial in 369 patients with GERD.[8] |
| Improvement in Bloating (Day 14 & 28) | Statistically significant improvement | - | Multi-center, randomized, double-blind clinical trial in 369 patients with GERD.[8] |
| Healing of Esophagitis | Equally effective | Equally effective | Multi-center, randomized, double-blind clinical trial in 369 patients with GERD.[9][10] |
| Healing of Gastric Erosions | Equally effective | Equally effective | Multi-center, randomized, double-blind clinical trial in 369 patients with GERD.[9][10] |
Table 3: Pharmacodynamic Effects on Intragastric pH
| Parameter | Pantoprazole (40 mg) | Omeprazole (B731) (20 mg) | Study Design |
| Median 24-h Intragastric pH (Day 1) | 1.45 | 1.3 | Double-blind, randomized, crossover study in 16 healthy male subjects.[11] |
| Median 24-h Intragastric pH (Day 7) | 3.15 | 2.05 | Double-blind, randomized, crossover study in 16 healthy male subjects.[11] |
| Median Daytime Intragastric pH (Day 1) | 1.6 | 1.3 | Double-blind, randomized, crossover study in 16 healthy male subjects.[11] |
| Median Daytime Intragastric pH (Day 7) | 3.8 | 2.65 | Double-blind, randomized, crossover study in 16 healthy male subjects.[11] |
Experimental Protocols
Detailed step-by-step protocols for the following experimental methodologies are crucial for comparative pharmacodynamic studies.
24-Hour Intragastric pH Monitoring
This is a key method for assessing the pharmacodynamic effect of acid-suppressing drugs.
Objective: To measure the level of gastric acid suppression over a 24-hour period.
Methodology:
-
Subject Preparation: Healthy volunteers or patients with acid-related disorders are enrolled.[11][12] Subjects typically fast overnight before the study.
-
pH Catheter Placement: A pH monitoring catheter with one or more antimony electrodes is inserted through the nose and positioned in the stomach. The correct placement is often verified by radiography.
-
Data Recording: The catheter is connected to a portable data logger that records intragastric pH at regular intervals (e.g., every 4-6 seconds) for a continuous 24-hour period.
-
Dosing Regimen: The study drug (e.g., a specific pantoprazole salt) is administered at a specified time.[11] In crossover studies, there is a washout period between different drug administrations.[11]
-
Data Analysis: The primary pharmacodynamic endpoints typically include the median 24-hour intragastric pH and the percentage of time the intragastric pH is maintained above a certain level (e.g., pH > 4).[13]
Endoscopic Assessment of Esophagitis Healing
This method is used to visually assess the efficacy of treatment in healing acid-related damage to the esophagus.
Objective: To evaluate the healing of erosive esophagitis.
Methodology:
-
Patient Selection: Patients with endoscopically confirmed reflux esophagitis are enrolled. The severity of esophagitis is graded using a standardized classification system (e.g., Savary-Miller classification).[5]
-
Baseline Endoscopy: A baseline upper gastrointestinal endoscopy is performed to document the initial grade of esophagitis.
-
Treatment: Patients are randomized to receive one of the study medications for a predefined period (e.g., 4 or 8 weeks).[5][8]
-
Follow-up Endoscopy: A second endoscopy is performed at the end of the treatment period to assess the healing of the esophageal mucosa.
-
Efficacy Endpoint: The primary endpoint is the rate of complete healing of esophagitis, defined as the absence of visible erosions.[5]
Experimental Workflow
The following diagram outlines a typical workflow for a comparative clinical trial of different pantoprazole salts.
Caption: A generalized workflow for a comparative clinical trial of pantoprazole salts.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pantoprazole - Page 2 [medscape.com]
- 5. Comparison of the efficacy and safety of this compound and pantoprazole sodium in the treatment of gastro-oesophageal reflux disease: a randomized, double-blind, controlled, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cda-amc.ca [cda-amc.ca]
- 8. Comparative clinical trial of S-pantoprazole versus racemic pantoprazole in the treatment of gastro-esophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative clinical trial of S-pantoprazole versus racemic pantoprazole in the treatment of gastro-esophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Twenty-four-hour intragastric pH profiles and pharmacokinetics following single and repeated oral administration of the proton pump inhibitor pantoprazole in comparison to omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of reflux oesophagitis of moderate and severe grade with ranitidine or pantoprazole--comparison of 24-hour intragastric and oesophageal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose-dependent control of intragastric pH by pantoprazole, 10, 20 or 40 mg, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pantoprazole Magnesium in a Laboratory Setting
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Pantoprazole (B1678409) magnesium, a proton pump inhibitor, requires meticulous handling and disposal to mitigate potential hazards. This guide provides essential, step-by-step procedures for the safe and compliant disposal of pantoprazole magnesium, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for pantoprazole indicates that it may cause cancer, and therefore, precautions should be taken to avoid exposure.[1][2]
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including chemical-resistant gloves, safety goggles or glasses, and a lab coat to prevent skin and eye contact.[1][3] In instances where dust or aerosols may be generated, a dust mask or respirator is recommended.[3]
-
Ventilation: All handling of the solid compound or solutions should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation risks.[1]
-
Handling: Minimize dust generation and accumulation.[2][4] If tablets or capsules are crushed or broken, avoid breathing the dust and prevent contact with eyes, skin, and clothing.[2] After handling and removing PPE, wash hands and any exposed skin thoroughly.[4][5]
Step-by-Step Disposal Protocol
The disposal of this compound falls under the general guidelines for laboratory chemical waste and it should be treated as hazardous waste from the point of generation.[1] Do not dispose of this compound down the drain or in the regular trash.[1] Releases to the environment should be avoided.[2][4][5]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated vials, pipette tips, and gloves, must be considered hazardous waste.[1][3]
-
Segregate this compound waste from other waste streams to prevent incompatible chemical reactions.[1] It is advisable to store it separately from acids and bases.[1]
-
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap for collecting the waste.[1][3]
-
The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific constituents and their approximate concentrations.[1][3] The label must also include the building and room number where the waste was generated.[1]
-
-
Waste Accumulation:
-
Requesting Waste Pickup:
Quantitative Data: Aquatic Toxicity
The following table summarizes available data on the aquatic toxicity of pantoprazole. This information underscores the importance of preventing its release into the environment.
| Species | Method | Endpoint | Duration | Result |
| Pseudokirchneriella subcapitata (Green Alga) | OECD | EC50 | 72 Hours | 48 mg/L |
| Daphnia magna (Water Flea) | OECD | EC50 | 48 Hours | >95 mg/L |
| Pimephales promelas (Fathead Minnow) | OECD | LC50 | 96 Hours | >95 mg/L |
| Activated sludge | OECD | EC50 | 3 Hours | > 1000 mg/L |
Data sourced from Pantoprazole Safety Data Sheets.[4][5]
Experimental Protocols
The disposal procedures outlined above are not based on specific experimental protocols for this compound itself, but rather on established best practices and regulatory guidelines for the management of hazardous chemical waste in a laboratory setting.[1][4][5] These protocols are designed to minimize occupational exposure and prevent environmental release.[4][5] The best available technology, which may include destructive techniques for waste and wastewater, should be utilized for disposal.[4][5]
Logical Workflow for Disposal of this compound
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
Environmental Considerations
Improper disposal of pharmaceuticals, such as flushing or discarding in regular trash, can lead to environmental contamination.[6][7] While the reported environmental concentrations of the parent compound pantoprazole are relatively low, this is largely due to its extensive metabolism in the human body.[8] Studies have found that its metabolites can be present in wastewater treatment plant effluents and surface waters at significantly higher concentrations than pantoprazole itself, indicating that the overall environmental exposure associated with its use is likely underestimated.[8] Therefore, strict adherence to proper disposal protocols for the pure compound in a laboratory setting is crucial to prevent direct and concentrated release into the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. benchchem.com [benchchem.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. punchout.medline.com [punchout.medline.com]
- 6. The Environmental Risks of Improper Medicine Disposal [ecomena.org]
- 7. rjpdft.com [rjpdft.com]
- 8. Metabolites are overlooked in environmental risk assessments and monitoring of pharmaceuticals: The case study of pantoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling Pantoprazole Magnesium
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of Pantoprazole magnesium, a proton pump inhibitor that requires careful management to minimize exposure and environmental impact. Adherence to these protocols is critical for personal safety and regulatory compliance.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to minimize exposure to this compound, which is classified as potentially carcinogenic and harmful if swallowed, in contact with skin, or inhaled.[1][2]
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | To prevent skin contact with the compound.[2] Gloves should be inspected for tears or punctures and changed immediately upon contamination.[2] |
| Eye and Face Protection | Safety goggles and a face shield. | Chemical splash goggles are mandatory to protect from dust or splashes. A face shield offers additional protection for the entire face.[2] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. For larger quantities or situations with a higher risk of splashing, chemical-resistant coveralls are recommended. | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a respirator (e.g., N95) may be necessary. | To prevent inhalation of the potentially harmful compound.[2] |
| Foot Protection | Closed-toe shoes. | Shoes must cover the entire foot to protect against spills.[2] |
Operational Plan for Handling this compound
1. Preparation and Engineering Controls:
-
Review the Safety Data Sheet (SDS) for this compound before handling.
-
Ensure a certified chemical fume hood is operational.[2]
-
Verify that an eyewash station and safety shower are accessible.
-
Prepare all necessary equipment and reagents before starting work.
2. Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don inner nitrile gloves.
-
Put on safety goggles and a face shield.
-
Don outer nitrile gloves, ensuring the cuffs of the lab coat are tucked into the gloves.
3. Weighing and Aliquoting:
-
Perform all weighing and handling of powdered this compound inside a chemical fume hood to minimize inhalation risk.[1]
-
Use a disposable weighing paper or boat.
-
Carefully transfer the desired amount of the compound.
-
Clean the spatula and weighing area with a damp cloth to remove any residual powder.[3]
4. Solution Preparation:
-
Prepare solutions within the chemical fume hood.
-
Slowly add the powdered compound to the solvent to avoid splashing.
-
Cap containers securely.
5. Post-Handling and Decontamination:
-
Wipe down all work surfaces and equipment with a suitable laboratory detergent and then rinse with water.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Remove outer gloves and dispose of them as hazardous waste.
-
Remove the face shield and goggles and clean them according to manufacturer's instructions.
-
Remove the lab coat and hang it in a designated area or dispose of it if it is contaminated.
-
Remove inner gloves and dispose of them as hazardous waste.
-
Wash hands thoroughly with soap and water.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[1]
1. Waste Segregation:
-
Segregate this compound waste from other waste streams to prevent incompatible chemical reactions.[1]
-
This includes unused compound, solutions, contaminated vials, pipette tips, gloves, and weighing papers.[1]
2. Waste Container:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap for collecting this compound waste.[4]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".[4]
3. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[4]
4. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[1]
Chemical Spill Workflow
In the event of a spill, follow this workflow to ensure a safe and effective cleanup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
